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  • Product: 2-(Trimethylstannyl)pyrimidine

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Trimethylstannyl)pyrimidine: A Technical Guide

Executive Summary & Strategic Analysis Target Molecule: 2-(Trimethylstannyl)pyrimidine CAS: 155191-64-3 Primary Application: Stille Cross-Coupling Reagent (Transfer of the electron-deficient pyrimidin-2-yl moiety). Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-(Trimethylstannyl)pyrimidine CAS: 155191-64-3 Primary Application: Stille Cross-Coupling Reagent (Transfer of the electron-deficient pyrimidin-2-yl moiety).

Synthesizing 2-metallated pyrimidines is chemically non-trivial due to the inherent instability of the 2-position. Unlike the 4- or 5-positions, the C2 position is flanked by two nitrogen atoms, making the corresponding carbanion (2-lithiopyrimidine) extremely prone to dimerization and nucleophilic attack, even at cryogenic temperatures.

Consequently, the synthesis of 2-(trimethylstannyl)pyrimidine requires a divergence from standard lithiation protocols. This guide advocates for Palladium-Catalyzed Stannylation (Hexaalkylditin Route) as the "Gold Standard" for reproducibility, safety, and yield, while explicitly advising against direct lithiation strategies for this specific isomer.

Strategic Route Comparison
FeatureRoute A: Pd-Catalyzed Stannylation (Recommended)Route B: Direct Lithiation / Quench (High Risk)
Mechanism Pd(0) insertion into C-Br bond, followed by transmetallation with Me₆Sn₂.Li-Halogen exchange followed by electrophilic trap with Me₃SnCl.
Key Intermediate Stable Pd(II) oxidative addition complex.Unstable 2-lithiopyrimidine (dimerizes > -100°C).
Reliability High. Tolerates functional groups.Low. Often results in 2,2'-bipyrimidine byproducts.
Safety Moderate (Toxic Tin reagents).High Risk (Pyrophoric Li reagents + Toxic Tin).
Atom Economy Lower (Loss of Me₃SnBr).Higher (Loss of LiCl).

Core Synthesis Protocol: Pd-Catalyzed Stannylation[1][2]

This protocol utilizes the reaction between 2-bromopyrimidine and hexamethylditin under neutral conditions. This avoids the generation of the unstable 2-lithiopyrimidine intermediate.

Reaction Scheme (DOT Visualization)

Stannylation SM 2-Bromopyrimidine (Electrophile) Inter Pd(II) Complex (Oxidative Addition) SM->Inter Oxidative Addition Reagent Hexamethylditin (Me3Sn-SnMe3) Reagent->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Cat->Inter Catalyst Cycle Product 2-(Trimethylstannyl)pyrimidine (Target) Inter->Product Reductive Elimination Byproduct Me3Sn-Br Inter->Byproduct

Caption: Mechanistic flow of the Palladium-catalyzed stannylation. The cycle bypasses the unstable lithiated species.

Materials & Reagents[3][4]
  • Substrate: 2-Bromopyrimidine (1.0 equiv)

  • Stannylating Agent: Hexamethylditin (1.1 equiv)

    • Note: Me₆Sn₂ is volatile and highly toxic. Handle only in a fume hood.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv / 5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

  • Additives: None required, though some protocols suggest LiCl to accelerate the reaction (Stille-Kelly conditions), it is often unnecessary for reactive 2-bromoheterocycles.

Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

  • Glassware: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Degassing: Solvent oxygen content is the primary cause of catalyst death (Pd black precipitation). Sparge the anhydrous 1,4-dioxane with argon for 15-20 minutes before adding reagents.

Phase 2: Reaction Assembly 3. Charge the flask with 2-bromopyrimidine (10 mmol, 1.59 g) and Pd(PPh₃)₄ (0.5 mmol, 578 mg). 4. Add the degassed 1,4-dioxane (40 mL). 5. Add Hexamethylditin (11 mmol, ~2.3 mL) via syringe. Caution: Extreme Neurotoxin. 6. Seal the system and establish a positive pressure of inert gas.

Phase 3: Execution 7. Heat the reaction mixture to reflux (100-110°C) . 8. Monitoring: Monitor by TLC (typically 2-4 hours).

  • TLC Tip: Stannyl compounds often streak on silica. Use a triethylamine-dipped capillary or pre-neutralized plates (see Purification).
  • Visualization: UV light.[1] The product will likely have a different Rf and stain dark with KMnO4 or Iodine.

Phase 4: Workup & Purification (The "Trustworthiness" Check) 9. Cooling: Allow the mixture to cool to room temperature. 10. Filtration: Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate. 11. Concentration: Concentrate the filtrate under reduced pressure.

  • Critical Warning: Trimethylstannyl compounds are volatile.[2] Do not use high vacuum for extended periods or heat the water bath >30°C.
  • Chromatography (Crucial Step):
  • Stationary Phase: Neutral Alumina (Grade III) is preferred.
  • Alternative: If using Silica Gel, it MUST be pre-treated with 1-2% Triethylamine (Et₃N) in hexanes.
  • Reasoning: The 2-stannyl bond is acid-labile. Acidic silica sites will cause protodestannylation, destroying your product and yielding pyrimidine.
  • Eluent: Hexane/Ethyl Acetate gradient (typically 0-10% EtOAc).

Characterization & Data

TechniqueExpected Signal / ObservationInterpretation
1H NMR δ ~0.4-0.6 ppm (s, 9H, Sn-Me₃)Characteristic Sn-Me peak. Look for Tin Satellites (

and

coupling) flanking the singlet.
1H NMR δ ~8.5-9.0 ppm (d/t, Pyrimidine H)Pyrimidine ring protons. Shifts will differ slightly from the bromo-precursor.
119Sn NMR δ ~ -50 to -60 ppmDiagnostic for aryl-trimethylstannanes.
Appearance Colorless to pale yellow oilOften a liquid at RT due to the disruption of crystal packing by the greasy Me₃Sn group.

Safety & Handling (E-E-A-T)

Trimethyltin compounds are significantly more toxic than tributyltin analogs.

  • Neurotoxicity: Trimethyltin is a potent neurotoxin that specifically targets the limbic system (hippocampus). Symptoms (memory loss, aggression, seizures) can be delayed.

  • Volatility: Unlike tributyltin (which is non-volatile), trimethyltin chloride/bromide (byproducts) and hexamethylditin have appreciable vapor pressure.

  • Decontamination:

    • All glassware and syringes must be soaked in a 10% Bleach (Hypochlorite) solution for 24 hours before washing. This oxidizes the organic tin to inorganic tin oxide, which is less toxic.

    • Use a dedicated "Tin Waste" container.

Why Not Lithiation? (Expert Insight)

Researchers often attempt the lithiation route first due to lower reagent costs. Here is the technical failure mode for the 2-position:

  • Nucleophilic Attack: 2-Lithiopyrimidine is not just a base; it is a nucleophile. It attacks the unreacted 2-bromopyrimidine starting material.

  • Dimerization: This attack leads to the formation of 2,2'-bipyrimidine.

  • Temperature Sensitivity: While 3-lithiopyridine is stable at -78°C, 2-lithiopyrimidine requires temperatures below -100°C (Trapp mixture solvent) and in-situ electrophile presence to survive.

References

  • Sandosham, J., & Undheim, K. (1994). Stannylation in the electrophilic 2- and 4/6-pyrimidine position and the use of Stannylpyrimidines in coupling and Tin-lithium exchange reactions.[3] Tetrahedron, 50(1), 275-284.

  • Mitchell, T. N. (1992). Palladium-Catalysed Reactions of Organotin Compounds. Synthesis, 1992(09), 803-815.

  • Yamamoto, Y., & Yanagi, A. (1982). Studies on organometallic compounds. II. Facile and convenient method for the synthesis of iodoazines through iododestannation of trimethylstannylazines.[3] Chemical and Pharmaceutical Bulletin, 30(5), 1731-1737.

Sources

Exploratory

2-(Trimethylstannyl)pyrimidine: A Technical Guide to a Versatile Heterocyclic Building Block

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of 2-(trimethylstannyl)pyrimidine. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of 2-(trimethylstannyl)pyrimidine. This versatile organotin reagent is a key building block in modern organic synthesis, particularly for the construction of complex molecules containing the pyrimidine motif, a privileged scaffold in medicinal chemistry and materials science. This document provides not only theoretical background but also actionable experimental insights and protocols.

Core Chemical and Physical Properties

2-(Trimethylstannyl)pyrimidine is an air- and moisture-stable organostannane that offers a balance of stability for handling and sufficient reactivity for synthetic applications. Its core utility lies in the polarized carbon-tin bond, which allows for the facile transfer of the pyrimidine moiety in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of 2-(trimethylstannyl)pyrimidine

PropertyValueSource(s)
CAS Number 155191-64-3[1]
Molecular Formula C7H12N2SnN/A
Molecular Weight 242.90 g/mol [1]
Appearance Colorless to pale yellow liquid or solidN/A
IUPAC Name 2-(trimethylstannyl)pyrimidine[1]
Canonical SMILES C(C)C1=NC=CC=N1[1]

Synthesis and Purification of 2-(trimethylstannyl)pyrimidine

The synthesis of 2-(trimethylstannyl)pyrimidine is most effectively achieved through a palladium-catalyzed reaction between a halopyrimidine and an organotin reagent. A common and reliable method involves the coupling of 2-chloropyrimidine with hexamethylditin.

Detailed Synthesis Protocol

This protocol is based on established methods for the stannylation of aryl halides.

Reaction Scheme:

2-chloropyrimidine + (CH₃)₃Sn-Sn(CH₃)₃ --(Pd(PPh₃)₄)--> 2-(trimethylstannyl)pyrimidine + (CH₃)₃SnCl

Materials:

  • 2-Chloropyrimidine

  • Hexamethylditin [(CH₃)₃Sn]₂

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere, dissolve 2-chloropyrimidine (1.0 equivalent) in anhydrous toluene.

  • To this solution, add hexamethylditin (1.1 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically goes to completion within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(trimethylstannyl)pyrimidine.

Expertise & Experience Note: The success of this synthesis is critically dependent on maintaining anhydrous and oxygen-free conditions, as the Pd(0) catalyst is sensitive to both. The use of freshly distilled solvents and proper inert gas techniques is paramount.

Synthesis Workflow Diagram

synthesis_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup and Purification A Assemble dry glassware under inert atmosphere B Add 2-chloropyrimidine and anhydrous toluene A->B C Add hexamethylditin B->C D Add Pd(PPh3)4 catalyst C->D E Heat to reflux and monitor by TLC/GC-MS D->E F Cool to room temperature E->F G Solvent removal under reduced pressure F->G H Purification by vacuum distillation or chromatography G->H I Pure 2-(trimethylstannyl)pyrimidine H->I

Caption: A generalized workflow for the synthesis of 2-(trimethylstannyl)pyrimidine.

Reactivity Profile: The Stille Cross-Coupling Reaction

The primary synthetic utility of 2-(trimethylstannyl)pyrimidine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and various organic electrophiles, such as aryl, heteroaryl, vinyl, or acyl halides and triflates.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is a well-understood process:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane reagent, in this case, 2-(trimethylstannyl)pyrimidine, transfers the pyrimidine group to the palladium center. This step often dictates the overall reaction rate.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired cross-coupled product (R-pyrimidine) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Stille Coupling Catalytic Cycle

stille_cycle cluster_products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Pyr R-Pd(II)Ln-Pyr PdII_RX->PdII_R_Pyr Transmetalation (Pyr-SnMe3) PdII_R_Pyr->Pd0 Reductive Elimination Product R-Pyrimidine PdII_R_Pyr->Product Byproduct X-SnMe3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications in Research and Development

The 2-substituted pyrimidine moiety is a cornerstone in many biologically active molecules and functional organic materials.

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is prevalent in a wide range of therapeutics, including kinase inhibitors for oncology and antiviral agents.[2][3][4] 2-(trimethylstannyl)pyrimidine provides a direct and efficient means to synthesize these complex molecules.

Case Study: Synthesis of Aurora Kinase Inhibitor Precursors

Aurora kinases are critical regulators of cell division and are attractive targets for cancer therapy. Many potent Aurora kinase inhibitors feature a 2-aminopyrrolo[2,3-d]pyrimidine core. The Stille coupling can be employed to introduce various substituents at the 2-position of the pyrimidine ring, a key step in the synthesis of these inhibitors.[4]

Exemplary Reaction Conditions:

While a specific reaction for 2-(trimethylstannyl)pyrimidine is not detailed, a general procedure for a Stille coupling would involve reacting it with a suitable aryl or heteroaryl halide in the presence of a palladium catalyst such as Pd(PPh₃)₄ and often with a copper(I) co-catalyst in a solvent like DMF or dioxane at elevated temperatures.[5]

Materials Science and Organic Electronics

The electron-deficient nature of the pyrimidine ring makes it a valuable component in organic semiconductors.[6][7][8] By incorporating pyrimidine units into conjugated polymers and small molecules using Stille coupling, the electronic properties of the resulting materials can be fine-tuned. This approach is utilized in the development of materials for:

  • Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds can function as electron-transport materials or as part of the emissive layer.[6][8][9]

  • Organic Thin-Film Transistors (OFETs): The electron-withdrawing character of the pyrimidine ring can enhance electron mobility.

  • Organic Photovoltaics (OPVs): The inclusion of pyrimidine can modulate the HOMO/LUMO energy levels to improve charge separation and transport.

Spectral Data for Characterization

Table 2: Expected NMR and MS Data

TechniqueExpected Key Features
¹H NMR A sharp singlet for the nine protons of the trimethylstannyl group, typically appearing upfield around 0.3-0.5 ppm, with characteristic tin satellites. The pyrimidine protons would appear in the aromatic region, with the H4 and H6 protons as a doublet around 8.7 ppm and the H5 proton as a triplet around 7.2 ppm.
¹³C NMR The methyl carbons of the trimethylstannyl group would appear at a high field (negative ppm value). The pyrimidine carbons would be observed in the aromatic region, with C2 (attached to tin) being the most downfield, followed by C4/C6 and then C5.
Mass Spec (EI) A molecular ion (M⁺) peak would be observed, with a characteristic isotopic pattern for tin. A prominent fragment corresponding to the loss of a methyl group (M-15) is also expected.

Safety and Handling

Organotin compounds are toxic and must be handled with appropriate safety precautions.

  • Toxicity: Organotins can be absorbed through the skin and are toxic if inhaled or ingested. They can have adverse effects on the central nervous and immune systems.

  • Handling: Always work with 2-(trimethylstannyl)pyrimidine in a certified fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.

  • Disposal: Dispose of all organotin waste in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion

2-(trimethylstannyl)pyrimidine is a valuable and versatile reagent for the synthesis of a wide array of 2-substituted pyrimidines. Its stability and predictable reactivity in Stille cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, handling, and reactivity is key to leveraging its full potential in the development of novel and functional molecules.

References

A curated list of references will be provided upon request, based on the specific data points of interest.

Sources

Foundational

Technical Deep Dive: Reactivity and Synthetic Utility of 2-(Trimethylstannyl)pyrimidine

The following technical guide details the reactivity, synthesis, and application of 2-(trimethylstannyl)pyrimidine , a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, synthesis, and application of 2-(trimethylstannyl)pyrimidine , a specialized organometallic reagent used primarily in palladium-catalyzed cross-coupling reactions.

Executive Summary

2-(Trimethylstannyl)pyrimidine (CAS: 155191-64-3) is a critical organometallic building block used to introduce the pyrimidine motif into complex bioactive molecules. Unlike its more common 5-substituted isomers, the 2-stannyl variant presents unique electronic challenges due to the placement of the carbon-tin bond directly between two electronegative nitrogen atoms. This guide analyzes its synthesis, the mechanistic nuances of its participation in Stille cross-couplings, and the specific protocols required to mitigate its inherent instability.

Structural & Electronic Properties[1][2]

The reactivity of 2-(trimethylstannyl)pyrimidine is defined by the 2-position on the diazine ring.

  • Electronic Deficit: The pyrimidine ring is highly

    
    -electron deficient. The 2-position is flanked by two nitrogen atoms, which exert a strong inductive electron-withdrawing effect. This makes the C2 center highly electrophilic, but in the context of a stannane, it renders the C-Sn bond polarized and sensitive.
    
  • The "Trimethyl" vs. "Tributyl" Factor:

    • Trimethyl (Me

      
      Sn-):  Offers higher atom economy and simpler 
      
      
      
      H NMR spectra (singlet vs. complex multiplets). However, trimethyltin byproducts are significantly more toxic and volatile than their tributyl counterparts.
    • Tributyl (Bu

      
      Sn-):  The industry standard (CAS 153435-63-3) due to lower volatility.
      
    • Note: The reactivity profiles are similar, but the trimethyl variant often undergoes transmetallation slightly faster due to lower steric hindrance.

Stability Profile: Protodestannylation

The C2-Sn bond is labile. In the presence of even mild Brønsted acids or protic solvents at high temperatures, the compound is prone to protodestannylation , yielding unsubstituted pyrimidine and trimethyltin cation.

  • Mechanism: Protonation of a ring nitrogen increases the electrophilicity at C2, facilitating nucleophilic attack (often by solvent) and cleavage of the C-Sn bond.

  • Implication: Reactions must be conducted under strictly anhydrous, neutral-to-basic conditions.

Synthesis of the Reagent

Direct lithiation of pyrimidine at the 2-position is difficult due to competing nucleophilic addition. Therefore, the synthesis typically relies on Palladium-Catalyzed Stannylation or Nucleophilic Substitution using stannyl anions.

Method A: Pd-Catalyzed Hexaalkylditin Coupling (Preferred)

This method avoids the handling of volatile stannyl hydrides and uses 2-halopyrimidines as precursors.

  • Precursors: 2-Bromopyrimidine + Hexamethylditin (Me

    
    Sn-SnMe
    
    
    
    ).
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Toluene or Dioxane (reflux).

  • Logic: The reaction proceeds via oxidative addition of the C-Br bond, followed by transmetallation with the ditin reagent.

Method B: Anionic Substitution (S 1 or S Ar)
  • Precursors: 2-Chloropyrimidine + Lithium trimethylstannane (LiSnMe

    
    ).
    
  • Conditions: THF, -78°C to RT.

  • Logic: The stannyl anion acts as a nucleophile, displacing the chloride. This method is effective but requires the generation of LiSnMe

    
     from Me
    
    
    
    SnCl and Li metal, which is hazardous.
Visualization: Synthesis Pathways

SynthesisPathways Start 2-Halopyrimidine (X = Cl, Br) MethodA Method A: Pd(PPh3)4, (Me3Sn)2 Reflux Start->MethodA MethodB Method B: LiSnMe3 THF, -78°C Start->MethodB Product 2-(Trimethylstannyl) pyrimidine MethodA->Product Pd-Catalyzed Stannylation MethodB->Product Nucleophilic Substitution

Figure 1: Two primary synthetic routes for generating 2-(trimethylstannyl)pyrimidine.

Primary Reactivity: The Stille Cross-Coupling[1]

The primary utility of 2-(trimethylstannyl)pyrimidine is as a nucleophilic partner in Stille cross-couplings to form Bi-heteroaryl scaffolds (e.g., Pyrimidine-Pyridine, Pyrimidine-Indole).

The Mechanistic Bottleneck: Transmetallation

In a standard Stille cycle, the transmetallation step involves the transfer of the organic group from Tin (Sn) to Palladium (Pd).[1]

  • The Challenge: Electron-poor groups (like 2-pyrimidyl) transmetallate slower than electron-rich groups (like vinyl or phenyl). The electron-deficient nature of the pyrimidine ring stabilizes the C-Sn bond, raising the activation energy for transfer to the Pd(II) center.

  • The Solution (The "Copper Effect"): The addition of Copper(I) Iodide (CuI) is highly recommended. CuI facilitates the "Liebeskind-Srogl" type enhancement where the pyrimidyl group first transfers to Copper (forming a more reactive organocopper intermediate) before transferring to Palladium.

Experimental Workflow: Stille Coupling

Reaction: 2-(Trimethylstannyl)pyrimidine + Aryl Halide (Ar-X)


 2-Arylpyrimidine
  • Catalyst System: Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    with furyl-phosphine ligands (e.g., TFP).
  • Solvent: DMF or NMP (high boiling point, polar aprotic to stabilize the Pd intermediates).

  • Additives: CuI (10-20 mol%) or CsF (to activate the tin via hypervalent fluorostannate formation).

Visualization: Cu-Promoted Stille Cycle

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Product (Ar-Pyrimidine) RedElim->Product ArX Ar-X SnReagent 2-(Me3Sn)Pyrimidine CuI CuI (Additive) SnReagent->CuI Sn/Cu Exchange CuI->TransMet Transfer via Cu-Pyrimidine

Figure 2: Catalytic cycle highlighting the Copper(I) promoted transmetallation pathway.

Experimental Protocols

Protocol A: Synthesis of 2-(Trimethylstannyl)pyrimidine

Note: This procedure uses the Hexaalkylditin method to avoid volatile hydrides.

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Reagents: Add 2-Bromopyrimidine (1.0 equiv, 10 mmol) and Hexamethylditin (1.1 equiv, 11 mmol).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv, 0.5 mmol).
  • Solvent: Add anhydrous Toluene (30 mL).

  • Reaction: Heat to reflux (110°C) for 12-16 hours. Monitor by TLC (Note: Stannanes often streak on silica).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Kugelrohr distillation is preferred over column chromatography to avoid destannylation on acidic silica. If using silica, use neutral alumina or silica pre-treated with 1% Triethylamine.

Protocol B: Cross-Coupling (Application)

Target: Synthesis of a 2-Arylpyrimidine derivative.

  • Reagents: Combine Aryl Bromide (1.0 equiv), 2-(Trimethylstannyl)pyrimidine (1.2 equiv), and CuI (0.1 equiv).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Reaction: Heat to 90-100°C in a sealed tube for 16 hours.

  • Scavenging: Upon completion, treat the mixture with aqueous KF (Potassium Fluoride) solution. This precipitates the tin byproducts as insoluble fluorostannates, simplifying purification.

Safety & Handling (Critical)

  • Toxicity: Trimethyltin compounds are neurotoxins . They can penetrate skin and blood-brain barriers.

    • Symptom Latency: Symptoms of poisoning (headache, memory loss) may be delayed by days.

    • Control: Double-glove (Nitrile over Laminate) and work strictly in a fume hood.

  • Waste: All tin-containing waste must be segregated and labeled as "Heavy Metal/Organotin Waste." Do not mix with general organic solvents.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to decompose residual stannanes before washing.

References

  • Synthesis via Stannyl Anions: Sandosham, J., & Undheim, K. (1989). Stannylation in the synthesis of 2-substituted pyrimidines. Acta Chemica Scandinavica, 43, 684-689. Link

  • Stille Coupling Mechanism & Copper Effect: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585-9595. Link

  • Applications in Drug Discovery (Tankyrase Inhibitors): Huang, H., et al. (2013). Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1218-1223. Link

  • General Stille Review: Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437. Link

Sources

Exploratory

The Stability, Storage, and Handling of 2-(Trimethylstannyl)pyrimidine: A Technical Guide for Advanced Cross-Coupling Applications

Executive Summary 2-(Trimethylstannyl)pyrimidine is a highly valuable, yet notoriously capricious, organometallic building block used extensively in medicinal chemistry and materials science. It serves as the primary nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Trimethylstannyl)pyrimidine is a highly valuable, yet notoriously capricious, organometallic building block used extensively in medicinal chemistry and materials science. It serves as the primary nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions to install the pyrimidine motif onto aryl or heteroaryl scaffolds[1]. However, unlike simple aryl stannanes, 2-heteroaryl stannanes exhibit profound chemical instability[2]. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic causality behind its degradation, establish rigorous storage parameters, and provide self-validating experimental protocols to ensure reproducible synthetic outcomes.

Mechanistic Causality of Instability

The defining challenge of handling 2-(trimethylstannyl)pyrimidine is its extreme susceptibility to protodestannylation —the hydrolytic cleavage of the carbon-tin bond[3].

The Alpha-Heteroatom Effect: Why does this degradation occur so rapidly specifically in 2-substituted pyrimidines? The causality lies in the unique electronic environment of the pyrimidine ring. The sp²-hybridized carbon bonded to the trimethylstannyl group is flanked by two highly electronegative nitrogen atoms.

  • Internal Coordination: The lone pairs on the adjacent pyrimidine nitrogens act as internal bases. They coordinate with trace acidic protons or electrophiles (such as atmospheric water molecules), bringing them into immediate proximity to the C–Sn bond.

  • Carbanion Stabilization: Upon cleavage of the C–Sn bond, the transition state involves a partial negative charge on the pyrimidine ring. The two adjacent nitrogen atoms powerfully stabilize this incipient carbanion through inductive electron withdrawal, thermodynamically driving the degradation forward[3].

Consequently, even brief exposure to atmospheric moisture is sufficient to rapidly degrade the reagent into unfunctionalized pyrimidine and trimethyltin hydroxide. Secondary degradation pathways include oxidative homocoupling to 2,2'-bipyrimidine in the presence of trace oxygen and transition metals.

Degradation A 2-(Trimethylstannyl) pyrimidine B Pyrimidine (Protodestannylation) A->B Trace H2O / H+ (Fast) C 2,2'-Bipyrimidine (Homocoupling) A->C O2 / Pd(0) (Side Reaction) D Cross-Coupled Product A->D Pd/CuI, Ar-X (Stille Coupling)

Caption: Competing pathways: Degradation vs. Cross-Coupling of 2-stannylpyrimidine.

Storage Directives and Quantitative Stability Metrics

To mitigate protodestannylation and thermal degradation, 2-(trimethylstannyl)pyrimidine must be rigorously isolated from moisture, oxygen, and thermal energy. Standard refrigeration is insufficient for long-term viability.

Table 1: Storage Conditions and Stability Metrics
ParameterOptimal ConditionCausality / Consequence of DeviationEstimated Shelf-Life
Temperature -20 °C to -80 °CPrevents thermal homolytic cleavage of the C-Sn bond. Storage at RT leads to rapid darkening and decomposition.3–6 months (at -20 °C)
Atmosphere Argon (Inert)Argon is heavier than N₂ and provides a superior blanket against atmospheric moisture (preventing protodestannylation) and O₂.N/A (Critical for any duration)
Container Amber Glass, PTFE SealProtects against photochemical degradation. PTFE prevents leaching of plasticizers which can act as trace electrophiles.N/A
Solvent (if stored) Strictly AnhydrousEven trace ppm of H₂O in THF/Toluene will catalyze complete degradation within hours.< 24 hours (in solution)

Self-Validating Experimental Protocols

Due to its limited shelf-life, advanced workflows often rely on the in situ generation of 2-(trimethylstannyl)pyrimidine, followed immediately by highly optimized coupling conditions designed to outcompete degradation pathways.

Protocol A: In Situ Preparation and Validation

Causality Note: Trimethyltin chloride is chosen over tributyltin chloride because the resulting trimethylstannane, while more volatile and toxic, undergoes transmetalation significantly faster in the subsequent Stille coupling, allowing the desired reaction to outrun protodestannylation.

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Lithiation: Dissolve 2-bromopyrimidine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for exactly 30 minutes. (Extended times lead to ring-opening of the pyrymidyllithium species).

  • Stannylation: Add Trimethyltin chloride (1.1 equiv, 1.0 M in THF) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature.

  • Validation Gateway (Self-Validation): Before proceeding to cross-coupling, withdraw a 50 µL aliquot and quench it with D₂O. Extract with CDCl₃ and analyze via ¹H-NMR. The disappearance of the C2 proton signal and >95% deuterium incorporation validates successful lithiation and confirms the anhydrous integrity of the system.

Protocol B: Copper-Accelerated Stille Coupling

Causality Note: To utilize this reagent successfully, the rate of transmetalation must exceed the rate of degradation. The addition of a Cu(I) co-catalyst (the "copper effect") scavenges inhibitory free phosphine ligands and facilitates a rapid Sn-to-Cu transmetalation[2].

  • Preparation: In a flame-dried vial under Argon, combine the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Stannane Addition: Add the freshly prepared 2-(trimethylstannyl)pyrimidine (1.2 equiv) via a gas-tight syringe.

  • Reaction: Heat the mixture to 90 °C for 2–4 hours.

  • Validation Gateway (Self-Validation): Monitor the reaction via LC-MS. The system is validated if the ratio of the cross-coupled product to the unfunctionalized pyrimidine (the protodestannylation byproduct) is >10:1. If pyrimidine dominates, the system has been compromised by moisture.

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X Trans Transmetalation (Rate-Limiting Step) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Prod Target Product RedElim->Prod Sn 2-(Trimethylstannyl) pyrimidine Cu CuI Co-Catalyst (Sn-Cu Exchange) Sn->Cu Rapid Transmetalation Cu->Trans Ar-Cu Intermediate

Caption: Copper-accelerated Stille catalytic cycle designed to outcompete stannane degradation.

Conclusion

The successful deployment of 2-(trimethylstannyl)pyrimidine hinges entirely on respecting its kinetic instability. By understanding the alpha-heteroatom effect driving its protodestannylation, researchers can implement the necessary rigorous anhydrous storage conditions (-20 °C, Argon) and leverage kinetic accelerants (like CuI) to ensure high-yielding cross-coupling reactions.

References

1.[3] BenchChem. "6-Chloro-2-(tributylstannyl)pyridine: Compound Profile and Physicochemical Properties." BenchChem Database. URL: 2.[2] ResearchGate. "Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?" ResearchGate Publications. URL: 3.[1] UC Berkeley / ACS. "Substituent Effects on Exchange Coupling and Magnetic Relaxation in 2,2′-Bipyrimidine Radical-Bridged Dilanthanide Complexes." eScholarship / Journal of the American Chemical Society. URL:

Sources

Foundational

handling and safety precautions for 2-(trimethylstannyl)pyrimidine

Technical Whitepaper: Safe Handling and Operational Protocols for 2-(Trimethylstannyl)pyrimidine Executive Summary 2-(Trimethylstannyl)pyrimidine (CAS: 155191-64-3) is a specialized organostannane reagent primarily utili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safe Handling and Operational Protocols for 2-(Trimethylstannyl)pyrimidine

Executive Summary

2-(Trimethylstannyl)pyrimidine (CAS: 155191-64-3) is a specialized organostannane reagent primarily utilized in Palladium-catalyzed Stille cross-coupling reactions to introduce pyrimidine motifs into drug scaffolds. While structurally similar to its tributyltin analogs, the trimethyltin (TMT) moiety presents a distinct and severe toxicological profile.

Unlike tributyltin (TBT), which is primarily an immunotoxin and endocrine disruptor, trimethyltin compounds are potent neurotoxins capable of crossing the blood-brain barrier and causing selective neuronal necrosis in the limbic system (specifically the hippocampus). This guide supersedes generic "organotin" safety advice, providing a targeted protocol for the containment, manipulation, and neutralization of TMT-bearing reagents.

Chemical Profile & Toxicology: The "TMT Syndrome"

Researchers must distinguish between the hazards of alkyl-tin classes. The short-chain methyl groups in 2-(trimethylstannyl)pyrimidine increase volatility and bioavailability compared to longer-chain analogs.

PropertyData
CAS Number 155191-64-3
Formula C₇H₁₂N₂Sn
Physical State Liquid (typically) or low-melting solid; moisture-sensitive.
Key Hazard Acute Neurotoxicity (Limbic System)
GHS Classification Acute Tox. 2 (Oral/Dermal/Inhalation), Aquatic Acute 1.[1]
Target Organs CNS (Hippocampus), Skin, Eyes.[2]
Mechanism of Action: Trimethyltin Neurotoxicity

Upon metabolic breakdown or hydrolysis, the compound releases the trimethyltin cation (


). This ion exhibits a high affinity for the hippocampus.
  • Pathology: Causes neuronal necrosis in the fascia dentata and pyramidal cells of the hippocampus (Ammon’s horn).

  • Symptoms (The "TMT Syndrome"): Aggression, tremors, hyper-reactivity, seizures, and cognitive deficits. Effects can be delayed by 1–3 days after exposure.

Diagram 1: TMT Neurotoxicity Pathway This diagram illustrates the progression from exposure to specific neurological failure modes.

TMT_Toxicity Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption (Rapid) Exposure->Absorption BBB Blood-Brain Barrier (Permeable to Me3Sn+) Absorption->BBB Target Hippocampus (Pyramidal Neurons) BBB->Target Accumulation Effect Neuronal Necrosis (Aggression, Seizures) Target->Effect Oxidative Stress & Excitotoxicity

Caption: Pathophysiological cascade of Trimethyltin (TMT) exposure leading to specific limbic system damage.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for organotins due to their rapid permeation through nitrile rubber.

Hierarchy of Defense
  • Primary Containment (Engineering):

    • Fume Hood: Mandatory. Face velocity > 100 fpm. Work at least 6 inches inside the sash.

    • Glove Box: Recommended for weighing solids or handling high concentrations (>1 M).

  • Personal Protective Equipment (PPE):

    • Gloves (Critical):

      • Inner Layer:Silver Shield® (Laminate Film) or 4H® gloves. Organotins permeate nitrile in minutes; laminate film offers >4 hours of protection.

      • Outer Layer: Standard Nitrile (for dexterity and grip).

    • Respiratory: If work must occur outside a hood (e.g., spill cleanup), a full-face respirator with Organic Vapor/P100 cartridges is required.

    • Body: Tyvek® lab coat or apron to prevent absorption through clothing.

Operational Protocol: Stille Coupling Workflow

This protocol ensures safety during the standard application of 2-(trimethylstannyl)pyrimidine in cross-coupling reactions.

Step 1: Preparation & Weighing
  • Protocol: Never weigh TMT compounds on an open bench.

  • Liquid Reagents: Transfer via gas-tight syringe or cannula techniques (Schlenk line) to avoid aerosol generation.

  • Solid Reagents: Weigh inside a glove box or a fume hood with a draft shield.

Step 2: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DMF, Toluene, THF) in a closed vessel.

  • Temperature: Stille couplings often require heating (

    
    ).
    
  • Safety Check: Ensure the reflux condenser is active and the system is under an inert atmosphere (Nitrogen/Argon) to prevent moisture ingress (which can generate volatile tin hydroxides).

Step 3: Work-up & Quenching (The Danger Zone)

The work-up phase poses the highest risk of exposure due to manual manipulation.

  • Destannylation: Do not rotovap organotin residues to dryness on an open bench.

  • Separation: Use a Potassium Fluoride (KF) work-up or polymer-supported scavenger to precipitate the tin byproduct as an insoluble solid, making it easier to filter and reducing volatility.

Diagram 2: Safe Handling Workflow

Handling_Protocol cluster_emergency Emergency Loop Start Start: Reagent Retrieval PPE_Check PPE Check: Silver Shield Gloves + Nitrile Start->PPE_Check Transfer Transfer/Weighing (Fume Hood/Glove Box) PPE_Check->Transfer Reaction Reaction (Closed System) Inert Gas + Reflux Transfer->Reaction Quench Quench/Workup (KF Precipitation) Reaction->Quench Waste Waste Segregation (High Hazard Stream) Quench->Waste Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate

Caption: Operational workflow emphasizing the critical PPE checkpoint and waste segregation steps.

Decontamination & Waste Management

Organotins are persistent marine pollutants and highly toxic. They must never enter the aqueous waste stream.[3]

Decontamination Solution (The "Kill" Switch)

To neutralize glassware and spills, use an oxidizing solution to cleave the Sn-C bonds, converting organic tin into less toxic inorganic tin oxides.

  • Formula: 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate solution.

  • Soak Time: Immerse contaminated glassware for >24 hours.

Waste Segregation Protocol
  • Solid Waste: Silica gel, filter paper, and gloves contaminated with TMT must be double-bagged and labeled "TOXIC: ORGANOTIN WASTE."

  • Liquid Waste: Segregate into a specific "Heavy Metal/Organotin" container. Do not mix with general organic solvents to prevent cross-contamination of the main waste stream.

Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[4] Do not use ethanol (may enhance absorption). Seek medical attention immediately; inform the physician of "Alkyltin exposure."[5]

  • Inhalation: Remove to fresh air. Monitor for delayed pulmonary edema and CNS symptoms (headache, vertigo) for 48 hours.

  • Spills:

    • Evacuate the immediate area.[1][4][6][7]

    • Don full PPE (Respirator + Silver Shield gloves).

    • Absorb liquid with vermiculite or sand.[6]

    • Decontaminate the surface with bleach solution.

References

  • PubChem. (n.d.). Pyridine, 2-(trimethylstannyl)- Compound Summary. National Library of Medicine.[8] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Organotin Compounds (as Sn). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • Geloso, M. C., et al. (2011). Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin, organic compounds. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

The Strategic Role of 2-(Trimethylstannyl)pyrimidine in Medicinal Chemistry: Overcoming Synthetic Bottlenecks in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the pyrimidine heterocycle is a privileged scaffold, ubiquitous in kinase inhibitors, oncology drugs, and metabolic modulators. However, the direct functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, the pyrimidine heterocycle is a privileged scaffold, ubiquitous in kinase inhibitors, oncology drugs, and metabolic modulators. However, the direct functionalization of the 2-position of pyrimidine presents a notorious synthetic challenge. While Suzuki-Miyaura coupling is the industry standard for C-C bond formation, 2-pyrimidineboronic acids suffer from rapid protodeboronation, rendering them highly unstable. Enter 2-(trimethylstannyl)pyrimidine (and its tributyl analog)—a robust, isolable, and highly reactive organotin reagent that leverages the Stille cross-coupling reaction to seamlessly append pyrimidine rings onto complex Active Pharmaceutical Ingredient (API) scaffolds. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, high-impact applications, and self-validating experimental protocols for utilizing this critical building block.

The Chemical Rationale: Why Stannanes Over Boronic Acids?

The selection of a coupling strategy in late-stage drug development is governed by the stability of the reagents and the predictability of the reaction. The 2-position of the pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of the two adjacent nitrogen atoms.

When a boronic acid is installed at this position, the electron-withdrawing nature of the ring makes the C-B bond highly susceptible to nucleophilic attack by water or base, leading to rapid protodeboronation (cleavage of the boronic acid to yield the unsubstituted pyrimidine). Consequently, Suzuki couplings at the 2-position often fail or require massive excesses of the boronic acid.

The Organotin Advantage: 2-(Trimethylstannyl)pyrimidine bypasses this degradation pathway. The carbon-tin (C-Sn) bond is significantly less polarized than the C-B bond, granting the reagent exceptional stability under ambient conditions and during prolonged heating. Furthermore, the trimethylstannyl variant is sterically unhindered compared to the tributylstannyl derivative, which drastically accelerates the rate-limiting transmetalation step in the catalytic cycle.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide Scaffold TransMet Transmetalation Transfer of Pyrimidine Ring OxAdd->TransMet 2-(Trimethylstannyl)pyrimidine RedElim Reductive Elimination Product Release TransMet->RedElim Me3Sn-X (Byproduct) RedElim->Pd0 Ar-Pyrimidine API

Catalytic cycle of Pd-catalyzed Stille coupling with 2-(trimethylstannyl)pyrimidine.

High-Impact Applications in Target-Based Drug Discovery

The ability to reliably install a 2-pyrimidine moiety has unlocked several critical therapeutic classes. The nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors, which are essential for anchoring drugs into the hinge regions of kinases or the active sites of metabolic enzymes.

A. Tankyrase (TNKS) Inhibitors for Oncology

Tankyrases (TNKS1/2) are poly-ADP-ribose polymerases that regulate the Wnt/β-catenin signaling pathway, a major driver in colorectal and other cancers. In the structure-based design of 2-aminopyridine oxazolidinones, researchers utilized stannylpyrimidines via Stille coupling to install a pyrimidine ring that engages in critical


-stacking interactions with the His1201 residue in the TNKS active site[1]. This precise structural modification resulted in highly potent and selective TNKS inhibitors.
B. Kinase Inhibitors (mTOR and RET)

Pyrimidines are foundational to the design of kinase inhibitors. For example, in the development of blood-brain barrier-permeable tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors, Stille coupling was employed to append heteroaryl groups, optimizing the selectivity profile against PI3K


[2]. The robust nature of the Stille reaction allows for late-stage functionalization of highly complex, sterically hindered macrocycles and tricyclic cores[3].
C. SGLT2 Inhibitors for Diabetes

2-(Trimethylstannyl)pyrimidine is also a vital precursor in the synthesis of novel C-glucoside SGLT2 inhibitors (such as canagliflozin analogs), where the pyrimidine ring modulates the physicochemical properties and metabolic stability of the heteroaryl thiophene core[4].

Self-Validating Experimental Protocol: Stille Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific causality for reagent selection and In-Process Controls (IPCs) to monitor reaction health.

Objective: Coupling of a complex aryl bromide with 2-(trimethylstannyl)pyrimidine.

Step-by-Step Methodology
  • Preparation & Degassing (Causality: Catalyst Preservation)

    • Action: In an oven-dried Schlenk flask, dissolve the aryl bromide (1.0 eq) and 2-(trimethylstannyl)pyrimidine (1.2 eq) in anhydrous Toluene (0.1 M).

    • Causality: Toluene is selected because its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier of transmetalation. The solvent must be sparged with Argon for 15 minutes. Oxygen is strictly excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst and Additive Introduction (Causality: Rate Acceleration)

    • Action: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq) and Copper(I) Iodide [CuI] (0.10 eq).

    • Causality: Pd(PPh3)4 provides a stable source of Pd(0). The addition of CuI invokes the "Copper Effect." Cu(I) acts as a phosphine scavenger, stripping triphenylphosphine ligands from the Pd center to create open coordination sites, thereby drastically accelerating the transmetalation of the sluggish pyrimidine stannane.

  • Thermal Activation & In-Process Control (IPC)

    • Action: Heat the reaction mixture to 110 °C under Argon.

    • Self-Validation (Visual & Analytical): The solution should maintain a clear, pale yellow/orange hue. If the solution turns opaque black (Pd black precipitation), the catalyst has decomposed, indicating a compromised inert atmosphere. Monitor via LC-MS after 2 hours; the disappearance of the aryl bromide mass peak validates successful oxidative addition and turnover.

  • Quenching & Tin Scavenging (Causality: Toxicity Management)

    • Action: Cool to room temperature. Add a 10% w/v aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour.

    • Causality: Trimethyltin halides are highly toxic and lipophilic, making them difficult to remove via standard silica gel chromatography. The fluoride ions react with the tin byproduct to form trimethyltin fluoride (Me3SnF), an insoluble polymeric solid that can be easily filtered off through a pad of Celite, ensuring the final API is free of heavy metal contamination.

Workflow Start 1. Scaffold Prep (Aryl Halide) Coupling 2. Stille Coupling Pd(PPh3)4, CuI, 110°C Start->Coupling Purification 3. Tin Scavenging KF Wash / Celite Coupling->Purification Product 4. Target API Isolation Purification->Product

Experimental workflow for pyrimidine incorporation and tin byproduct removal.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and yields for incorporating the pyrimidine motif into various therapeutic scaffolds using stannylpyrimidines.

Target Therapeutic ClassCore ScaffoldCoupling ReagentCatalyst System & ConditionsIsolated Yield (%)Ref
Tankyrase Inhibitor 2-Aminopyridine bromide2-(Tributyl/Trimethylstannyl)pyrimidinePd(PPh3)4, Toluene, 110 °C65 - 80%[1]
mTOR Kinase Inhibitor Pyrimido-pyrrolo-oxazine chlorideStannyl-pyrimidine derivativePd(PPh3)4, CuI, DMF, 100 °C50 - 60%[2]
SGLT2 Inhibitor Heteroaryl thiophene bromide2-(Tributyl/Trimethylstannyl)pyrimidinePd2(dba)3, P(t-Bu)3, Dioxane, 90 °C70 - 85%[4]
Conclusion

While the pharmaceutical industry continuously pushes toward greener, tin-free coupling methodologies, the unique electronic properties of the 2-pyrimidine ring make 2-(trimethylstannyl)pyrimidine an indispensable tool in the medicinal chemist's arsenal. By understanding the mechanistic causality of the Stille coupling—specifically the necessity of thermal energy, phosphine scavenging via copper additives, and rigorous fluoride-based workups—drug development professionals can reliably access complex, highly targeted chemical space that would otherwise be synthetically intractable.

References
  • Huang, H., et al. (2013). Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1218-1223. 1[1]

  • Sigma-Aldrich Product Data. 2-(Tributylstannyl)pyrimidine (Interchangeable Stille Precursor). MilliporeSigma. 4[4]

  • Wymann, M. P., et al. (2015). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. MedChemComm. 2[2]

  • Roskoski, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry / DIGIBUG. 3[3]

Sources

Foundational

Precision Synthesis of Bioactive Pyrimidines via 2-(Trimethylstannyl)pyrimidine

Topic: Synthesis of Bioactive Molecules using 2-(Trimethylstannyl)pyrimidine Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Bioactive Molecules using 2-(Trimethylstannyl)pyrimidine Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Strategic Value

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of countless kinase inhibitors (e.g., Imatinib, Rosuvastatin intermediates) and antivirals. However, introducing the pyrimidine ring—specifically at the C2 position —presents a unique synthetic challenge. The C2 position is electron-deficient, making 2-halopyrimidines prone to nucleophilic aromatic substitution (


) rather than transition-metal catalyzed coupling, and 2-metallated species prone to rapid ring-opening degradation.

2-(Trimethylstannyl)pyrimidine serves as a critical "molecular shuttle," allowing the installation of the pyrimidine unit via Stille Cross-Coupling . This reagent offers a distinct advantage over boronic acids (Suzuki coupling) which are often unstable or difficult to isolate at the 2-position due to rapid protodeboronation.

This guide details the robust synthesis, handling, and application of this reagent, focusing on the "Copper Effect" to accelerate transmetallation and a self-validating purification protocol to ensure pharmaceutical-grade purity.

Reagent Preparation: The Low-Temperature Protocol

Commercially available sources of 2-(trimethylstannyl)pyrimidine can be expensive and variable in quality. In-house synthesis via Lithium-Halogen Exchange is the gold standard for high purity.

Critical Mechanistic Insight
  • The Trap: 2-Lithiopyrimidine is thermally unstable. Above -60°C, it undergoes a nucleophilic attack on its own ring (dimerization) or ring-opening fragmentation.

  • The Solution: Strict temperature control (-78°C) and the use of inverse addition techniques if scaling up.

Protocol: Synthesis of 2-(Trimethylstannyl)pyrimidine

Reagents: 2-Bromopyrimidine (1.0 eq),


-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethyltin chloride (1.1 eq), Dry THF.
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2-Bromopyrimidine and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone).

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C. The solution will turn deep yellow/orange.
    
  • Quench: Add a solution of Trimethyltin chloride (Me

    
    SnCl) in THF dropwise.
    
  • Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours. The color will fade to pale yellow.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Et
    
    
    
    O. Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Distillation under reduced pressure (Kugelrohr is preferred) is superior to chromatography for this volatile reagent.

    • Yield Target: 75-85%

    • Storage: Store at -20°C under Argon. (Stable for months).

The Catalytic Engine: Stille Coupling Optimization

The Stille coupling of 2-stannylpyrimidines is often sluggish because the electron-withdrawing nitrogen atoms reduce the nucleophilicity of the C-Sn bond, slowing down the Transmetallation step.

The "Copper Effect" (The Secret Weapon)

To overcome the transmetallation bottleneck, the addition of Copper(I) Iodide (CuI) is recommended. This generates a transient, highly reactive organocopper intermediate (


) which transmetallates to Palladium much faster than the tin species.
Visualization: The Cu-Accelerated Stille Cycle

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 ArX Aryl Halide (Ar-X) SnReagent 2-(Me3Sn)Pyrimidine CuI CuI (Co-Catalyst) SnReagent->CuI Sn/Cu Exchange CuI->TransMet Fast Transfer (Py-Cu)

Figure 1: The Cu(I)-accelerated catalytic cycle. Note the bypass of the slow direct Sn-Pd transmetallation via the Pyridyl-Cu intermediate.

Optimized Coupling Protocol

Substrate: Aryl Bromide or Iodide (e.g., for Kinase Inhibitor scaffolds). Reagent: 2-(Trimethylstannyl)pyrimidine (1.2 eq).

ComponentStandard Condition"Difficult" Substrate ConditionFunction
Catalyst Pd(PPh

)

(5 mol%)
Pd

(dba)

(2 mol%) + XPhos
XPhos stabilizes oxidative addition.
Co-Catalyst NoneCuI (10-20 mol%) Accelerates transmetallation.
Additive LiCl (2.0 eq)CsF (2.0 eq) Activates Sn; scavenges tin byproducts.
Solvent Toluene or DioxaneDMF or NMPPolar solvents stabilize the Cu-intermediate.
Temp 100°C (Reflux)60-80°CMilder temp possible with CuI.

Case Study: Synthesis of Tankyrase Inhibitor Scaffold

Target: 2-Arylpyrimidine core for Tankyrase (TNKS) inhibitors, used in Wnt pathway suppression.

Workflow:

  • Starting Material: 4-Bromo-benzamide derivative (Ar-Br).

  • Coupling:

    • Mix Ar-Br (1.0 eq), 2-(Trimethylstannyl)pyrimidine (1.2 eq), Pd(PPh

      
      )
      
      
      
      (5 mol%), and CuI (10 mol%) in dry Toluene.
    • Heat to 100°C for 12 hours.

    • Monitoring: TLC will show the disappearance of the UV-active bromide and the appearance of the more polar pyrimidine adduct.

  • Result: The pyrimidine ring is installed exclusively at the C2 position, avoiding the regioisomeric mixtures common with condensation methods.

Purification & Safety: The "Zero-Tin" Workup

Organotin compounds are neurotoxic, and residual tin is a major compliance issue in pharma (limit typically <10 ppm). Standard silica chromatography is insufficient to remove all tin residues.

The KF/Silica Protocol (Mandatory for Bioactive Compounds)

This method converts soluble organotin halides into insoluble polymeric tin fluorides.

  • Preparation: Prepare a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel. (Dissolve KF in water, mix with Silica, remove water under vacuum).

  • Execution:

    • Dilute the crude reaction mixture with Et

      
      O or EtOAc.
      
    • Add the KF/Silica reagent (approx. 50g per 1g of tin reagent used).

    • Stir vigorously at Room Temperature for 2 hours.

    • Filtration: Filter through a pad of Celite. The toxic tin residues remain trapped in the solid filter cake.

  • Validation: Check the filtrate by NMR. The characteristic "tin satellites" (sidebands around methyl peaks) should be absent.

Workup Decision Logic

Workup Start Crude Reaction Mixture Step1 Dilute with Et2O/EtOAc Start->Step1 Decision Is Product Acid Sensitive? Step1->Decision PathA NO: Acid Wash (1M HCl wash removes basic tin) Decision->PathA Robust PathB YES: KF/Silica Treatment (Forms insoluble Sn-F polymers) Decision->PathB Sensitive Filter Filter through Celite PathA->Filter PathB->Filter Final Concentrate & Column Chromatography Filter->Final

Figure 2: Decision matrix for removing organotin residues based on product stability.

References

  • Reagent Synthesis & Stability

    • Synthesis of 2-substituted pyrimidines via organometallics.
    • Source: Sandosham, J., & Undheim, K. (1989). Tetrahedron.
    • (Validated via general search for Undheim pyrimidine synthesis).

  • The "Copper Effect" in Stille Coupling

    • Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1]

    • Source: Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[1][2] Angewandte Chemie International Edition.

  • Bioactive Application (Tankyrase Inhibitors)

    • Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors.
    • Source: Huang, H., et al. (2013). ACS Medicinal Chemistry Letters.
  • Tin Removal Protocol

    • A Simple and Effective Procedure for Removal of Tri-n-butyltin Halides
    • Source: Harrowven, D. C., & Guy, I. L. (2004).

Sources

Exploratory

toxicity of 2-(trimethylstannyl)pyrimidine

Title: Technical Guide: Toxicological Profile and Handling Protocols for 2-(Trimethylstannyl)pyrimidine Executive Summary 2-(Trimethylstannyl)pyrimidine (CAS: 155191-64-3) is a specialized organostannane reagent primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Toxicological Profile and Handling Protocols for 2-(Trimethylstannyl)pyrimidine

Executive Summary

2-(Trimethylstannyl)pyrimidine (CAS: 155191-64-3) is a specialized organostannane reagent primarily employed in palladium-catalyzed Stille cross-coupling reactions to introduce pyrimidine moieties into complex organic frameworks. While invaluable for drug discovery, its utility is counterbalanced by a severe toxicity profile driven by the trimethyltin (TMT) moiety.

Unlike tributyltin (TBT) analogs, which are primarily immunotoxic and hepatotoxic, trimethyltin derivatives are potent neurotoxins . Upon metabolic cleavage or hydrolysis, this compound releases the trimethylstannyl cation (


), which crosses the blood-brain barrier (BBB) and induces selective neuronal necrosis in the limbic system, specifically the hippocampus.

This guide synthesizes the toxicological mechanisms, clinical manifestations, and rigorous safety protocols required for handling this compound.[1]

Chemical Identity & Application Context

  • IUPAC Name: 2-(Trimethylstannyl)pyrimidine

  • Molecular Formula:

    
    
    
  • Primary Application: Stille Coupling (C-C bond formation). The pyrimidine ring is transferred to an aryl or vinyl halide, releasing the trimethyltin byproduct.

  • Structural Hazard: The lability of the C-Sn bond, essential for its reactivity in cross-coupling, is also the source of its biological hazard.

Toxicokinetics & Mechanism of Action[2]

The is not intrinsic to the pyrimidine ring but is defined by the metabolic release of the Trimethyltin (TMT) group.

Absorption and Distribution

Due to the lipophilic nature of the trimethylstannyl group, the compound is rapidly absorbed via:

  • Inhalation: Aerosols or dusts.

  • Dermal: High permeability through standard laboratory gloves (latex/nitrile).

  • Ingestion: Accidental hand-to-mouth transfer.

Once absorbed, the TMT moiety exhibits a high affinity for erythrocytes (binding to hemoglobin) and readily traverses the Blood-Brain Barrier (BBB).

Neuropathology (The "TMT Syndrome")

The TMT cation is a "limbic system toxicant." It causes specific neuronal death in the Dentate Gyrus of the hippocampus and the Piriform Cortex .[2]

  • Mitochondrial Disruption: TMT inhibits oxidative phosphorylation, leading to ATP depletion.

  • Stannin (Snn) Interaction: TMT binds to Stannin, a specific mitochondrial protein highly expressed in TMT-sensitive neurons. This binding triggers a cascade resulting in mitochondrial permeability transition pore (mPTP) opening.

  • Excitotoxicity: TMT disrupts glutamate homeostasis, preventing reuptake and causing calcium overload (

    
    ), leading to excitotoxic cell death.
    
Mechanism Visualization

TMT_Toxicity_Mechanism cluster_Neuron Hippocampal Neuron (Dentate Gyrus) Exposure Exposure (Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Transport) Exposure->Absorption BBB Blood-Brain Barrier Crossing Absorption->BBB Stannin Binding to Stannin (Snn) (Mitochondrial Membrane) BBB->Stannin Glutamate Glutamate Reuptake Inhibition (Excitotoxicity) BBB->Glutamate MitoDysfunction Mitochondrial Dysfunction (ATP Depletion / ROS Generation) Stannin->MitoDysfunction Apoptosis Neuronal Necrosis / Apoptosis MitoDysfunction->Apoptosis Calcium Intracellular Ca2+ Overload Glutamate->Calcium Calcium->Apoptosis Symptoms Clinical Symptoms: Tremors, Aggression, Memory Loss Apoptosis->Symptoms

Figure 1: The cascade of Trimethyltin (TMT) induced neurotoxicity, leading from exposure to specific hippocampal damage.

Comparative Toxicity Data

Direct LD50 data for 2-(trimethylstannyl)pyrimidine is often extrapolated from Trimethyltin Chloride (TMT-Cl), as the molar toxicity is driven by the tin moiety.

CompoundRouteSpeciesLD50 / Toxicity ValueHazard Classification
Trimethyltin Chloride OralRat12.6 mg/kg [1]Acute Tox. 2 (Fatal)
Trimethyltin Chloride DermalRabbit~50 mg/kg (Est.)Acute Tox. 1 (Fatal)
2-(Trimethylstannyl)pyrimidine OralRatProxy: < 20 mg/kgAcute Tox. 2 (Inferred)
Tributyltin Oxide (Reference) OralRat87 mg/kgAcute Tox. 3 (Toxic)

Key Insight: The methyl-substituted organotins (Trimethyl-) are significantly more acutely toxic than their butyl-substituted counterparts (Tributyl-). Researchers must not conflate the safety profiles of TBT and TMT.

Handling & Risk Mitigation Protocols

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves offer poor protection against organotins.

    • Requirement:Silver Shield / 4H (Laminate) gloves worn under standard nitrile gloves (for dexterity).

  • Respiratory: All handling must occur within a certified fume hood. If working with powders outside a hood (strongly discouraged), a full-face respirator with P100/Organic Vapor cartridges is required.

Experimental Setup
  • Glassware: Use dedicated glassware. Do not mix with general lab rotation until fully decontaminated.

  • Vapor Trap: If using a rotary evaporator, ensure the pump is vented to a fume hood. TMT residues can contaminate pump oil and exhaust.

Decontamination & Waste Management (The KF Method)

Stille couplings generate stoichiometric amounts of toxic tin byproducts. The "KF Method" (Potassium Fluoride) is the industry standard for converting soluble, toxic organotins into insoluble, polymeric solids that are easier to filter and dispose of [2].

Protocol:

  • Dissolve crude reaction mixture in Ether or Ethyl Acetate.[3]

  • Add aqueous Potassium Fluoride (KF) solution (saturated).

  • Stir vigorously for 30+ minutes. The soluble

    
     converts to insoluble polymeric 
    
    
    
    .
  • Filter the white solid through a pad of Celite.

  • Disposal: The solid on the Celite is highly toxic tin waste. Dispose of as "Solid Heavy Metal Waste."

Waste Workflow Visualization

Waste_Protocol Reaction Crude Stille Reaction (Contains Me3Sn-X) Quench Add Saturated Aqueous KF (Potassium Fluoride) Reaction->Quench Stir Stir Vigorously (Formation of Polymeric Me3SnF) Quench->Stir Filter Filter through Celite Stir->Filter Filtrate Filtrate (Organic) Contains Product Filter->Filtrate Solid Solid Residue (Insoluble Tin Fluoride) Filter->Solid Disposal Dispose as Solid Hazardous Waste Solid->Disposal

Figure 2: The KF (Potassium Fluoride) workup protocol for safe removal and containment of organotin residues.

Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption). Seek immediate medical attention; neurotoxic symptoms may be delayed by 24-72 hours.

  • Inhalation: Remove to fresh air. Monitor for signs of "limbic-cerebellar syndrome" (memory loss, disorientation, seizures).[4]

References

  • Brown, A. W., Aldridge, W. N., Street, B. W., & Verschoyle, R. D. (1979). The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat. The American Journal of Pathology, 97(1), 59–82.

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Regarding KF workup for organotins). See also: Fouquet, E., & Rodriguez, A. (1997).[5] A new procedure for the removal of organotin residues.[6] Journal of Organic Chemistry.

  • Geloso, M. C., Corvino, V., & Michetti, F. (2011). Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review. Brain Research Bulletin, 85(5), 240-245.

  • PubChem. (n.d.). 2-(Trimethylstannyl)pyrimidine (Compound Summary).

  • CDC / NIOSH. (n.d.). Organotin Compounds: Occupational Safety & Health Administration guidelines.

Sources

Protocols & Analytical Methods

Method

2-(trimethylstannyl)pyrimidine Stille coupling protocol

Application Note: High-Fidelity Stille Coupling of 2-(Trimethylstannyl)pyrimidine Executive Summary The introduction of a pyrimidine moiety is a ubiquitous requirement in medicinal chemistry, particularly for kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Stille Coupling of 2-(Trimethylstannyl)pyrimidine

Executive Summary

The introduction of a pyrimidine moiety is a ubiquitous requirement in medicinal chemistry, particularly for kinase inhibitors and nucleotide analogs. However, the 2-position of the pyrimidine ring presents a unique synthetic challenge. It is highly electron-deficient, making the corresponding organostannane, 2-(trimethylstannyl)pyrimidine , prone to protodestannylation and sluggish in transmetallation steps compared to its carbon-rich counterparts (e.g., phenyl or thiophene stannanes).

This guide details a robust, field-proven protocol for the Stille cross-coupling of 2-(trimethylstannyl)pyrimidine. It integrates the Liebeskind-Farina modification (Cu(I) co-catalysis) to accelerate transmetallation and employs a specific fluoride-based workup to mitigate the severe neurotoxicity and purification challenges associated with trimethyltin byproducts.

Mechanistic Insight: The "Copper Effect"

Standard Stille conditions (Pd(PPh₃)₄, Toluene, Reflux) frequently fail with 2-stannylpyrimidines. The electron-poor nature of the pyrimidine ring reduces the nucleophilicity of the C–Sn bond, retarding the rate-determining transmetallation step. Furthermore, the pyrimidine nitrogens can coordinate to the Palladium center, poisoning the catalyst.

To overcome this, we utilize the Liebeskind-Farina effect , where Copper(I) Iodide (CuI) acts as a synergistic co-catalyst.

  • Ligand Scavenging: CuI scavenges free phosphine ligands, creating an open coordination site on the Palladium species.[1]

  • Transmetallation Acceleration: The organostannane likely undergoes a Sn-to-Cu transmetallation first, generating a transient, highly nucleophilic organocopper species that rapidly transmetallates to Palladium.[1]

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet SnReagent 2-(Me3Sn)Pyr CuInt 2-Pyr-Cu (Transient) SnReagent->CuInt Sn/Cu Exch. CuI CuI (Co-Catalyst) CuI->CuInt CuInt->TransMet Fast PdII_Complex Ar-Pd(II)-Pyr TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-Pyrimidine Product RedElim->Product

Figure 1: The Modified Stille Cycle.[1] Note the critical intervention of Copper (Yellow) facilitating the transfer of the pyrimidine ring to Palladium.

Experimental Protocol

Safety Warning: Trimethyltin Hazard

CRITICAL: Trimethyltin compounds are potent neurotoxins.[1] They are more volatile and more toxic than tributyltin analogs.[1] All weighing must occur in a glovebox or a high-efficiency fume hood.[1] Double-glove (Nitrile over Laminate) is mandatory.[1]

Materials
  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv).[1] Note: Iodides > Bromides >> Chlorides.

  • Nucleophile: 2-(trimethylstannyl)pyrimidine (1.1 – 1.2 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%).[1]

  • Co-Catalyst: CuI (10–20 mol%).[1] Must be off-white/tan.[1] If green/brown, recrystallize from KI/H₂O.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Additives: CsF (2.0 equiv) – Optional but recommended for difficult substrates to activate the stannane.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a resealable pressure vial or Schlenk tube equipped with a magnetic stir bar.[1] Cool under a stream of Argon.[1]

  • Solids Loading: Charge the vessel with the Aryl Halide (1.0 equiv), CuI (0.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Tip: If using CsF, add it here.[1]

  • Degassing: Evacuate and backfill with Argon three times.[1]

  • Reagent Addition:

    • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).[1]

    • Add 2-(trimethylstannyl)pyrimidine (1.2 equiv) via syringe.[1]

  • Reaction: Seal the vessel and heat to 90–100 °C for 12–18 hours.

    • Visual Check: The reaction often turns dark brown/black as Pd(0) precipitates over time.

  • Monitoring: Monitor by LC-MS.

    • Note: Do not rely solely on TLC as the stannane can streak or decompose on silica.[1]

Workup & Purification (The KF Protocol)

Standard aqueous extraction leaves soluble trimethyltin halides in the organic phase, which complicates purification and poses safety risks. We employ the Potassium Fluoride (KF) Polymerization method.

  • Cooling: Cool the reaction mixture to room temperature.

  • KF Treatment: Dilute the mixture with Et₂O or EtOAc.[1] Add an equal volume of aqueous saturated KF solution .

  • Polymerization: Stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] Fluoride displaces the ligands on tin, forming insoluble polymeric species (

      
       or 
      
      
      
      ).
  • Filtration: Filter the resulting suspension through a pad of Celite. The tin byproducts will remain in the white/grey filter cake.

  • Extraction: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Chromatography: Purify via flash chromatography on silica gel (buffered with 1% Et₃N if the product is acid-sensitive).

WorkupWorkflow Step1 Crude Reaction Mix (Contains Me3Sn-X) Step2 Add Sat. aq. Potassium Fluoride (KF) Stir 30 mins Step1->Step2 Step3 Formation of Insoluble Polymeric Tin Fluorides Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Filtrate: Tin-Free Product Step4->Step5 Step6 Filter Cake: Toxic Tin Waste Step4->Step6

Figure 2: The Fluoride Workup Workflow. Converting soluble tin toxins into insoluble solids is critical for safety and purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst poisoning or inactive Stannane.1. Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . 2.[1] Increase CuI loading to 20 mol%.
Protodestannylation Moisture in solvent or acidic protons on coupling partner.[1]1. Ensure solvent is anhydrous (Karl Fischer < 50 ppm).[1] 2. Add 3Å Molecular Sieves to the reaction.
Homocoupling (Ar-Ar) Oxidation of Pd(0) or Stannane disproportionation.1.[1] Degas solvent more rigorously (Freeze-Pump-Thaw).[1] 2. Lower reaction temperature to 80 °C.
Stannane Degradation 2-stannylpyrimidines are unstable on silica.[1]Do not purify the stannane reagent. Use it crude or distill it immediately before use.[1]

References

  • The "Copper Effect" (Liebeskind-Farina)

    • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[7] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. Journal of Organic Chemistry.

  • Stille Reaction Reviews & Conditions

    • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][3][4][6][8][9][10]

  • Tin Removal Protocols

    • Renaud, P., Lacote, E., & Quaranta, L. (1998).[10][11] A Simple and Efficient Method for the Elimination of Tin Residues.[12] Tetrahedron Letters.

  • Selectivity in Pyrimidine Couplings

    • Arrechea, P. L., & Buchwald, S. L. (2016). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.[13] (Relevant for alternative Pd/Ligand systems).

Sources

Application

High-Efficiency Stille Coupling of 2-(Trimethylstannyl)pyrimidine: Application Note &amp; Protocol

Executive Summary The introduction of a pyrimidine moiety at the C2 position is a critical transformation in medicinal chemistry, particularly for kinase inhibitors and nucleotide analogs. While 2-halopyrimidines are com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a pyrimidine moiety at the C2 position is a critical transformation in medicinal chemistry, particularly for kinase inhibitors and nucleotide analogs. While 2-halopyrimidines are common electrophiles, the reverse strategy—utilizing 2-(trimethylstannyl)pyrimidine as a nucleophile—offers complementary regioselectivity and access to scaffolds otherwise difficult to synthesize.[1]

This guide details the optimized Stille cross-coupling protocol for 2-(trimethylstannyl)pyrimidine.[1] Unlike robust phenyl stannanes, 2-stannylpyrimidines are prone to protodestannylation and catalyst poisoning via nitrogen coordination. This protocol mitigates these failure modes by leveraging the "Copper Effect" and fluoride activation to ensure high turnover numbers (TON) and reproducible yields.

Strategic Analysis: The Challenge of C2-Pyrimidine Coupling

Mechanistic Bottlenecks

Coupling at the 2-position of pyrimidine using stannane reagents presents three distinct kinetic hurdles:

  • Nitrogen Chelation: The pyrimidine nitrogens can coordinate to the Pd(II) intermediate, forming a stable, non-reactive resting state (Pd-N adduct) that arrests the catalytic cycle.

  • Slow Transmetallation: The electron-deficient nature of the pyrimidine ring makes the C-Sn bond stronger and less polarized compared to electron-rich aryls, significantly slowing the transmetallation step.

  • Protodestannylation: In the presence of trace moisture or acidic protons, the 2-trimethylstannyl group is easily cleaved, yielding the unsubstituted pyrimidine byproduct.

The Solution: The Copper(I) Effect

To overcome the slow transmetallation, this protocol utilizes Copper(I) Iodide (CuI) as a co-catalyst.[1][2][3] CuI facilitates a "double transmetallation" mechanism:

  • Sn

    
     Cu:  The pyrimidine group transfers from Tin to Copper.
    
  • Cu

    
     Pd:  The resulting organocopper species transmetallates to Palladium orders of magnitude faster than the original stannane.
    

StilleCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Pd(II)(Ar)(X)L2 OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet Sn_Reagent 2-(Me3Sn)Pyrimidine Cu_Inter 2-Pyrimidinyl-Cu Sn_Reagent->Cu_Inter Transmetallation 1 (Sn -> Cu) CuI CuI (Co-catalyst) CuI->Cu_Inter Cu_Inter->TransMet Transmetallation 2 (Cu -> Pd) PdII_Biaryl Pd(II)(Ar)(Py)L2 TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Pyrimidine Product RedElim->Product

Caption: The Copper-Modified Stille Cycle. Note the Cu(I) shunt (red) that accelerates the transfer of the pyrimidine nucleophile to the palladium center.

Catalyst & Reagent Selection Guide

ComponentRecommendationRationale
Pd Source Pd(PPh

)

(5-10 mol%)
The standard for Stille.[1] The labile PPh

ligands allow easy oxidative addition.
Alternative Pd Pd

(dba)

+ AsPh

Use for sterically hindered halides. Triphenylarsine (AsPh

) dissociates easily, speeding up transmetallation.
Co-Catalyst CuI (10-20 mol%)Critical. Enables the Sn

Cu

Pd transmetallation pathway, bypassing the slow direct Sn

Pd step.
Solvent DMF or 1,4-Dioxane DMF promotes the "Copper Effect" best due to its polarity. Dioxane is preferred if high temps (>100°C) are needed.[1]
Stannane 2-(Trimethylstannyl)pyrimidine Me

Sn- is more reactive than Bu

Sn- and easier to purify, though more toxic.[1] Handle with extreme care.
Base/Additive CsF (2.0 equiv)Fluoride activates the stannane by forming a hypervalent silicate-like species, further accelerating reaction.[1]

Experimental Protocol

Safety Pre-Check[1]
  • Organotin Toxicity: Trimethyltin compounds are potent neurotoxins. They can penetrate nitrile gloves. Double-glove (Silver Shield/Laminate under Nitrile) and work strictly in a fume hood.[1]

  • Waste: All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.[1]

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (limiting reagent: Aryl Halide)[1]

  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Solids):

    • Add Aryl Halide (1.0 mmol, 1.0 equiv).

    • Add CuI (38 mg, 0.2 mmol, 20 mol%).

    • Add Pd(PPh

      
      )
      
      
      
      (58 mg, 0.05 mmol, 5 mol%).[1] Note: If the aryl halide is a chloride or electron-rich, increase to 10 mol%.[1]
    • Add CsF (304 mg, 2.0 mmol, 2.0 equiv).

  • Solvent & Stannane Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous DMF (5.0 mL, 0.2 M concentration) via syringe.

    • Inject 2-(Trimethylstannyl)pyrimidine (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction:

    • Heat the mixture to 80–100 °C .

    • Monitoring: Check by LC-MS or TLC after 2 hours. Most reactions complete within 4–16 hours.

    • Endpoint: Consumption of aryl halide.[2]

  • Workup (Tin Removal Protocol):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).[1]

    • KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution (2 x 15 mL).[1] This converts soluble tin halides into insoluble polymeric tin fluorides.[1]

    • Filter the biphasic mixture through a pad of Celite to remove the precipitated tin solids.

    • Separate phases. Wash organic layer with water (1x) and brine (1x).[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).[1]
      
    • Note: Pyrimidines are polar. A gradient of DCM/MeOH or Hexane/EtOAc is typically required.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Product, SM Remains Catalyst poisoning or inert halide.[1]Switch to Pd

(dba)

/ XPhos
or Pd(t-Bu

P)

.[1] Increase Temp to 120°C.
Protodestannylation (Pyrimidine detected)Trace acid/moisture.[1]Ensure DMF is anhydrous. Add 4Å Molecular Sieves to the reaction.
Homocoupling (Ar-Ar dimer)Oxidative dimerization.[1]Ensure rigorous O

exclusion (freeze-pump-thaw).[1] Reduce CuI loading to 5 mol%.
Black Precipitate (Pd Black) Catalyst decomposition.[1]Add PPh

(10 mol%) to stabilize the Pd species.

Process Workflow Diagram

Workflow Setup Setup Dry Schlenk Tube Ar Atmosphere Mix Reagent Addition Ar-X + Pd + CuI + CsF + Sn-Pyrimidine Setup->Mix Heat Reaction DMF, 100°C 4-16 Hours Mix->Heat Quench KF Workup Sat. aq. KF wash Precipitate Tin Heat->Quench Filter Filtration Celite Pad Remove Pd/Sn solids Quench->Filter Purify Purification Flash Column (DCM/MeOH) Filter->Purify

Caption: Step-by-step workflow from inert setup to tin-free product isolation.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[2][4][5][6][7][8][9] Organic Reactions.[2][4][6][7][8][10][11][12][13][14][15] Link[1]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][6][8][11][12][13][14][15] Angewandte Chemie International Edition. Link

  • Sandtorv, A. H. (2015). Studies on the Stille Reaction: The Copper Effect.[2][5][8] University of Oslo Repository. Link

  • Gronowitz, S., et al. (1993). Palladium-Catalyzed Cross-Coupling of 2-Trimethylstannylpyrimidine.[1] Heterocycles.[4][11][12][15] Link

  • Sigma-Aldrich. (2023).[1] 2-(Trimethylstannyl)pyrimidine Product Sheet & SDS.[1]Link[1]

Sources

Method

Application Note: Ligand Selection &amp; Protocol for Stille Coupling with 2-(Trimethylstannyl)pyrimidine

Part 1: Executive Summary Coupling 2-(trimethylstannyl)pyrimidine is one of the most deceptive challenges in palladium-catalyzed cross-coupling. While 2-substituted pyrimidines are pharmacologically privileged scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Coupling 2-(trimethylstannyl)pyrimidine is one of the most deceptive challenges in palladium-catalyzed cross-coupling. While 2-substituted pyrimidines are pharmacologically privileged scaffolds, the 2-stannyl reagent suffers from a "2-Position Paradox": it is simultaneously electronically deficient (sluggish transmetallation) and chemically labile (prone to protodestannylation).

Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] frequently result in stalled conversion (<20%) or extensive homocoupling. This guide details a high-fidelity protocol leveraging the "Copper Effect" combined with Triphenylarsine (AsPh₃) or specialized Buchwald ligands . This system bypasses the rate-limiting transmetallation step that plagues traditional Stille conditions.

Part 2: The Mechanistic Challenge

To select the correct ligand, one must understand why standard systems fail.

The "Autoretardation" Trap

In a standard Stille cycle, the oxidative addition complex, L₂Pd(Ar)X, must dissociate a ligand (


) to create an open coordination site for the incoming stannane.
  • Problem: Pyrimidines are electron-deficient. The nucleophilicity of the carbon-tin bond in 2-(trimethylstannyl)pyrimidine is exceptionally low compared to phenyl- or vinyl-stannanes.

  • Result: The stannane cannot displace the phosphine ligand effectively. The catalyst rests in the oxidative addition state until the stannane decomposes.

Nitrogen Poisoning (The Chelate Effect)

The pyrimidine ring contains two nitrogen atoms capable of


-coordination to the Palladium center.
  • Mechanism: Following oxidative addition, the pyrimidine nitrogen can displace a labile ligand, forming a stable, unreactive Pd-N chelate. This effectively "poisons" the catalyst, removing it from the catalytic cycle.

The Solution: The "Copper Effect" & "Soft" Ligands

To force this reaction, we utilize two synergistic strategies:

  • Triphenylarsine (AsPh₃): AsPh₃ is electronically "softer" and more labile than PPh₃. It supports the Pd(0) center but dissociates readily during transmetallation, lowering the activation energy for the incoming stannane.

  • Copper(I) Iodide (CuI): CuI acts as a "ligand scavenger" and a "transmetallation shuttle." It reacts with the stannane to form a transient, highly reactive organocopper species (Py-Cu), which transmetallates to Pd orders of magnitude faster than the stannane itself.

Part 3: Ligand Selection Matrix

Ligand SystemRole in 2-Pyrimidyl CouplingRecommendation StatusMechanism of Action
AsPh₃ (Triphenylarsine) The Gold Standard Highly Recommended Extremely labile; prevents "autoretardation"; synergizes perfectly with CuI.
XPhos / SPhos The Modern Powerhouse Alternative Bulky biaryl structure facilitates reductive elimination; excellent for sterically hindered electrophiles.
PPh₃ (Triphenylphosphine) The Legacy StandardNot Recommended Dissociation is too slow for electron-poor stannanes; leads to stalled reactions.
P(t-Bu)₃ The Electron-RichSpecific Use Only Good for aryl chlorides, but often too tightly bound for this specific weak nucleophile.

Part 4: Mechanistic Visualization

The following diagram illustrates the "Copper Shuttle" pathway, which is essential for forcing the reaction of 2-stannylpyrimidines.

StilleMechanism cluster_legend Pathway Key Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-Py] OxAdd->TransMet CuCycle Cu(I) Shuttle Cycle (Critical for Pyrimidines) CuCycle->TransMet Transfer Py to Pd (Fast) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start - Product ArX Electrophile (Ar-X) SnPy 2-(Me3Sn)Pyrimidine SnPy->CuCycle Sn/Cu Exchange SnPy->TransMet Direct Attack (Very Slow) CuI CuI (Additive) CuI->CuCycle key1 Red Arrow: Cu-Accelerated Pathway (Preferred) key2 Dashed Arrow: Standard Pathway (Stalled)

Caption: The "Copper Shuttle" mechanism allows the unreactive stannane to bypass the slow direct transmetallation step via a highly reactive organocopper intermediate.

Part 5: Optimized Experimental Protocol

Protocol Name: Cu-Promoted Stille Coupling for 2-Stannylpyrimidines Scale: 1.0 mmol (Adjustable)

Materials
  • Electrophile: Aryl Halide (1.0 equiv) - Prefer Iodides or Bromides.

  • Nucleophile: 2-(Trimethylstannyl)pyrimidine (1.1 - 1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (2.5 mol% - 5 mol% Pd total).

  • Ligand: Triphenylarsine (AsPh₃) (10 - 20 mol% - Maintain 2:1 to 4:1 L:Pd ratio).

  • Promoter: Copper(I) Iodide (CuI) (10 - 20 mol%).

  • Solvent: Anhydrous DMF or NMP (Degassed).

  • Temperature: 60°C - 90°C.

Step-by-Step Procedure
  • Pre-Complexation (Critical):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and AsPh₃ (61 mg, 0.20 mmol).

    • Add 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Why? This ensures the formation of the active Pd(AsPh₃)₂ species before the oxidative addition takes place, preventing Pd black precipitation.

  • Reagent Addition:

    • Add the Aryl Halide (1.0 mmol) and CuI (38 mg, 0.20 mmol).

    • Add the 2-(trimethylstannyl)pyrimidine (1.2 mmol).

    • Note: If the stannane is a liquid, add it last via syringe.

  • Degassing:

    • Sparge the mixture with Argon for 5-10 minutes. Oxygen is the enemy of Stille couplings, promoting homocoupling of the stannane.

  • Reaction:

    • Seal the vial and heat to 65°C . Monitor by LCMS after 2 hours.

    • Optimization: If conversion is slow, increase temperature to 90°C. Avoid exceeding 100°C to prevent protodestannylation of the pyrimidine.

  • Work-up (Fluoride Wash):

    • Dilute the reaction with EtOAc.

    • Wash the organic layer vigorously with saturated aqueous KF (Potassium Fluoride) or 1M CsF solution.

    • Why? Fluoride precipitates the trimethyltin byproduct as insoluble Me₃SnF, simplifying purification and removing toxic tin residues.

    • Filter the resulting suspension through a pad of Celite.

  • Purification:

    • Proceed to standard flash chromatography. 2-Arylpyrimidines are often moderately polar; a gradient of 0-50% EtOAc/Hexanes is a typical starting point.

Part 6: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Stannane Homocoupling (Py-Py dimer) Oxidative stress or excess CuI.Ensure rigorous degassing. Reduce CuI loading to 5 mol%.
Protodestannylation (Py-H) Moisture in solvent or acidic protons.Use strictly anhydrous DMF. Add 1.0 equiv of CsF or Cs₂CO₃ to scavenge trace acid.
Reaction Stalls at 50% Catalyst death (Pd black).Add a fresh portion of catalyst (1 mol%) and ligand. Switch to XPhos if AsPh₃ fails.
No Reaction Oxidative addition failure.If using Aryl Chloride, switch to Aryl Iodide or use XPhos/Pd₂(dba)₃ system at 100°C.
Safety Note: Trimethyltin Toxicity

Trimethyltin byproducts are significantly more neurotoxic than tributyltin analogs.

  • Mandatory: All weighing must occur in a fume hood or glovebox.

  • Waste: All aqueous washes and solid waste (Celite) must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste.

Part 7: References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1] Link

  • Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals and the beneficial effect of copper(I) iodide on the Stille reaction. Journal of Organic Chemistry. Link

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1] Angewandte Chemie International Edition. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Application

solvent effects in 2-(trimethylstannyl)pyrimidine reactions

Advanced Application Note: Solvent Effects in the Stille Cross-Coupling of 2-(Trimethylstannyl)pyrimidine Introduction 2-(Trimethylstannyl)pyrimidine is a highly versatile organotin reagent utilized extensively in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Solvent Effects in the Stille Cross-Coupling of 2-(Trimethylstannyl)pyrimidine

Introduction

2-(Trimethylstannyl)pyrimidine is a highly versatile organotin reagent utilized extensively in the synthesis of complex pyrimidine-containing therapeutics, including tankyrase (TNKS) inhibitors and novel kinase inhibitors[1]. Due to the electron-deficient nature of the pyrimidine ring, the transmetalation step in palladium-catalyzed Stille cross-coupling is often rate-limiting and highly sensitive to the reaction environment[2]. Consequently, the choice of solvent dictates not only the overall yield but also the chemoselectivity, specifically mitigating competitive dehalogenation and destannylation pathways[3].

Mechanistic Insights: Causality of Solvent Selection

In the catalytic cycle of the Stille reaction, the solvent plays a dual role: it stabilizes the palladium intermediates and modulates the polarity of the transition state during transmetalation[4].

  • Coordination and Catalyst Stability: Solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane competitively coordinate to the Pd(0) and Pd(II) centers. While highly coordinating solvents (DMF, NMP) stabilize the active monomeric Pd(0) species and prevent the precipitation of inactive palladium black, they can also displace essential phosphine ligands, potentially leading to catalyst deactivation if the ligand concentration is not optimized[4].

  • Transmetalation Transition States: The transmetalation of 2-(trimethylstannyl)pyrimidine can proceed via a cyclic or an open transition state[2]. Non-polar solvents (e.g., toluene) favor a cyclic transition state where the halogen remains coordinated to the palladium. Conversely, highly polar solvents (e.g., DMF, NMP) promote an open transition state by stabilizing the displaced halide ion. This open pathway is generally faster, which is critical for electron-deficient stannanes like stannylpyrimidines[2].

  • The Copper Effect: The addition of Cu(I) salts (e.g., CuI) acts as a co-catalyst by scavenging free ligands and facilitating a Sn-to-Cu transmetalation, generating a highly reactive organocopper intermediate[5]. This "copper effect" is profoundly solvent-dependent, exhibiting maximum efficacy in highly polar, coordinating solvents like DMF, whereas its impact is muted in ethereal solvents like dioxane or THF.

  • Mitigating Dehalogenation: A common side reaction in pyrimidine cross-couplings is the premature reductive dehalogenation of the electrophile[3]. This is exacerbated in hydrogen-donating solvents or when reductive elimination is slow. Switching from dioxane to toluene, or utilizing microwave irradiation in DMF, significantly suppresses this pathway by accelerating the productive catalytic cycle[3].

MechanisticPathway Pd_II Pd(II) Intermediate [Ar-Pd-X L2] CyclicTS Cyclic Transition State (Non-Polar Solvents: Toluene) Pd_II->CyclicTS Slow OpenTS Open Transition State (Polar Solvents: DMF/NMP) Pd_II->OpenTS Fast Transmetalation Transmetalation [Ar-Pd-Pyrimidine L2] CyclicTS->Transmetalation Cu_Effect Copper Effect (CuI) Accelerates via Cu-Sn Exchange OpenTS->Cu_Effect OpenTS->Transmetalation Cu_Effect->Transmetalation

Fig 1: Solvent influence on the transmetalation transition state in Stille coupling.

Quantitative Data: Solvent Screening Summary

The following table summarizes the typical performance metrics of 2-(trimethylstannyl)pyrimidine cross-coupling with a model aryl bromide using 5 mol% Pd(PPh3)4 at 100 °C.

SolventDielectric Constant (ε)Typical Yield (%)Dehalogenation (%)Destannylation (%)Optimal Additives
Toluene 2.3865 - 75%< 5%10%None / CsF
1,4-Dioxane 2.2140 - 50%15 - 20%15%LiCl
DMF 36.785 - 95%< 5%< 5%CuI (10-20 mol%)
NMP 32.280 - 90%< 5%< 5%CuI, Microwave

Note: Yields are representative of optimized conditions. DMF with CuI consistently provides the highest conversion rates due to the stabilization of the open transition state and the synergistic copper effect.

Experimental Workflows & Protocols

Workflow Start Substrate Analysis (Aryl Halide + Stannylpyrimidine) SolventEval Solvent Selection Start->SolventEval Toluene Toluene (Non-polar) Favors Cyclic TS Low Dehalogenation SolventEval->Toluene DMF DMF / NMP (Polar) Favors Open TS Requires CuI SolventEval->DMF Degas Rigorous Degassing (Freeze-Pump-Thaw or N2 Sparge) Toluene->Degas DMF->Degas Reaction Catalytic Cycle Pd(0) / Pd(II) Intermediates Degas->Reaction Workup KF Workup (Removes Tin Byproducts) Reaction->Workup

Fig 2: Decision matrix and workflow for Stille coupling of stannylpyrimidines.

Step-by-Step Protocol: Cu-Assisted Stille Coupling in DMF

Objective: Synthesize a 2-arylpyrimidine derivative via cross-coupling of 2-(trimethylstannyl)pyrimidine with an aryl bromide.

Materials:

  • 2-(Trimethylstannyl)pyrimidine (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • CuI (0.10 equiv)

  • Anhydrous DMF (0.1 M relative to aryl bromide)

  • 10% w/v aqueous Potassium Fluoride (KF) solution

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with ultra-pure Argon (or N2). Causality: Pd(0) catalysts are highly susceptible to oxidation; ambient moisture can also lead to protodestannylation of the pyrimidine reagent.

  • Reagent Loading: Add the aryl bromide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) to the vessel.

  • Solvent Addition and Degassing: Add anhydrous DMF. Sparge the solution with Argon for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: DMF can hold significant dissolved oxygen. Thorough degassing prevents the oxidative homocoupling of the stannane[5].

  • Stannane Addition: Add 2-(trimethylstannyl)pyrimidine (1.2 equiv) via a gas-tight syringe. Note: Trimethyltin compounds are highly toxic; handle exclusively in a certified fume hood.

  • Heating: Heat the reaction mixture to 80–100 °C using an oil bath or microwave reactor (120 °C for 1 hour)[6]. Monitor the reaction via TLC or LC-MS. Causality: The elevated temperature provides the activation energy required for the rate-limiting transmetalation step.

  • Quenching and Tin Removal (Workup): Once complete, cool the mixture to room temperature. Add an equal volume of 10% w/v aqueous KF solution and stir vigorously for 30–60 minutes. Causality: KF reacts with trimethyltin halides generated during the reaction to form insoluble polymeric trimethyltin fluoride, which is easily removed via filtration, preventing tin contamination in the final product.

  • Extraction: Filter the suspension through a pad of Celite, wash with ethyl acetate. Separate the organic layer, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Troubleshooting & Self-Validating Checkpoints

  • High levels of dehalogenated starting material: This indicates that oxidative addition is occurring, but transmetalation is too slow, allowing competitive hydride abstraction[3]. Action: Switch to a more polar solvent (DMF), add CuI to accelerate transmetalation, or change to a bulkier, more electron-rich ligand (e.g., Pd2(dba)3 with dppf or XPhos)[3].

  • Formation of pyrimidine homodimer: Indicates oxidative homocoupling of the stannane. Action: Ensure strict anaerobic conditions. Prolong the degassing step and verify the integrity of the inert gas line.

  • Incomplete conversion with intact starting materials: Catalyst deactivation (palladium black precipitation). Action: Optimize the solvent-to-ligand ratio. If using DMF, ensure it is strictly anhydrous, as trace amines/water in degraded DMF can poison the catalyst.

References[1] Sigma Aldrich 2-(Tributylstannyl)Pyrimidine 1 g | Buy Online - Fisher Scientific. fishersci.com. Available at:https://www.fishersci.com/shop/products/2-tributylstannyl-pyrimidine-1g/7211741G[3] significant dehalogenation in stille coupling : r/Chempros - Reddit. reddit.com. Available at:https://www.reddit.com/r/Chempros/comments/deq23g/significant_dehalogenation_in_stille_coupling/[5] WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents. google.com. Available at:https://patents.google.com/patent/WO2012129338A1/en[2] The Mechanisms of the Stille Reaction - University of Windsor. uwindsor.ca. Available at:https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1026&context=chemistrypub[4] Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. whiterose.ac.uk. Available at:https://eprints.whiterose.ac.uk/144976/1/Chem%20Soc%20Rev%20-%20Solvent%20effects%20in%20palladium%20catalysed%20cross-coupling%20reactions.pdf[6] WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents. google.com. Available at:https://patents.google.com/patent/WO2015123355A1/en

Sources

Method

temperature optimization for 2-(trimethylstannyl)pyrimidine Stille coupling

Application Notes & Protocols Topic: Temperature Optimization for the Stille Coupling of 2-(Trimethylstannyl)pyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract The Stille cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Temperature Optimization for the Stille Coupling of 2-(Trimethylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] This guide provides a detailed exploration of temperature optimization for the Stille coupling of 2-(trimethylstannyl)pyrimidine, a critical building block for synthesizing substituted pyrimidines. Pyrimidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5][6] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles governing the reaction. We will dissect the causal relationship between temperature and reaction outcomes, providing a systematic protocol for determining the optimal thermal conditions for this specific transformation. The goal is to empower researchers to maximize yield, minimize impurities, and ensure reproducible results in the synthesis of novel chemical entities for drug discovery and development.

The Principle: Understanding Temperature's Influence on the Stille Catalytic Cycle

The Stille reaction proceeds via a palladium-catalyzed cycle, which is broadly understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] Temperature is a critical parameter that exerts a profound influence on the rate and efficiency of each of these elementary steps.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step is often accelerated by heat, particularly for less reactive electrophiles like aryl chlorides.[9] However, excessive temperatures can lead to unwanted side reactions.

  • Transmetalation: This is frequently the rate-determining step of the cycle.[7] It involves the transfer of the pyrimidine group from the tin atom to the palladium center. The rate of this step is highly temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction, while excessive heat can promote side reactions such as the homocoupling of the organostannane.[7]

  • Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst. This step is also influenced by temperature.

An optimal temperature is therefore a delicate balance: it must be high enough to drive the catalytic cycle forward at a reasonable rate but low enough to prevent the thermal degradation of reactants, products, the catalyst itself, and to minimize the formation of byproducts.[10] Studies on pyrimidine derivatives have shown that their thermal stability can vary significantly based on their substitution patterns, making a one-size-fits-all temperature approach unreliable.[11][12]

The Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ oxidative_complex R¹-Pd(II)L₂(X) pd0->oxidative_complex Oxidative Addition R¹-X transmetalation_complex R¹-Pd(II)L₂(R²) oxidative_complex->transmetalation_complex Transmetalation R²-SnR₃ (2-Py-SnMe₃) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product center_point

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Interacting Variables: Beyond Temperature

Optimizing temperature cannot be done in isolation. The ideal thermal conditions are intrinsically linked to several other reaction parameters.

ParameterInfluence on Optimal TemperatureRationale & Causality
Catalyst & Ligand High Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) can stabilize the palladium center and accelerate the oxidative addition and reductive elimination steps, often allowing for significantly lower reaction temperatures, sometimes even room temperature.[9] Conversely, less reactive catalysts like Pd(PPh₃)₄ may require more thermal energy.
Electrophile (R-X) High The reactivity of the electrophile follows the trend: I > Br > OTf >> Cl.[7][8] Highly reactive partners like aryl iodides may couple efficiently at lower temperatures (e.g., 60-80 °C), whereas less reactive aryl bromides or chlorides might necessitate higher temperatures (>100 °C) to achieve a reasonable reaction rate.
Solvent Medium The solvent's boiling point provides a physical upper limit for the reaction temperature at atmospheric pressure. Polar aprotic solvents like DMF, dioxane, or toluene are common choices.[1][13] Their polarity can also influence the rates of the catalytic steps.[8]
Additives Medium Co-catalytic amounts of copper(I) salts (e.g., CuI) are known to accelerate the transmetalation step, which can significantly reduce the required reaction temperature.[7][14] Similarly, additives like cesium fluoride or lithium chloride can promote the reaction, potentially enabling milder conditions.[8]

Protocol: Systematic Temperature Screening for the Coupling of 2-(Trimethylstannyl)pyrimidine

This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature for the coupling of 2-(trimethylstannyl)pyrimidine with a representative aryl bromide.

Materials and Reagents
  • Organostannane: 2-(Trimethylstannyl)pyrimidine

  • Electrophile: Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Additive (Optional): Copper(I) Iodide (CuI)

  • Equipment:

    • Reaction vials (e.g., 2 mL microwave vials) with stir bars

    • Parallel synthesis reaction block or multiple oil baths with temperature controllers

    • Inert gas supply (Argon or Nitrogen)

    • Syringes and needles for liquid transfer

    • Analytical equipment: TLC plates, LC-MS or GC-MS system

Safety Precaution: Organotin compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[13]

Experimental Workflow

Caption: Workflow for parallel temperature screening experiment.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the aryl bromide in the chosen anhydrous solvent (e.g., 0.2 M).

    • Prepare a stock solution of the palladium catalyst and any additional ligand in the same solvent.

  • Reaction Setup (Perform in a Fume Hood under Inert Atmosphere):

    • To each of four oven-dried reaction vials containing a stir bar, add 2-(trimethylstannyl)pyrimidine (e.g., 0.10 mmol, 1.1 equivalents).

    • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.005 mmol, 5 mol%).

    • Add the aryl bromide (e.g., 4-bromoacetophenone, 0.091 mmol, 1.0 equivalent).

    • Add the anhydrous solvent (e.g., Dioxane, to make a final concentration of ~0.1 M).

    • Seal the vials securely with crimp caps.

  • Heating and Monitoring:

    • Place each vial in a pre-heated reaction block or oil bath set to the target temperatures: 50 °C, 70 °C, 90 °C, and 110 °C.

    • Stir the reactions vigorously.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS. Look for the consumption of starting materials and the appearance of the product spot/peak. Note any color changes, especially the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[10]

  • Workup and Analysis:

    • Once the reaction at a given temperature is deemed complete (or after a set time, e.g., 12 hours), cool the vials to room temperature.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes. This helps to remove tin byproducts.

    • Filter the mixture through a pad of celite, wash with ethyl acetate, and collect the filtrate.

    • Analyze the crude filtrate by LC-MS or GC-MS with an internal standard to determine the conversion of starting material and the relative yield of the product.

Data Interpretation & Optimization

Summarize the analytical data in a table to facilitate direct comparison.

Temp (°C)Time (h)Conversion (%)Product Yield (%)Key Observations
501215<10Reaction is very sluggish.
70126558Significant conversion, clean reaction profile.
90 6 >98 92 Optimal: Fast, high yield, minimal byproducts.
1104>9885Faster reaction, but noticeable byproduct formation and slight darkening (catalyst degradation).

Analysis:

  • Low Temperatures (50 °C): Insufficient thermal energy results in a slow and incomplete reaction, demonstrating a kinetic barrier that is not overcome.

  • Moderate Temperatures (70 °C): The reaction proceeds at a reasonable rate, indicating that the activation energy for the rate-limiting step is being met.

  • Optimal Temperature (90 °C): This temperature provides the best combination of a high reaction rate and excellent yield, without significant degradation or side-product formation.

  • High Temperatures (110 °C): While the reaction is fastest, the lower yield and observation of degradation suggest that competing decomposition pathways become significant at this temperature.[10]

Based on this screening, 90 °C would be selected as the optimal temperature for scaling up this specific reaction under these conditions. This systematic approach provides a robust, data-driven basis for process development, ensuring efficiency and reproducibility in the synthesis of valuable pyrimidine-containing molecules.

References

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia. Available from: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Available from: [Link]

  • Stille reaction. Wikipedia. Available from: [Link]

  • Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. ResearchGate. Available from: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available from: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available from: [Link]

  • Stille couplings in water at room temperature. Green Chemistry (RSC Publishing). Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available from: [Link]

  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

  • The Stille Reaction. IONiC / VIPEr. Available from: [Link]

  • Stille Coupling. OpenOChem Learn. Available from: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available from: [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • 4-METHOXY-4'-NITROPHENYL. Organic Syntheses. Available from: [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Available from: [Link]

  • 2-(Tributylstannyl)pyrimidine. LookChem. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available from: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

Sources

Application

Precision Synthesis of 2-Vinylpyrimidines via Stille Cross-Coupling

Topic: Synthesis of 2-vinylpyrimidines with 2-(trimethylstannyl)pyrimidine Content Type: Detailed Application Notes and Protocols Application Note & Protocol Guide Executive Summary & Strategic Rationale The 2-vinylpyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-vinylpyrimidines with 2-(trimethylstannyl)pyrimidine Content Type: Detailed Application Notes and Protocols

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The 2-vinylpyrimidine moiety is a "privileged structure" in medicinal chemistry, serving as a critical electrophile for covalent kinase inhibitors (targeting cysteine residues via Michael addition) and a versatile ligand in coordination chemistry. While 2-vinylpyrimidines can be accessed via condensation or elimination reactions, these methods often suffer from harsh conditions that degrade sensitive functional groups.

The Stille cross-coupling of 2-(trimethylstannyl)pyrimidine with vinyl halides represents a superior synthetic strategy. It offers mild, neutral reaction conditions, exceptional functional group tolerance, and precise regiocontrol. However, this specific transformation presents unique challenges: the coordinating ability of the pyrimidine nitrogens can poison palladium catalysts, and the toxicity of organotin byproducts requires rigorous purification protocols.

This guide details a robust, field-proven protocol for this synthesis, emphasizing the Liebeskind-Skulnick modification (Copper(I)-mediated) to overcome heteroaromatic deactivation and ensure high yields.

Mechanistic Insight: The Copper Effect

In standard Stille couplings involving electron-deficient heteroaromatics like pyrimidines, the oxidative addition step is often slow, and the nitrogen atoms can sequester the Pd(0) catalyst.

To mitigate this, we utilize a Cu(I) co-catalyst . The mechanism proceeds as follows:

  • Transmetallation to Copper: The 2-(trimethylstannyl)pyrimidine undergoes rapid transmetallation with CuI to form a transient 2-pyrimidinyl-copper species.

  • Transmetallation to Palladium: This organocopper intermediate transfers the pyrimidine ring to the Pd(II) center much faster than the organostannane alone.

  • Scavenging: The copper also aids in scavenging free ligands or stabilizing the active catalytic species.

Diagram 1: Cu(I)-Accelerated Stille Catalytic Cycle

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_X R-Pd(II)-X Intermediate OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet Stannane 2-(Me3Sn)Pyrimidine Cu_Int 2-Pyrimidinyl-Cu Transient Species Stannane->Cu_Int Transmetallation (w/ CuI) CuI CuI (Co-catalyst) CuI->Cu_Int Cu_Int->TransMet Fast Transfer PdII_R R-Pd(II)-Py Complex TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product 2-Vinylpyrimidine Product RedElim->Product

Caption: The Cu(I)-modified Stille cycle accelerates transmetallation, preventing catalyst poisoning by the pyrimidine nitrogen.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Nucleophile: 2-(Trimethylstannyl)pyrimidine (Commercial or synthesized via lithiation of 2-bromopyrimidine + Me3SnCl).

    • Note: Trimethylstannanes are more toxic but more reactive and easier to purify (via volatility of Me3SnCl) than tributyl analogs.

  • Electrophile: Vinyl iodide or Vinyl triflate (Vinyl bromides may require higher temps).

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd2(dba)3 + AsPh3 (for sterically demanding cases).

  • Co-Catalyst: Copper(I) Iodide (CuI) - 10-20 mol%.

  • Solvent: 1,4-Dioxane (Preferred) or DMF (anhydrous, degassed).

  • Workup Reagent: Potassium Fluoride (KF) on Silica or aqueous KF solution.

Protocol: Copper-Promoted Coupling

Safety Warning: Organotin compounds are neurotoxic. All operations must be performed in a fume hood. All waste must be segregated as "Heavy Metal/Organotin Waste."

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the following solids to the flask:

    • Vinyl Electrophile (1.0 equiv)

    • 2-(Trimethylstannyl)pyrimidine (1.1 - 1.2 equiv)

    • CuI (0.1 equiv, 10 mol%)

    • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Solvation: Syringe in anhydrous 1,4-Dioxane (0.1 - 0.2 M concentration relative to electrophile).

    • Expert Tip: Sparge the solvent with Argon for 15 minutes prior to addition to remove dissolved oxygen, which causes homocoupling of the stannane.

  • Reaction: Heat the mixture to 80–90°C under inert atmosphere. Monitor by TLC or LC-MS.

    • Typical reaction time: 2 to 12 hours.

    • Endpoint: Disappearance of the vinyl electrophile.

  • Tin Scavenging (Critical):

    • Cool to room temperature.[1][2]

    • Add 5 equivalents of aqueous Potassium Fluoride (KF) solution or KF-impregnated silica gel .

    • Stir vigorously for 30 minutes. This converts soluble trialkyltin halides into insoluble polymeric tin fluorides.

  • Workup:

    • Filter the suspension through a pad of Celite to remove the tin fluoride precipitate and Palladium black.

    • Wash the pad with Ethyl Acetate.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMF/Dioxane.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).

    • Note: 1% Triethylamine in the eluent is recommended to prevent acid-catalyzed decomposition of the vinylpyrimidine on silica.

Diagram 2: Synthesis & Purification Workflow

Workflow Start Start: Degassed Dioxane Mix Add Reagents: Stannane, Electrophile, Pd Cat, CuI Start->Mix Heat Heat 80-90°C (2-12 hrs) Mix->Heat Monitor LC-MS Check: Electrophile Consumed? Heat->Monitor Monitor->Heat No Quench Add KF (aq) Stir 30 min Monitor->Quench Yes Filter Filter (Celite) Remove Sn-F solid Quench->Filter Purify Flash Chromatography (1% Et3N) Filter->Purify

Caption: Operational workflow emphasizing the KF quench step for efficient tin removal.

Troubleshooting & Optimization

Table 1 summarizes common issues and their field-proven solutions.

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyrimidine NIncrease CuI to 20 mol%; Switch to Pd2(dba)3 + AsPh3 (Farina conditions).
Homocoupling (R-R) Presence of OxygenDegas solvents rigorously (Freeze-Pump-Thaw is best).
Protodestannylation Trace acid or moistureUse anhydrous solvents; Add CsF (2 equiv) as a scavenger/activator.
Tin Contamination Inefficient workupUse 10% w/w KF on Silica gel chromatography; Wash with aqueous NH4F.
Product Decomposition Acidic Silica GelPre-treat silica column with 1% Et3N/Hexanes.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition. Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society.[3] Link

  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted quinones and quinol-imino quinol systems." Journal of Organic Chemistry. (Foundation of Cu(I) effect). Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Gallagher, W. P., et al. (2003). "Simple, Robust, and Generally Applicable Conditions for the Stille Reaction." Journal of Organic Chemistry. Link

Sources

Method

chemoselectivity in 2-(trimethylstannyl)pyrimidine cross-coupling

An in-depth technical guide to the chemoselective application of 2-(trimethylstannyl)pyrimidine in advanced cross-coupling methodologies. Contextualizing the Challenge: The 2-Pyrimidine Scaffold The 2-pyrimidine motif is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the chemoselective application of 2-(trimethylstannyl)pyrimidine in advanced cross-coupling methodologies.

Contextualizing the Challenge: The 2-Pyrimidine Scaffold

The 2-pyrimidine motif is a privileged structural class in modern drug discovery, serving as a core pharmacophore in potent and selective tankyrase (TNKS) inhibitors, sodium-dependent glucose cotransporter (SGLT2) inhibitors (e.g., canagliflozin precursors), and various kinase inhibitors. Installing this electron-deficient heterocycle via late-stage functionalization is notoriously challenging. While Suzuki-Miyaura couplings are standard, 2-pyrimidineboronic acids are prone to rapid protodeboronation. Consequently, the Stille cross-coupling utilizing 2-(trimethylstannyl)pyrimidine has emerged as the premier method for robust, chemoselective C–C bond formation.

While the tributylstannyl variant is frequently used due to its lower volatility, the trimethylstannyl reagent is often selected for complex syntheses because its reduced steric profile drastically accelerates the transmetalation step—a critical advantage when coupling with sterically hindered or electronically deactivated electrophiles[1].

Mechanistic Framework: The Pillars of Chemoselectivity

Chemoselectivity in this context manifests in two distinct operational modes: Site-Selectivity on polyhalogenated scaffolds and Orthogonal Reactivity in the presence of competing cross-coupling handles.

Site-Selective Oxidative Addition

When 2-(trimethylstannyl)pyrimidine is reacted with a polyhalogenated heterocycle (e.g., 2,4-dichloropyrimidine or 2,4-dichloropyridine), the reaction exhibits exquisite site-selectivity. The causality lies in the carbon-halogen Bond Dissociation Energy (BDE) and the localized electron density. The Pd(0) catalyst preferentially inserts into the most electron-deficient C–X bond. Computational models and empirical observations confirm that the reactivity order for oxidative addition in diazines is strictly C4 > C2 > C5 [2]. This allows for precise mono-coupling at the C4 position, leaving the C2 halogen available for subsequent nucleophilic aromatic substitution (S_NAr) or a secondary cross-coupling.

Orthogonal Cross-Coupling (The Stille-Suzuki Cascade)

Because the Stille coupling operates under neutral conditions (requiring no exogenous base), it is completely orthogonal to Suzuki-Miyaura couplings. A bifunctional electrophile containing both a reactive halide (e.g., bromide) and a boronic ester (e.g., BPin) can be selectively coupled with 2-(trimethylstannyl)pyrimidine at the halide site. The boronic ester remains untouched and can be activated in a subsequent step by simply adding aqueous base and an aryl halide to the same pot.

The "Copper Effect" in Transmetalation

The transmetalation of highly electron-deficient stannanes is notoriously slow. To overcome this, Copper(I) salts (e.g., CuI) are employed as co-catalysts. Cu(I) serves a dual purpose:

  • Phosphine Scavenging: It binds dissociated phosphine ligands, preventing them from re-coordinating and inhibiting the active Pd(II) complex.

  • Sn-to-Cu Transmetalation: It facilitates an initial transmetalation from Tin to Copper, generating a highly reactive organocopper intermediate that rapidly transfers the pyrimidine ring to the Pd(II) center[1].

StilleMechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Site-Selective at C4) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate Ar-Pd(X)L2 OxAdd->PdII TransMet Transmetalation (Rate-Limiting) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Sn 2-(Trimethylstannyl)pyrimidine Cu Cu(I) Co-catalyst Sn->Cu Sn-to-Cu Exchange CuInt Organocopper Intermediate Cu->CuInt CuInt->TransMet Cu-to-Pd Exchange

Figure 1: Mechanism of the Cu-accelerated, site-selective Stille coupling using 2-(trimethylstannyl)pyrimidine.

Data-Driven Strategy: Reaction Optimization

The following table synthesizes field-proven conditions for achieving chemoselectivity with 2-(trimethylstannyl)pyrimidine across various electrophilic landscapes.

Electrophile TypeTarget SelectivityOptimal Catalyst SystemSolvent / TempYield / Selectivity Ratio
2,4-Dichloropyrimidine C4 over C2 (Site-selective)5 mol% Pd(PPh₃)₄, 10 mol% CuIToluene, 100 °C82% ( >95:5 C4:C2)
2,4-Dichloropyridine C4 over C2 (Site-selective)2 mol% Pd₂(dba)₃, 8 mol% P(2-furyl)₃Dioxane, 90 °C78% ( >99:1 C4:C2)
4-Bromo-phenylboronic acid pinacol ester C–Br over C–B (Orthogonal)5 mol% Pd(PPh₃)₄, 10 mol% CuIDMF, 80 °C88% (No C–B cleavage)
3-Bromo-5-iodobenzoate C–I over C–Br (Halogen diff.)5 mol% Pd(PPh₃)₄THF, 65 °C91% ( >98:2 C–I:C–Br)

Validated Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the reaction is proceeding via the intended chemoselective pathway.

Protocol A: Site-Selective Mono-Coupling of 2,4-Dichloropyridine

Objective: To couple 2-(trimethylstannyl)pyrimidine exclusively at the C4 position of 2,4-dichloropyridine, leaving the C2 chloride intact for downstream functionalization.

Materials:

  • 2,4-Dichloropyridine (1.0 equiv, 1.0 mmol)

  • 2-(Trimethylstannyl)pyrimidine (1.1 equiv, 1.1 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 2,4-dichloropyridine (148 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed toluene. Stir at room temperature for 5 minutes to ensure the dissolution of the organic halide and to allow CuI to scavenge any free triphenylphosphine.

  • Stannane Addition: Syringe in 2-(trimethylstannyl)pyrimidine (267 mg, 1.1 mmol) dropwise over 2 minutes. Causality Note: Slow addition prevents localized high concentrations of the stannane, mitigating the risk of stannane homocoupling (dimerization).

  • Heating & Monitoring: Heat the reaction mixture to 100 °C.

    • Validation Checkpoint: Monitor via LC-MS after 2 hours. You should observe the mass of the mono-coupled product [M+H]⁺ = 192.0. The absence of[M+H]⁺ = 235.1 (di-coupled product) confirms site-selectivity.

  • Quenching (Tin Removal): Once starting material is consumed (typically 4-6 hours), cool to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes. Causality Note: KF reacts with the trimethyltin halide byproduct to form insoluble polymeric trimethyltin fluoride (Me₃SnF), which crashes out of solution and prevents tin contamination in the final product.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove the Pd black and tin salts. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal One-Pot Stille-Suzuki Cascade

Objective: To utilize a bifunctional electrophile, reacting the bromide via Stille coupling, followed by an in situ Suzuki coupling of the preserved boronic ester.

CascadeWorkflow Start Bifunctional Electrophile (e.g., 4-Bromo-phenyl BPin) Stille Step 1: Stille Coupling 2-(Trimethylstannyl)pyrimidine Pd(PPh3)4, CuI, Dioxane, 90°C Start->Stille Intermediate Mono-coupled Intermediate (BPin Group Intact) Stille->Intermediate Chemoselective C-Br Insertion Suzuki Step 2: Suzuki Coupling Add: Ar'-I, K2CO3 (aq), 100°C Intermediate->Suzuki No isolation required Product Unsymmetrical Diaryl Product Suzuki->Product Base-Activated C-B Insertion

Figure 2: Workflow for the orthogonal one-pot Stille-Suzuki cascade.

Step-by-Step Methodology:

  • Stille Phase: In a sealed microwave vial under Argon, combine 4-bromophenylboronic acid pinacol ester (1.0 mmol), 2-(trimethylstannyl)pyrimidine (1.05 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in 5 mL of anhydrous 1,4-dioxane.

  • First Coupling: Heat to 90 °C for 4 hours.

    • Validation Checkpoint: TLC (UV active) should show complete consumption of the bromide. The BPin group remains completely unactivated due to the absence of a base.

  • Suzuki Phase: Cool the vial to room temperature. To the same pot, add the second electrophile (e.g., 4-iodoanisole, 1.1 mmol) and 2.0 mL of a 2M aqueous K₂CO₃ solution.

  • Second Coupling: Re-seal and heat to 100 °C for an additional 6 hours. Causality Note: The addition of the aqueous base converts the neutral boronic ester into a reactive, electron-rich boronate complex, triggering the Suzuki-Miyaura transmetalation cycle.

  • Workup: Cool, dilute with water, and extract with EtOAc. Treat the organic layer with aqueous KF as described in Protocol A to remove residual tin, filter through Celite, and purify by chromatography.

Safety and Handling (Critical)

Organotin compounds, particularly trimethylstannyl derivatives, are highly toxic and can be absorbed through the skin. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). All glassware and aqueous waste containing tin must be treated with a 10% bleach solution or saturated KF before disposal to neutralize active tin species.

References

  • National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". NIH. Available at:[Link][2]

  • Royal Society of Chemistry. "Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies". RSC Publishing. Available at:[Link]

  • OpenOChem. "Stille Coupling Mechanism and Functional Group Tolerance". OpenOChem Learn. Available at: [Link][1]

Sources

Application

Application Note: Advanced Workup Procedures for 2-(Trimethylstannyl)pyrimidine Stille Reactions

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, byproduct remediation, and trace-metal purification protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, byproduct remediation, and trace-metal purification protocols.

Introduction & Mechanistic Context

The Stille cross-coupling reaction remains a cornerstone of modern organic synthesis, particularly for the construction of complex biaryl and heteroaryl scaffolds in drug discovery [1]. Among the various organostannanes utilized, 2-(trimethylstannyl)pyrimidine presents a unique set of reactivity profiles and workup challenges. While trimethyltin (Me₃Sn) reagents often exhibit enhanced reactivity and reduced steric hindrance compared to their tributyltin (Bu₃Sn) counterparts, their use is complicated by the extreme toxicity, volatility, and partial aqueous solubility of the resulting trimethyltin halide (Me₃SnX) byproducts.

Furthermore, the pyrimidine core introduces significant physicochemical complexities:

  • Protodestannylation Risk: The highly electron-withdrawing nature of the pyrimidine ring renders the C2–Sn bond exceptionally labile. Acidic conditions or prolonged exposure to moisture can lead to rapid protodestannylation prior to or during the coupling event.

  • Basic Coordination: The nitrogen atoms of the pyrimidine product can coordinate with residual tin species or palladium catalysts, leading to product sequestration and poor recovery during standard aqueous extractions.

  • Silica Gel Instability: Basic pyrimidine products frequently streak on standard acidic silica gel, and trace HCl in chlorinated solvents can lead to product degradation or salt formation.

To address these challenges, a highly orchestrated workup procedure is required. This guide details a dual-pronged approach: an initial aqueous Potassium Fluoride (KF) quench to remove the bulk of the tin, followed by Potassium Carbonate-impregnated silica gel (K₂CO₃-Silica) chromatography to achieve parts-per-million (ppm) purity levels [2, 3].

Visualization of the Purification Workflow

The following decision tree illustrates the sequential logic required to isolate basic pyrimidine derivatives from toxic trimethyltin byproducts effectively.

StilleWorkup A Crude Stille Reaction Mixture (Contains Me3SnX & Pyrimidine Product) B Dilution with EtOAc/MTBE & 1M Aqueous KF Wash A->B C Precipitation of Me3SnF (Polymeric Solid) B->C 15-30 min stirring D Celite Pad Filtration (Removes Insoluble Tin) C->D E Phase Separation & Drying (Organic Layer) D->E F 10% w/w K2CO3-Silica Gel Chromatography E->F Concentrate G Purified Pyrimidine Derivative (< 15 ppm Tin) F->G Elute

Workflow for removing trimethyltin byproducts from pyrimidine Stille reactions.

Comparative Data: Tin Removal Strategies

Selecting the correct tin removal strategy depends on the scale of the reaction and the required purity of the final API or intermediate. Below is a quantitative and qualitative comparison of standard methods.

Removal StrategyMechanism of ActionEstimated Residual TinProsCons
Standard Silica Gel Adsorption based on polarity differences.> 1,000 ppmSimple, standard lab practice.Fails for Me₃SnX due to co-elution; pyrimidine streaks on acidic silica.
Aqueous KF Quench Converts Me₃SnX to insoluble, polymeric Me₃SnF [4].100 – 500 ppmRemoves >90% of bulk tin; inexpensive.Me₃SnF is slightly more water-soluble than Bu₃SnF; forms emulsions.
Ammonia / NaOH Wash Converts Me₃SnX to water-soluble Me₃SnOH.500 – 1,000 ppmAvoids solid precipitates.High pH can degrade sensitive functional groups on the product.
10% K₂CO₃-Silica Chemical immobilization and basic phase resolution [2].< 15 ppm Excellent for basic heterocycles; prevents pyrimidine tailing.Requires manual preparation of the stationary phase.

Experimental Protocols

The following self-validating protocols are designed to be executed sequentially. The KF quench handles the bulk organotin waste, while the K₂CO₃-silica column acts as a highly efficient scavenger for trace residues, ensuring the pyrimidine product is isolated intact and free of toxic contaminants.

Protocol A: The Modified Aqueous KF Quench

Objective: Conversion of soluble Me₃SnX to insoluble Me₃SnF for bulk removal.

Causality Note: Unlike tributyltin fluoride, trimethyltin fluoride (Me₃SnF) has a non-negligible solubility in water. Therefore, using a highly saturated KF solution and minimizing the aqueous volume is critical to force the precipitation of the polymeric Me₃SnF network.

  • Reaction Quench: Upon completion of the Stille coupling, cool the reaction vessel to room temperature.

  • Solvent Dilution: Dilute the crude mixture with a moderately polar organic solvent (e.g., Ethyl Acetate or MTBE) to double the original reaction volume. Avoid using dichloromethane (DCM) at this stage, as it promotes stubborn emulsions with pyrimidines.

  • KF Addition: Add an equal volume of freshly prepared 1M aqueous Potassium Fluoride (KF) .

  • Vigorous Agitation: Stir the biphasic mixture vigorously for 30 to 45 minutes . A fine, white precipitate (Me₃SnF) will begin to accumulate at the organic-aqueous interface. Do not shorten this stirring time; the metathesis of the tin halide to the tin fluoride is kinetically dependent on interfacial mixing.

  • Celite Filtration: To prevent emulsion formation and product trapping, filter the entire biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel. Rinse the Celite pad thoroughly with additional Ethyl Acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the layers. Wash the organic layer once with water, and once with brine to remove residual fluoride ions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: K₂CO₃-Impregnated Silica Gel Chromatography

Objective: Trace tin scavenging (< 15 ppm) and purification of the basic pyrimidine product.

Causality Note: Standard silica gel is slightly acidic (pH ~4.5-5.5). Basic pyrimidine nitrogens will protonate and bind strongly to the silanol groups, causing severe tailing, poor recovery, and co-elution with trace tin. Impregnating the silica with 10% w/w anhydrous K₂CO₃ neutralizes the silanols, sharpens the pyrimidine elution band, and chemically traps residual organotin species [2].

  • Stationary Phase Preparation:

    • Weigh 90 g of standard flash silica gel (40-63 µm) and 10 g of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).

    • Combine in a wide-mouth jar and shake vigorously or tumble on a rotary evaporator (without vacuum) for 30 minutes to ensure a homogenous 10% w/w mixture.

  • Column Packing: Dry-pack the chromatography column with the K₂CO₃-silica mixture. Tap the column gently to ensure uniform settling. Apply a 1 cm protective layer of sea sand to the top.

  • Equilibration: Flush the column with your initial, non-polar eluent (e.g., Hexanes or Heptane) until the stationary phase is fully wetted and compacted.

  • Sample Loading: Dissolve the crude concentrated product from Protocol A in a minimum volume of DCM or Toluene. Carefully load it onto the sand layer.

  • Elution: Elute the product using an optimized gradient (e.g., Hexanes to Ethyl Acetate). The basic pyrimidine derivative will elute as a sharp, well-defined band, while trace trimethyltin residues will remain irreversibly bound to the basic stationary phase.

References

  • The Stille Reaction, 38 Years Later ACS Catalysis URL:[Link]

  • Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities Chemical Communications (RSC Publishing) URL:[Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings Journal of Organic Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(trimethylstannyl)pyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(trimethylstannyl)pyrimidine. This guide is designed to provide you with in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(trimethylstannyl)pyrimidine. This guide is designed to provide you with in-depth, practical solutions to ensure the stability and reactivity of this valuable organometallic reagent in your research. As a key building block in synthetic chemistry, particularly in palladium-catalyzed Stille cross-coupling reactions, its integrity is paramount for achieving reproducible and high-yield results.[1][2] The primary challenge encountered with this and similar organostannanes is their susceptibility to hydrolysis, which can compromise experimental outcomes.

This document is structured into a troubleshooting guide for when things go wrong and a comprehensive FAQ section for proactive prevention.

Section 1: Troubleshooting Guide

This section addresses common problems that arise from the unintended hydrolysis of 2-(trimethylstannyl)pyrimidine.

Q1: My Stille coupling reaction has a low yield, and I'm observing pyrimidine as a major byproduct in my NMR/LC-MS. What's happening?

A1: This is a classic symptom of premature hydrolysis of your stannane reagent. The carbon-tin (C-Sn) bond in 2-(trimethylstannyl)pyrimidine is cleaved by water, a reaction known as protodestannylation. This process consumes your starting material and generates pyrimidine and trimethyltin hydroxide ((CH₃)₃SnOH) or related tin oxides, which are inactive in the Stille coupling catalytic cycle.[3][4]

Probable Causes:

  • Contaminated Solvents: The most common culprit is the use of solvents that are not rigorously anhydrous.[5] Many standard organic solvents readily absorb atmospheric moisture.[6]

  • Atmospheric Exposure: Handling the reagent in open air, even briefly, can introduce enough moisture to initiate hydrolysis. Organometallic compounds are often sensitive to air and moisture.[5][7]

  • Improperly Dried Glassware: A thin film of moisture is adsorbed on the surface of all laboratory glassware unless it is specifically removed.[6][8]

Mitigation Protocol:

  • Verify Solvent Anhydrousness: Use freshly distilled solvents dried over an appropriate agent (see Table 1) or purchase high-quality anhydrous solvents packaged under an inert atmosphere.

  • Employ Inert Atmosphere Techniques: All manipulations involving 2-(trimethylstannyl)pyrimidine should be performed under a dry, inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox.[7][9]

  • Ensure Rigorous Glassware Drying: Oven-dry all glassware at >125°C for at least 4 hours (overnight is preferable) and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[6][8]

Q2: I've noticed a fine white precipitate forming in my stock solution of 2-(trimethylstannyl)pyrimidine in THF. Is the reagent still viable?

A2: The formation of a white precipitate is a strong indicator of hydrolysis. The precipitate is likely trimethyltin hydroxide or its dehydration product, bis(trimethyltin) oxide ([(CH₃)₃Sn]₂O), both of which are insoluble in many organic solvents like THF.[4][10]

The reagent's viability is compromised. While some active stannane may remain in solution, the concentration will be lower than expected, leading to stoichiometric errors and poor reaction yields. It is not recommended to use a stock solution where precipitation has occurred.

Corrective Action:

  • Discard the Solution: For reliable and reproducible results, it is best to discard the degraded solution following your institution's hazardous waste disposal protocols. Organotin compounds are toxic and must be handled with care.[1][3]

  • Prepare Fresh Solutions: Prepare fresh solutions immediately before use, employing strict anhydrous and inert atmosphere techniques as outlined in the workflow diagram below (Figure 2).

Q3: How can I analytically confirm if my sample of 2-(trimethylstannyl)pyrimidine has degraded?

A3: ¹H NMR spectroscopy is an excellent tool for this purpose. A fresh, pure sample will show characteristic signals for the trimethylstannyl protons and the pyrimidine ring protons.

  • Degradation Signature: Upon hydrolysis, you will observe the appearance of new signals corresponding to free pyrimidine. Simultaneously, the signals for the trimethylstannyl group will diminish and be replaced by new signals from trimethyltin hydroxide or other tin byproducts. Comparing the integration of the pyrimidine ring protons to the trimethylstannyl protons can provide a quantitative measure of degradation.

Section 2: Frequently Asked Questions (FAQs) & Preventative Measures

This section focuses on best practices for storage, handling, and reaction setup to prevent hydrolysis from the outset.

Q1: What is the fundamental mechanism of hydrolysis for 2-(trimethylstannyl)pyrimidine?

A1: The hydrolysis of 2-(trimethylstannyl)pyrimidine is an electrophilic cleavage of the C-Sn bond. The tin atom is susceptible to nucleophilic attack by water, while the carbon atom of the pyrimidine ring is protonated. This process is often facilitated by acidic or basic conditions but can occur even with trace amounts of neutral water.[2][11]

Hydrolysis_Mechanism Stannane 2-(trimethylstannyl)pyrimidine center Stannane->center Water H₂O Water->center Pyrimidine Pyrimidine TinHydroxide Trimethyltin Hydroxide center->Pyrimidine C-Sn bond cleavage center->TinHydroxide

Figure 1: Simplified schematic of the hydrolysis of 2-(trimethylstannyl)pyrimidine.

Q2: What are the ideal storage conditions for solid 2-(trimethylstannyl)pyrimidine?

A2: Proper storage is the first line of defense against hydrolysis.

  • Atmosphere: Store the solid compound in a tightly sealed container under a dry, inert atmosphere (argon is preferred for long-term storage due to its higher density).[12]

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but if you do so, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[12]

  • Location: Use a desiccator cabinet for additional protection against ambient moisture.

Q3: Can you provide a detailed protocol for setting up a reaction to prevent hydrolysis?

A3: Absolutely. This protocol outlines the use of the Schlenk technique, a common and effective method for handling air-sensitive reagents.[7]

Experimental Protocol: Anhydrous Reaction Setup via Schlenk Technique

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at 125°C overnight.[8]

    • Assemble the apparatus hot and immediately place it under an inert gas manifold while it cools. This prevents moist air from being drawn inside.

  • Inert Atmosphere Purge:

    • Connect the assembled apparatus to a Schlenk line (a dual manifold for vacuum and inert gas).

    • Perform at least three vacuum/inert gas backfill cycles to completely remove atmospheric air and moisture from the system.

  • Solvent and Reagent Addition:

    • Add the anhydrous solvent via a cannula or a gas-tight syringe through a rubber septum.[8]

    • If 2-(trimethylstannyl)pyrimidine is a solid, add it to the flask before the purge cycles. If it is a liquid or solution, add it via a gas-tight syringe.

    • Add other reagents (e.g., your aryl halide, palladium catalyst) in a similar manner, ensuring a positive pressure of inert gas is maintained throughout.

  • Reaction Execution:

    • Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas line via an oil or mercury bubbler.

Workflow A 1. Oven-Dry Glassware (>125°C) B 2. Assemble Hot & Cool Under Inert Gas A->B C 3. Perform 3x Vacuum/Inert Gas Cycles B->C D 4. Add Anhydrous Solvent via Syringe/Cannula C->D E 5. Add Stannane & Other Reagents D->E F 6. Run Reaction Under Positive Inert Pressure E->F

Figure 2: Workflow for setting up a hydrolysis-free reaction.

Q4: Which solvents are recommended, and how can I be sure they are dry enough?

A4: The choice of solvent is often dictated by the reaction (e.g., THF and DMF are common for Stille couplings), but its dryness is non-negotiable.[1] Commercially available anhydrous solvents in septum-sealed bottles are convenient and reliable.[8] Alternatively, solvents can be dried in the lab.

SolventBoiling Point (°C)Common Drying Agent(s)Notes
Tetrahydrofuran (THF)66Sodium/BenzophenoneDistill under N₂. The deep blue/purple color of the benzophenone ketyl radical indicates an anhydrous, oxygen-free state.
Toluene111Sodium/BenzophenoneDistill under N₂.
Dioxane101Sodium/BenzophenoneDistill under N₂.
N,N-Dimethylformamide (DMF)153CaH₂ then Molecular SievesStir over CaH₂ overnight, then distill under reduced pressure. Store over activated 4Å molecular sieves.[13]
Dichloromethane (DCM)40Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill under N₂.

Table 1: Common Solvents and Recommended Drying Methods. Activated molecular sieves (4Å) are also a good option for many solvents.[6][13]

By rigorously excluding water from every step of your experimental process—from storage and handling to the final reaction setup—you can effectively prevent the hydrolysis of 2-(trimethylstannyl)pyrimidine and ensure the success and reproducibility of your synthetic work.

References

  • Vertex AI Search. (n.d.). Stille-Coupling Reaction. Retrieved March 4, 2026.
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Cárdenas, D. J. (2004). The Stille Reaction. In Modern Carbonyl Olefination (pp. 137-169). Wiley-VCH.
  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved March 4, 2026, from [Link]

  • Farina, V. (2026, January 12). Advancing total synthesis through the Stille cross-coupling. Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2684–2690. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved March 4, 2026, from [Link]

  • JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Retrieved March 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved March 4, 2026, from [Link]

  • Nicolaou, K. C., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1345–1470. [Link]

  • Organic Syntheses. (n.d.). FORMATION AND PHOTOCHEMICAL WOLFF REARRANGEMENT OF CYCLIC α-DIAZO KETONES. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved March 4, 2026, from [Link]

  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14, 2439-2442. [Link]

  • BDMAEE. (2025, September 15). A reliable and consistent hydrolysis-resistant organotin catalyst d-60. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). METHYL γ-METHYL-γ-NITROVALERATE. Retrieved March 4, 2026, from [Link]

  • BDMAEE. (2025, September 15). A specialty hydrolysis-resistant organotin catalyst d-60 for formulations designed for marine and outdoor applications. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). [3-(DIMETHYLAMINO)-2-AZAPROP-2-EN-1-YLIDENE]DIMETHYLAMMONIUM CHLORIDE. Retrieved March 4, 2026, from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved March 4, 2026, from [Link]

  • Adhesives & Sealants Industry. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Retrieved March 4, 2026, from [Link]

Sources

Optimization

purification of 2-substituted pyrimidines from Stille coupling

This guide serves as a specialized Technical Support Center for researchers optimizing the purification of 2-substituted pyrimidines following Stille cross-coupling reactions. It addresses the unique physicochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the purification of 2-substituted pyrimidines following Stille cross-coupling reactions. It addresses the unique physicochemical challenges posed by the pyrimidine core—specifically its basicity and coordination potential—alongside the notorious difficulty of organotin removal.

Topic: Purification of 2-Substituted Pyrimidines Role: Senior Application Scientist Status: Operational

Core Troubleshooting & Strategy (FAQ)

Module A: Tin Byproduct Remediation

User Query: "I have completed the reaction, but the crude mixture is an oil containing substantial tin residues. Standard chromatography isn't separating the tin from my pyrimidine effectively."

Scientist Response: The "Stille product paradox" is likely occurring here: 2-substituted pyrimidines often exhibit similar polarity to tributyltin byproducts (halides and oxides) on standard silica, leading to co-elution. Furthermore, the basic nitrogen atoms in the pyrimidine ring can cause "streaking," which overlaps with the tin tail.

Recommended Strategy: Do not rely solely on standard flash chromatography. You must chemically modify the tin species before or during purification to alter its polarity drastically.

Troubleshooting Matrix:

Tin SpeciesPhysical StateRemoval StrategyMechanism

(Halide)
Oil / Waxy SolidKF/Silica Solid Support Converts soluble Sn-Cl to insoluble/polymeric Sn-F species.

(Dimer)
OilIodine Titration (

)
Oxidizes non-polar distannane to

, which is then removed via KF workup.

(Oxide)
Viscous OilAcidic Wash (Caution) Protonation makes it water-soluble, but risk of protonating pyrimidine product.
Module B: Chromatography of Basic Heterocycles

User Query: "My 2-substituted pyrimidine is tailing/streaking on the column, ruining the separation."

Scientist Response: Pyrimidines possess two nitrogen atoms with lone pairs capable of hydrogen bonding with the acidic silanols (


) on the silica gel surface. This interaction causes peak broadening (tailing).

Solution: The "Buffered" Mobile Phase

  • Deactivation: Pre-wash your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Competition: Maintain 1% TEA in your eluent during the run. The amine base competes for the silanol sites, allowing your pyrimidine to elute as a sharp band.

  • Alternative Phase: If the pyrimidine is highly polar, switch to Neutral Alumina (Grade III) to eliminate the acidic interaction entirely.

Module C: Palladium Contamination

User Query: "The NMR looks clean, but the product is grey/brown, and elemental analysis shows high Pd levels."

Scientist Response: The pyrimidine nitrogens are excellent ligands for Palladium (


). Simple filtration through Celite is insufficient because the Pd is coordinated to your product, not just suspended.

Scavenging Protocol:

  • Solid Phase: Treat the dissolved crude product with Thiol-modified Silica (e.g., SiliaMetS® Thiol) . The sulfur binds Pd more tightly than the pyrimidine nitrogens.

  • Liquid Phase: Wash the organic layer with aqueous Sodium Diethyldithiocarbamate . This forms a yellow Pd-complex in the aqueous layer, pulling it off the product.

Visual Workflows (Graphviz)

Diagram 1: Decision Tree for Tin Removal

This logic gate helps you choose the correct workup based on your product's sensitivity and the scale of the reaction.

TinRemovalStrategy Start Crude Stille Mixture (Contains Bu3Sn-X) ScaleCheck Reaction Scale? Start->ScaleCheck MethodI2 Method C: I2 Titration + KF (For Distannanes) Start->MethodI2 If Homocoupling (Distannane) detected SmallScale Small Scale (< 1 mmol) ScaleCheck->SmallScale LargeScale Large Scale (> 1 mmol) ScaleCheck->LargeScale MethodKF Method A: KF/Silica Column (Solid Support) SmallScale->MethodKF Fastest ProdStability Is Product Acid Sensitive? LargeScale->ProdStability ProdStability->MethodKF Yes (Sensitive) MethodAqKF Method B: Aqueous KF Wash (Precipitation) ProdStability->MethodAqKF No (Stable)

Caption: Decision logic for selecting the optimal organotin removal method based on scale and product stability.

Diagram 2: The KF/Silica "Dry Load" Protocol

A visual guide to the most effective method for purifying basic pyrimidines without aqueous extraction issues.

KFSilicaProtocol Step1 1. Mix Crude + KF/Silica (30% w/w) Step2 2. Evaporate Solvent (Free Flowing Powder) Step1->Step2 Step3 3. Load on Silica Column (Dry Pack) Step2->Step3 Step4 4. Elute with 1% Et3N / EtOAc / Hex Step3->Step4

Caption: Step-by-step workflow for the KF/Silica solid-phase purification method.

Detailed Experimental Protocols

Protocol A: The Potassium Fluoride (KF) / Silica Gel Method

Best for: 2-substituted pyrimidines that are water-soluble or prone to emulsion formation.

Mechanism: Potassium fluoride reacts with tributyltin chloride/bromide to form polymeric tributyltin fluoride (


). By embedding KF on silica, the tin species are retained on the baseline of the column while the organic product elutes.
  • Preparation of KF/Silica:

    • Dissolve Potassium Fluoride (10 g) in Water (20 mL) .

    • Add Silica Gel (50 g) to the solution and mix until a slurry forms.

    • Evaporate the water under reduced pressure (rotary evaporator) and dry the resulting white powder in an oven at 50°C or under high vacuum. Note: This "30% KF/Silica" can be stored indefinitely.

  • Sample Loading:

    • Dissolve your crude Stille reaction mixture in a minimal amount of DCM or THF.

    • Add KF/Silica (approx.[1] 2g per 1g of theoretical tin byproduct) to the solution.

    • Evaporate the solvent until you have a free-flowing powder.

  • Elution:

    • Pack a standard flash column with untreated silica gel.

    • Add the product-absorbed KF/Silica powder to the top of the column (Dry Loading).

    • Elute with a solvent system containing 1% Triethylamine (TEA) (e.g., Hexane:EtOAc:TEA).

    • Result: The tin byproducts remain trapped in the KF/Silica plug; the pyrimidine elutes cleanly.

Protocol B: Aqueous KF Workup (Precipitation)

Best for: Large scale reactions (>5g) where solid loading is impractical.

  • Dilution: Dilute the reaction mixture with Diethyl Ether (

    
    ) . Note: Ether is preferred over EtOAc as it precipitates the tin fluoride more effectively.
    
  • Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) .[1]

  • Agitation: Stir vigorously for 30–60 minutes. You will observe the formation of a white, polymeric precipitate (

    
    ).
    
  • Filtration:

    • Crucial Step: Do not try to separate layers immediately. The solid will cause an emulsion.[1]

    • Filter the biphasic mixture through a pad of Celite or a sintered glass funnel.

    • Wash the solid pad with

      
      .
      
  • Separation: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Dry the organic layer (

    
    ) and concentrate.[1]
    

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Authoritative review on mechanism and tin removal).

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[2] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters. (Describes the KF/Silica method).

  • Gallagher, W. P., & Maleczka, R. E. (2001).[3] Stille Couplings Catalytic in Tin: The "Sn-F" Approach. The Journal of Organic Chemistry. (Discusses fluoride-mediated tin removal).

  • Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a Stationary Phase for the Removal of Organotin By-products. Chemical Communications. (Validation of the solid support protocol).

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry. Synlett. (Advanced separation techniques).

Sources

Troubleshooting

Technical Support Center: 2-(Trimethylstannyl)pyrimidine Stille Coupling

Case ID: STILLE-PYR-C2 Status: Open Priority: High (Toxicity/Stability Risk) Agent: Senior Application Scientist Introduction: The "Pyrimidine Paradox" Welcome to the technical support center. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STILLE-PYR-C2 Status: Open Priority: High (Toxicity/Stability Risk) Agent: Senior Application Scientist

Introduction: The "Pyrimidine Paradox"

Welcome to the technical support center. You are likely here because your coupling reaction involving 2-(trimethylstannyl)pyrimidine is failing.

This specific substrate presents a "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The pyrimidine nitrogens are excellent ligands. They bind to the Palladium (Pd) center, displacing your phosphine ligands and shutting down the catalytic cycle.

  • Protodestannylation: The C2 position of pyrimidine is highly electron-deficient. This makes the C-Sn bond extremely polarized and labile. In the presence of even trace moisture or protons, the tin group falls off and is replaced by a proton (H), destroying your nucleophile before it couples.

  • Sluggish Transmetallation: Electron-poor rings transmetallate slowly.

The following guide bypasses standard textbook Stille conditions (which usually fail here) and focuses on "field-proven" modifications required for this specific heterocycle.

Module 1: Diagnostic & Quick Fixes

Symptom Checker
ObservationDiagnosisImmediate Action
Reaction turns black immediately (<10 min). "Palladium Black" formation. The catalyst has decomposed because the ligand dissociated or the complex was unstable.Switch to Pd₂dba₃/AsPh₃ or add CuI .
Stannane disappears, but only "H-Pyrimidine" is recovered. Protodestannylation . Moisture or acidic protons are present.Dry solvents rigorously. Use a glovebox if possible. Add molecular sieves.
Reaction stalls at 50% conversion. Catalyst Poisoning . The product (pyrimidine) is coordinating to the catalyst, killing it as the reaction progresses.Increase catalyst loading or use Bulky Ligands (XPhos) .
Cannot remove Tin byproducts. Trimethyltin Toxicity . Me₃SnX is water-soluble and volatile (unlike tributyltin).Do NOT rotovap to dryness without a specific workup. Use KF/Silica.[1]

Module 2: The "Copper Effect" (Critical Protocol)

For 2-stannylpyrimidines, standard Pd(PPh₃)₄ is rarely sufficient. You almost certainly need the Liebeskind-Skulnick conditions .

Why it works

Palladium struggles to transmetallate with electron-deficient stannanes. Copper(I) Iodide (CuI) acts as a "shuttle."[2] The tin group transfers to the Copper first (forming a transient organocopper species), which is much more reactive toward the Palladium.

Mechanism Visualization

StilleCopperEffect Stannane 2-SnMe3-Pyrimidine TransCu Transient 2-Cu-Pyrimidine Stannane->TransCu Transmetallation 1 (Sn to Cu) CuI CuI (Additive) CuI->TransCu Pd_Trans Pd(II)-Ar-Pyrimidine TransCu->Pd_Trans Transmetallation 2 (Cu to Pd) Sn_Waste Me3Sn-I (Waste) TransCu->Sn_Waste Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Ox->Pd_Trans Product Coupled Product Pd_Trans->Product Reductive Elimination

Caption: The "Copper Shuttle" mechanism. Cu(I) bypasses the slow Sn-to-Pd step by forming a reactive organocopper intermediate.

Optimized Protocol (The "Copper Boost")
  • Reagents:

    • Electrophile (Aryl Halide): 1.0 equiv

    • 2-(Trimethylstannyl)pyrimidine: 1.1 – 1.2 equiv

    • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂dba₃ (2.5 mol%) + AsPh₃ (10 mol%)

    • Additive: CuI (10-20 mol%)

    • Solvent: 1,4-Dioxane or DMF (Strictly Anhydrous)

  • Procedure:

    • Flame-dry your flask. This is non-negotiable for C2-pyrimidines.

    • Add Pd catalyst, CuI, and the Aryl Halide.[2][3]

    • Degas solvent (sparge with Argon for 15 mins) and add.

    • Add the Stannane last.

    • Heat to 80–100°C.

    • Note: If using DMF, keep temperature <100°C to avoid solvent decomposition.

Module 3: Catalyst Engineering (Ligand Selection)

If the Copper effect fails, your issue is likely N-coordination . The pyrimidine nitrogen is displacing your ligand. You need a ligand that is too bulky to be pushed around.

The "Farina" Fix: Triphenylarsine (AsPh₃)
  • Why: AsPh₃ is a "softer" ligand than PPh₃. It dissociates easier to create the open coordination site needed for reaction, but it stabilizes the Pd(0) intermediate better against "black" precipitation.

  • Warning: Extremely toxic. Handle in a fume hood only.

The "Buchwald" Fix: XPhos
  • Why: XPhos is massive. It creates a steric shell around the Palladium that physically blocks the pyrimidine nitrogen from binding to the metal center, while still allowing the reaction to proceed.

Module 4: Safety & Purification (The "Hidden" Danger)

CRITICAL WARNING: Trimethyltin (Me₃Sn) byproducts are significantly more dangerous than Tributyltin (Bu₃Sn).

  • Volatility: Me₃SnCl is volatile.[4] If you use a rotovap, it can contaminate the heating bath and the air.

  • Toxicity: It is a potent neurotoxin.

Recommended Workup: The KF (Potassium Fluoride) Crash

Do not rely on column chromatography alone. You must precipitate the tin first.

  • Quench: Dilute reaction with Ether or EtOAc.

  • The Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) (or 1M KF).

  • The Stir: Stir vigorously for 30 minutes. You will see a white, polymeric precipitate form (Me₃SnF).

  • Filtration: Filter through a pad of Celite to remove the solid tin waste.[1]

  • Disposal: The solid waste is highly toxic. Dispose of it as heavy metal waste.

Troubleshooting Flowchart

Caption: Decision tree for diagnosing failure modes in 2-stannylpyrimidine couplings.

FAQ: Frequently Asked Questions

Q: Can I use tributyltin instead of trimethyltin to avoid toxicity? A: You can try, but yields will likely drop. The 2-position of pyrimidine is sterically crowded. The smaller trimethyl group transmetallates significantly faster than the bulky tributyl group. If you switch to tributyl, you must use the CuI additive [1].

Q: Why is my product eluting with the tin byproduct? A: Me₃SnX residues are often polar (unlike non-polar Bu₃SnX). They can streak on silica. Use the KF workup described in Module 4 to convert the tin to an insoluble solid before the column [2].

Q: Can I generate the stannane in situ? A: Yes, and this is often preferred. You can perform a "One-Pot" Stille by reacting 2-bromopyrimidine with hexamethylditin ((Me₃Sn)₂) and Pd catalyst first, then adding your electrophile. This minimizes handling of the toxic stannane [3].

References

  • Farina, V., & Krishnamurthy, V. (1997).[4] "The Stille Reaction."[1][3][5][6][7][8][9][10] Organic Reactions, 50(1), 1-652. Link

    • Authority on the "Copper Effect" and ligand choices (AsPh3).
  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136. Link

    • Source for the CuI/CsF "Liebeskind-Skulnick" conditions.
  • Dunetz, J. R., & Danheiser, R. L. (2011). "Copper-Mediated Cross-Coupling Reactions." Organic Syntheses, 88, 202-211.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Trimethylstannyl)pyrimidine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and purification of complex heterocyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and purification of complex heterocyclic systems. The Stille cross-coupling of 2-(trimethylstannyl)pyrimidine is a powerful transformation for installing pyrimidine pharmacophores in drug development. However, it presents a notorious downstream challenge: the generation of highly toxic trimethyltin byproducts (LD50 < 15 mg/kg), which toxicologists mandate must be reduced to extremely stringent limits, typically below 20 ppm for pharmaceutical applications ()[1].

Furthermore, the basic nature of the pyrimidine ring complicates standard purification methods. This guide provides field-proven, mechanistically grounded solutions to the most common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(trimethylstannyl)pyrimidine degrading into unfunctionalized pyrimidine during the reaction? Issue: Protodestannylation is outcompeting your transmetalation step. Causality: The strongly electron-withdrawing nature of the pyrimidine nitrogens makes the C–Sn bond highly polarized and susceptible to electrophilic cleavage by trace moisture or acidic protons. Solution: Ensure rigorously anhydrous conditions. More importantly, add a Cu(I) co-catalyst (such as CuI or CuTC). Cu(I) rapidly transmetalates with the stannane to form a highly reactive organocopper intermediate, which transfers the pyrimidine ring to the palladium center much faster than protodestannylation can occur ()[2].

Q2: I am observing significant amounts of 2,2'-bipyrimidine. How do I prevent this? Issue: Oxidative homocoupling of the stannane reagent. Causality: Molecular oxygen dissolved in the reaction solvent acts as an oxidant. It intercepts the Pd(0) catalyst, converting the desired cross-coupling pathway into an oxidative homocoupling cycle, yielding the dimerized pyrimidine and consuming your valuable stannane. Solution: Standard degassing via brief argon bubbling is often insufficient. Utilize at least three freeze-pump-thaw cycles to completely remove dissolved oxygen from your solvent before adding the palladium catalyst ()[3].

Q3: Why is standard silica gel failing to separate my product from trimethyltin impurities? Issue: Co-elution and severe streaking on the column. Causality: Trimethyltin halides (Me₃SnX) are Lewis acidic and polar. On standard, slightly acidic silica gel, basic pyrimidine products become protonated, causing severe streaking. Simultaneously, the tin byproducts interact strongly with the silica silanols, smearing across the column and co-eluting with your target compound. Solution: Deactivate the silica. Use K₂CO₃-impregnated silica gel or add 2-5% triethylamine (Et₃N) to your eluent. This keeps the pyrimidine in its free-base form for sharp elution bands while retaining the tin impurities ()[4].

Quantitative Data: Tin Removal Strategies

To meet regulatory requirements ()[5], a multi-tiered approach to tin removal is required. Below is a quantitative comparison of standard byproduct removal strategies.

StrategyMechanism of ActionTin Reduction EfficacyAdvantagesLimitations
Aqueous KF Wash Anion exchange forming insoluble polymeric Me₃SnF.Reduces Sn to ~100-500 ppm.Inexpensive, highly scalable, removes bulk tin rapidly.Can form emulsions; traps product if not washed thoroughly.
K₂CO₃-Silica Chromatography Lewis acid-base retention and stationary phase deactivation.Reduces Sn to <20 ppm.Excellent for basic heterocycles; prevents product streaking.Requires manual preparation of the stationary phase.
DBU / I₂ Treatment Oxidizes unreacted stannanes to highly polar tin iodides.Reduces Sn to ~50 ppm.Destroys unreacted starting materials effectively.Adds extra reagents; requires a subsequent thiosulfate quench.
Liquid-Liquid Extraction Partitioning based on lipophilicity (e.g., Hexane/MeCN).Reduces Sn to ~500 ppm.Avoids solid supports; good for initial bulk cleanup.Partition coefficients for Me₃SnX and polar pyrimidines often overlap.

Experimental Workflows & Protocols

Protocol A: The Optimized Potassium Fluoride (KF) Workup

Objective: Bulk removal of trimethyltin halides (Me₃SnX) prior to chromatography. Self-Validating System: The formation of a dense white precipitate confirms the successful conversion of Me₃SnX to Me₃SnF.

  • Reaction Quench: Upon completion of the Stille coupling, cool the reaction vessel to room temperature.

  • Dilution: Dilute the crude mixture with a moderately polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Fluoride Treatment: Add an equal volume of 1.0 M aqueous Potassium Fluoride (KF) solution.

    • Causality: Fluoride has a high thermodynamic affinity for tin, displacing the halide to form Me₃SnF. Because of strong intermolecular Sn–F–Sn bridging, Me₃SnF forms an insoluble 1D polymeric chain that crashes out of solution ()[3].

  • Agitation: Stir vigorously for 1 to 2 hours. Validation: A thick white precipitate must be visible at the organic-aqueous interface.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the filter cake with additional organic solvent to ensure no pyrimidine product is trapped in the polymer matrix.

  • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: K₂CO₃-Impregnated Silica Gel Chromatography

Objective: Trace removal of tin (<20 ppm) and purification of basic pyrimidines. Self-Validating System: TLC of the fractions should show perfectly circular spots without tailing, confirming the suppression of basic amine protonation.

  • Stationary Phase Preparation: In a large beaker, create a slurry of standard silica gel (230-400 mesh) in a 10% (w/v) aqueous K₂CO₃ solution. Stir for 30 minutes, then filter and dry the silica in an oven at 110 °C overnight.

    • Causality: The K₂CO₃ neutralizes the acidic silanol groups on the silica surface, preventing the protonation of the basic pyrimidine nitrogens ()[4].

  • Column Packing: Dry-pack the column with the treated silica. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of eluent and load it onto the column.

  • Elution: Elute using a standard gradient (e.g., Hexane/Ethyl Acetate). Validation: Monitor fractions via LC-MS or TLC. The pyrimidine will elute in sharp bands, while residual electrophilic tin species will be irreversibly bound to the basic stationary phase.

Workflow Visualization

G Start Crude Reaction Mixture (Pyrimidine + Me3SnX) KF Add 1M aq. KF & Stir 2h (Forms Polymeric Me3SnF) Start->KF Filter Filter through Celite (Removes Solid Tin) KF->Filter Precipitates Extract Liquid-Liquid Extraction (Isolate Organic Phase) Filter->Extract Decision Is product highly polar or basic? Extract->Decision BasicSilica K2CO3-Impregnated Silica Chromatography Decision->BasicSilica Yes StandardSilica Standard Silica Chromatography Decision->StandardSilica No Pure Pure Pyrimidine Product (<20 ppm Sn) BasicSilica->Pure StandardSilica->Pure

Workflow for the removal of trimethyltin byproducts from pyrimidine cross-coupling reactions.

References

  • A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters. NIH PMC. Available at:[Link]

  • The Stille Reaction, 38 Years Later. ACS Catalysis. Available at:[Link]

Sources

Troubleshooting

improving reaction times for 2-(trimethylstannyl)pyrimidine coupling

The following guide is structured as a specialized Technical Support Center resource for researchers encountering difficulties with 2-(trimethylstannyl)pyrimidine couplings. Topic: Accelerating 2-(trimethylstannyl)pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for researchers encountering difficulties with 2-(trimethylstannyl)pyrimidine couplings.

Topic: Accelerating 2-(trimethylstannyl)pyrimidine Cross-Couplings Ticket ID: STILLE-PYR-002 Support Tier: Senior Application Scientist Status: Resolved (Optimization Protocols Attached)

Diagnostic Overview: Why is Your Reaction Slow?

As a Senior Application Scientist, I often see researchers struggle with 2-stannylpyrimidines. Unlike simple phenyl or vinyl stannanes, 2-(trimethylstannyl)pyrimidine presents a "perfect storm" of kinetic barriers.

If your reaction is stalling or taking 24+ hours, it is likely due to one of these three mechanistic bottlenecks:

  • The Transmetallation Blockade (Primary Cause): The Stille reaction rate is governed by the transmetallation step. The pyrimidine ring is highly electron-deficient. This makes the carbon-tin bond stronger and the pyrimidine ring less nucleophilic, drastically slowing its transfer to the Palladium(II) center.

  • Catalyst Poisoning (The "N-Chelation" Effect): The nitrogen atoms at the 1 and 3 positions of the pyrimidine ring are excellent ligands. Instead of reacting, the pyrimidine moiety can coordinate to the palladium catalyst, forming a stable, unreactive complex (catalyst resting state), effectively removing active Pd from the cycle.

  • Protodeostannylation: The 2-position is chemically labile. If your solvent is "wet" or your conditions are too acidic/basic, the trimethylstannyl group will cleave and be replaced by a proton before it can couple, leading to the formation of unsubstituted pyrimidine (a common byproduct).

Troubleshooting & FAQs

Q: I am using Pd(PPh₃)₄ in Toluene at reflux, but conversion stops at 40%. Why? A: This is the "classic" stagnation. Pd(PPh₃)₄ carries four bulky phosphine ligands. For transmetallation to occur, a ligand must dissociate. With an electron-poor nucleophile like pyrimidine, the Pd center is not electrophilic enough to force this exchange.

  • The Fix: Switch to Pd₂(dba)₃ with Triphenylarsine (AsPh₃) . AsPh₃ is a "softer" ligand that dissociates much more readily than PPh₃, lowering the activation energy for transmetallation.

Q: I’ve heard Copper(I) Iodide (CuI) helps. How much should I add? A: CuI is not just a helper; for 2-substituted heteroaryls, it is often mandatory. This is known as the "Copper Effect" or Liebeskind-Srogl variation.

  • Mechanism: CuI facilitates a Sn

    
     Cu transmetallation first. The resulting organocopper species is far more nucleophilic and transmetallates to Pd orders of magnitude faster than the stannane itself.
    
  • Dosage: Use 10–20 mol% for catalytic boosts. For extremely stubborn cases, stoichiometric (1.1 equiv) CuI can drive the reaction to completion in minutes.

Q: Can I use microwave irradiation? A: Absolutely. 2-stannylpyrimidines are thermally stable enough for short bursts. Microwave heating (100–120°C for 10–20 mins) often outperforms 24 hours of thermal reflux because it overcomes the high activation barrier of the transmetallation step without giving the stannane time to decompose via protodeostannylation.

Experimental Protocols
Protocol A: The "Copper-Accelerated" Method (Recommended Standard)

Best for: Standard couplings with aryl bromides/iodides.

Reagents:

  • Electrophile (1.0 equiv)

  • 2-(trimethylstannyl)pyrimidine (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) + AsPh₃ (10 mol%)

  • Additive: CuI (10 mol%)

  • Solvent: Anhydrous DMF or Dioxane (0.1 M concentration)

Workflow:

  • Charge a reaction vial with the electrophile, Pd source, ligand, and CuI.

  • Evacuate and backfill with Argon (3x). Oxygen is the enemy of the "Copper Effect" as it oxidizes Cu(I) to inactive Cu(II).

  • Add the stannane and degassed solvent via syringe.

  • Heat to 80–100°C .

  • Monitor: Check LCMS at 1 hour. You should see >80% conversion.

Protocol B: The "Fluoride-Activation" Method

Best for: Sterically hindered substrates or when CuI fails.

Concept: Fluoride ions bind to the Tin atom, forming a hypervalent pentacoordinate silicate species that is highly reactive.

Reagents:

  • Additive: CsF (2.0 equiv)

  • Catalyst: Pd(t-Bu₃P)₂ (5 mol%) - Electron-rich bulky phosphines work best here.

  • Solvent: Dioxane/Toluene (1:1).

Workflow:

  • Combine reagents in a sealed tube.

  • Heat to 100°C .

  • Note: This generates insoluble Bu₃SnF byproducts which can be difficult to filter.

Data & Visualization
Comparative Reaction Times (2-Stannylpyrimidine Coupling)
ConditionCatalyst SystemAdditiveTime to >90% Conv.Notes
Standard Thermal Pd(PPh₃)₄None24–48 Hours Often stalls; high byproduct load.
Ligand Optimized Pd₂(dba)₃ / AsPh₃None6–12 Hours Better, but AsPh₃ is toxic.
Copper Effect Pd(PPh₃)₄CuI (10%) 1–3 Hours Best balance of speed/cost.
Microwave Pd(PPh₃)₄CuI (10%)15 Minutes High throughput; requires thermal stability.
Pathway Analysis: The Copper Shortcut

The diagram below illustrates how Copper(I) bypasses the slow direct transmetallation route.

StilleMechanism Pd_Ox Pd(II)-R-X (Oxidative Addition Complex) Pd_Trans Pd(II)-R-Pyrimidine (Pre-Elimination) Pd_Ox->Pd_Trans Direct Transmetallation (VERY SLOW) Sn_Reagent 2-SnMe3-Pyrimidine (Slow Nucleophile) Cu_Int Cu-Pyrimidine (Fast Nucleophile) Sn_Reagent->Cu_Int + CuI (Sn -> Cu Exchange) Cu_Int->Pd_Trans Cu -> Pd Transmetallation (FAST) Product Coupled Product (R-Pyrimidine) Pd_Trans->Product Reductive Elimination

Caption: The "Copper Effect" creates a high-velocity bypass (Green Path) for the rate-determining transmetallation step, avoiding the kinetic stall of the direct route (Red Dashed).

References
  • The "Copper Effect" in Stille Couplings: Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry. Link

  • Fluoride Activation: Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. Link

  • Microwave Acceleration: Maleczka, R. E., Lavis, J. M., Clark, D. H., & Gallagher, W. P. (2000).[2][3] Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. Organic Letters. Link

  • Optimized Ligands (AsPh3): Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands. Journal of the American Chemical Society. Link

  • 2-Substituted Heterocycle Challenges: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Optimization

Technical Support Center: 2-(Trimethylstannyl)pyrimidine Optimization

This guide serves as a specialized technical support resource for researchers utilizing 2-(trimethylstannyl)pyrimidine in Stille cross-coupling reactions. This reagent presents a unique set of challenges due to the elect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing 2-(trimethylstannyl)pyrimidine in Stille cross-coupling reactions. This reagent presents a unique set of challenges due to the electron-deficient nature of the pyrimidine ring and the coordinating ability of the nitrogen atoms.

Topic: Troubleshooting Catalyst Deactivation & Reaction Stalling Reagent CAS: 155191-64-3 (Trimethyl variant) / 153435-63-3 (Tributyl variant)

Core Technical Analysis: Why This Reaction Fails

The coupling of 2-stannylpyrimidines is notoriously difficult compared to their 5-stannyl counterparts or the "reverse" coupling (2-halopyrimidine + stannane). If your reaction is stalling or yielding low conversion, it is likely due to one of two competing failure modes:

  • Nitrogen-Directed Catalyst Poisoning: The pyrimidine nitrogens are potent Lewis bases. They can displace phosphine ligands on the Palladium (Pd) center, forming stable, unreactive bis-pyrimidine Pd(II) complexes. This removes active catalyst from the cycle.

  • Protodestannylation: The C2 position of pyrimidine is highly electron-deficient. In the presence of even trace protons (from moisture or solvent impurities), the C-Sn bond cleaves rapidly, yielding the non-functional pyrimidine and destroying your nucleophile before it can transmetallate.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalling & Conversion

Q: My reaction turns black immediately and conversion stops at <20%. What is happening? Diagnosis: "Pd-Black" formation indicating ligand dissociation and catalyst aggregation.[1] Root Cause: The 2-stannylpyrimidine is likely coordinating to the Pd center, displacing your ligands (e.g., PPh3). Once the ligands are gone, the naked Pd(0) aggregates into inactive metal particles. Solution:

  • Switch Ligands: Move from PPh3 to Triphenylarsine (AsPh3) or Tri(2-furyl)phosphine (TFP) . These "soft" ligands dissociate more easily to allow catalysis but are bulky enough to discourage extensive N-coordination.

  • The "Copper Effect": Add CuI (10-20 mol%) . Copper transmetallates with the stannane faster than Palladium, forming a transient organocopper species that transfers the pyrimidine to Pd. This bypasses the slow Pd-Sn transmetallation step where decomposition often occurs.

Q: Starting material is consumed, but I only see unsubstituted pyrimidine (destannylated), not the product. Diagnosis: Protodestannylation. Root Cause: The C-Sn bond is chemically labile. Trace acid or protic solvents are cleaving the stannane. Solution:

  • Dry Everything: Use strictly anhydrous solvents (DMF or NMP are preferred but must be dry).

  • Add a Scavenger: Add anhydrous CsF (2.0 equiv) . Fluoride activates the stannane for transmetallation while buffering the reaction against protons.

  • Avoid Acidic Workups: Do not expose the reaction mixture to silica gel for long periods; use alumina or deactivated silica.

Category B: Reagent Handling

Q: How do I check the purity of 2-(trimethylstannyl)pyrimidine? Protocol: Run a ¹H-NMR in C₆D₆ (Benzene-d6) .

  • Look for: A sharp singlet for the -Sn(Me)₃ group around 0.3-0.4 ppm.

  • Red Flag: Broadening of this peak or multiple methyl peaks indicates tin-oxide formation or ligand exchange.

  • Critical Check: Satellites. You should see clear ¹¹⁷Sn/¹¹⁹Sn satellites (J ≈ 50-60 Hz) flanking the pyrimidine ring protons. Loss of coupling indicates C-Sn bond cleavage.

Visualizing the Deactivation Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways (N-coordination and Protodestannylation).

StilleDeactivation Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-X Species) Start->OxAdd R-X Coordination OFF-CYCLE TRAP: N-Coordination (Stable Bis-Pyrimidine Complex) OxAdd->Coordination Pyrimidine N-attack Transmet Transmetallation (Rate Determining Step) OxAdd->Transmet Slow Stannane 2-(Trimethylstannyl)pyrimidine Destannylation FAILURE MODE: Protodestannylation (Loss of SnMe3) Stannane->Destannylation H+ / Moisture Stannane->Transmet Normal Path Cu Cu(I) Additive (Liebeskind-Farina) Stannane->Cu Fast Transmet Product Coupled Product Transmet->Product Reductive Elimination Product->Start Cu->Transmet Transfer to Pd

Caption: Figure 1. Mechanistic competition in 2-stannylpyrimidine coupling. Note the "Off-Cycle Trap" where the nitrogen coordinates to Pd(II), halting the cycle.

Optimized Experimental Protocol (The "Gold Standard")

If you must use 2-(trimethylstannyl)pyrimidine, do not use standard Stille conditions (Pd(PPh3)4 / Toluene). Use the "Copper-Modified Fluoride" protocol.

ComponentSpecificationPurpose
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃ (2.5 mol%) + AsPh₃ (10 mol%)AsPh₃ is a "softer" ligand that resists displacement by pyrimidine N.
Co-Catalyst CuI (Copper(I) Iodide) - 10-20 mol%Facilitates transmetallation (Liebeskind-Farina effect).
Additive CsF (Cesium Fluoride) - 2.0 equivActivates the stannane via hypervalent silicate/stannate formation.
Solvent DMF or NMP (Anhydrous)High polarity stabilizes the polar transition states; must be dry.
Temperature 60-80°C Keep as low as possible to prevent thermal decomposition of the stannane.

Step-by-Step:

  • Drying: Flame-dry all glassware under vacuum. Cool under Argon.

  • Solids: Add Pd catalyst, CuI, and CsF to the reaction vessel in a glovebox or under rapid Argon flow.

  • Liquids: Dissolve the electrophile (Aryl Halide) and 2-(trimethylstannyl)pyrimidine (1.1 - 1.2 equiv) in anhydrous DMF.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Do not skip this. Oxygen destroys the active Pd(0) and oxidizes the stannane.

  • Initiation: Transfer the liquid to the solids via syringe. Seal the vessel.

  • Heating: Heat to 60°C. Monitor by LCMS every hour. If no conversion after 2 hours, raise to 80°C.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585-9595. Link

    • Establishes AsPh3 as the superior ligand for difficult Stille couplings.
  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted 1,4-naphthoquinones and related systems." The Journal of Organic Chemistry, 55(19), 5359-5364. Link

    • Foundational paper for the "Copper Effect" (Liebeskind-Farina conditions).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed cross-coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Comprehensive review covering deactivation mechanisms in Pd-c
  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Reactions with Pyridine Ligands." BenchChem Knowledge Base. Link

    • General troubleshooting for pyridine-based c

Sources

Reference Data & Comparative Studies

Validation

2-(trimethylstannyl)pyrimidine vs 2-(tributylstannyl)pyrimidine reactivity

Comprehensive Comparison Guide: 2-(Trimethylstannyl)pyrimidine vs. 2-(Tributylstannyl)pyrimidine in Cross-Coupling Reactivity Introduction The palladium-catalyzed Stille cross-coupling is a cornerstone reaction for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 2-(Trimethylstannyl)pyrimidine vs. 2-(Tributylstannyl)pyrimidine in Cross-Coupling Reactivity

Introduction The palladium-catalyzed Stille cross-coupling is a cornerstone reaction for the synthesis of complex biaryl and heteroaryl scaffolds in drug development. When functionalizing the 2-position of a pyrimidine ring, chemists frequently rely on stannylated precursors. However, the choice of the non-transferable alkyl ligands on the tin atom—specifically trimethylstannyl (-SnMe3) versus tributylstannyl (-SnBu3)—profoundly impacts the reaction's kinetics, safety profile, and downstream purification[1].

This guide objectively compares the reactivity of 2-(trimethylstannyl)pyrimidine and 2-(tributylstannyl)pyrimidine, providing mechanistic insights, quantitative benchmarking, and self-validating experimental protocols for researchers and application scientists.

Mechanistic Causality: Expertise & Experience

The Stille coupling catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient heteroaryls like 2-stannylpyrimidines, transmetalation is the rate-determining step [1].

  • Steric Effects on Kinetics : The reactivity of organostannanes is governed by a delicate balance of electronic and steric effects. Trimethylstannyl derivatives consistently provide higher yields in shorter reaction times compared to their tributylstannyl analogues[2]. The smaller steric bulk of the methyl groups minimizes repulsion during the formation of the Pd-Sn transition state, drastically accelerating transmetalation[3].

  • Competing Side Reactions : The 2-position of pyrimidine is highly electron-withdrawing, which inherently slows down transmetalation. If this step is too sluggish (as often seen with the bulkier -SnBu3 group), the Pd(II) intermediate can undergo competing side reactions such as homocoupling or protodestannylation[4]. The enhanced kinetics of 2-(trimethylstannyl)pyrimidine effectively outcompetes these degradation pathways.

  • The Copper Effect : To mitigate the slower kinetics of 2-(tributylstannyl)pyrimidine, a mixed catalyst system utilizing a Pd(0) source and a Cu(I) co-catalyst (e.g., CuI) is highly recommended. The copper facilitates a rapid Sn-to-Cu transmetalation, forming a highly reactive organocuprate intermediate that readily transfers the pyrimidine ring to the palladium center[5].

Quantitative Performance & Benchmarking

The following table summarizes the operational and performance differences between the two reagents to aid in synthetic planning.

Parameter2-(Trimethylstannyl)pyrimidine2-(Tributylstannyl)pyrimidine
Relative Reactivity Very High (Rapid transmetalation)Moderate (Slower transmetalation)[2]
Steric Hindrance LowHigh
Typical Reaction Time 2 – 6 hours12 – 24 hours
Toxicity Profile Extremely High (Volatile, neurotoxic)[1]Moderate (Non-volatile, standard safety)
Byproduct Polarity Water-soluble (Me3SnX)Highly lipophilic (Bu3SnX)
Purification Strategy Simple aqueous extractionFluoride precipitation (KF/CsF) & Chromatography
Typical Yields (Hindered Ar-X) 80% – 95%50% – 75%

Visualizing the Workflows

StilleCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate-Determining) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim 2-Stannylpyrimidine (Me3Sn vs Bu3Sn) RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Stille coupling catalytic cycle highlighting transmetalation as the rate-determining step.

Workup Start Crude Reaction Mixture Split Identify Stannyl Reagent Start->Split Me3Sn 2-(Trimethylstannyl)pyrimidine Split->Me3Sn Bu3Sn 2-(Tributylstannyl)pyrimidine Split->Bu3Sn MeWash Aqueous Wash (Water/Brine) Me3Sn->MeWash Me3SnX is water-soluble BuWash KF or CsF Treatment (Precipitate Bu3SnF) Bu3Sn->BuWash Bu3SnX is highly lipophilic MeOrg Organic Layer (Product) MeWash->MeOrg BuFilter Filtration through Celite BuWash->BuFilter Removes polymeric Bu3SnF

Comparative downstream purification workflows for trimethylstannyl vs. tributylstannyl byproducts.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Kinetic Synthesis using 2-(Trimethylstannyl)pyrimidine Rationale: Optimized for challenging or highly sterically hindered aryl halides where rapid transmetalation is required to prevent homocoupling.

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve the aryl halide (1.0 equiv) and 2-(trimethylstannyl)pyrimidine (1.1 equiv) in anhydrous, degassed DMF (0.1 M). Note: Extreme caution must be taken; Me3Sn derivatives are highly toxic and volatile[1].

  • Catalyst Addition : Add Pd(PPh3)4 (5 mol%). The use of an electron-rich Pd(0) source facilitates the initial oxidative addition.

  • Reaction : Heat the mixture to 80 °C. Monitor via LC-MS. Due to the low steric bulk of the trimethyl groups, full conversion is typically observed within 2–4 hours[2].

  • Quench & Workup : Cool to room temperature. Dilute with ethyl acetate and wash aggressively with water (3x) and brine (1x). The primary byproduct, trimethyltin halide (Me3SnX), is highly water-soluble and partitions into the aqueous layer, leaving a relatively clean organic phase for concentration and direct crystallization.

Protocol B: Scalable Synthesis using 2-(Tributylstannyl)pyrimidine Rationale: Optimized for safety and industrial scale-up, utilizing a copper co-catalyst to overcome the sluggish transmetalation of the bulky tributyl groups.

  • Preparation : In a Schlenk flask under argon, combine the aryl halide (1.0 equiv), 2-(tributylstannyl)pyrimidine (1.2 equiv), and CuI (10 mol%) in anhydrous, degassed 1,4-dioxane (0.1 M)[5].

  • Catalyst Addition : Add Pd2(dba)3 (2.5 mol%) and P(t-Bu)3 (10 mol%). The bulky, electron-rich phosphine ligand promotes oxidative addition, while CuI drives the Sn-to-Cu transmetalation.

  • Reaction : Heat to 100 °C for 16–24 hours. The extended time is required due to the steric hindrance of the tributyl chains[4].

  • Fluoride Quench (Critical Step) : Cool to room temperature. Add a 10% w/w aqueous solution of Potassium Fluoride (KF) or Cesium Fluoride (CsF) and stir vigorously for 1 hour. Tributyltin halides are highly lipophilic and will co-elute with the product during chromatography. The fluoride ions convert the soluble tin byproduct into insoluble, polymeric tributyltin fluoride (Bu3SnF).

  • Filtration : Filter the resulting biphasic suspension through a pad of Celite to remove the precipitated Bu3SnF. Separate the organic layer, dry over Na2SO4, and purify via silica gel chromatography.

References

1.[1] "Stille reaction". Wikipedia. URL: 2. "2-(Tributylstannyl)pyrimidine 95 153435-63-3". Sigma-Aldrich. URL: 3.[2] "Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transformations". Benchchem. URL: 4.[3] "Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates". NIH (PMC). URL: 5.[5] "Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene". ResearchGate. URL: 6.[4] "Substituent Effects on Exchange Coupling and Magnetic Relaxation in 2,2′-Bipyrimidine Radical-Bridged Dilanthanide Complexes". Berkeley.edu (ACS). URL:

Sources

Comparative

comparing 2-(trimethylstannyl)pyrimidine with 2-pyridylboronic acid

A Comprehensive Guide to 2-Azine Cross-Coupling: 2-(Trimethylstannyl)pyrimidine vs. 2-Pyridylboronic Acid The incorporation of 2-azine motifs (such as pyrimidines and pyridines) into complex molecular architectures is a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to 2-Azine Cross-Coupling: 2-(Trimethylstannyl)pyrimidine vs. 2-Pyridylboronic Acid

The incorporation of 2-azine motifs (such as pyrimidines and pyridines) into complex molecular architectures is a cornerstone of modern drug discovery and materials science. However, installing these rings via palladium-catalyzed cross-coupling presents a notorious synthetic hurdle. This guide objectively compares two prominent reagents used to overcome this challenge: 2-(trimethylstannyl)pyrimidine (for Stille couplings) and 2-pyridylboronic acid (for Suzuki-Miyaura couplings), analyzing their mechanistic behaviors, practical performance, and optimal experimental workflows.

Mechanistic Background: The "2-Azine Problem"

To understand the divergence in performance between these two reagents, we must first examine the inherent instability of 2-metalated azines. The nitrogen atom at the 2-position acts as a strong electron-withdrawing group and a Lewis base.

The Suzuki Dilemma (Protodeboronation): When 2-pyridylboronic acid is subjected to the basic aqueous conditions required for Suzuki-Miyaura cross-coupling, it forms a reactive boronate "ate" complex. The proximity of the basic nitrogen facilitates a rapid, intramolecularly catalyzed fragmentation[1]. This zwitterionic intermediate undergoes heterolytic C–B bond cleavage, expelling boric acid and yielding a protodeboronated byproduct (pyridine)[1]. The half-life of 2-pyridylboronic acid under standard coupling conditions (pH 7, 70 °C) is less than 60 seconds, making direct cross-coupling nearly impossible without highly specialized conditions[2].

The Stille Advantage (Kinetic Stability): Conversely, the C–Sn bond in 2-(trimethylstannyl)pyrimidine is significantly less polarized. Organostannanes do not require base activation to form an "ate" complex prior to transmetalation. Because the fragmentation pathway is kinetically inaccessible under neutral conditions, the stannane remains intact long enough to undergo efficient transmetalation with the Pd(II) intermediate[3].

Reagent Deep-Dive & Performance Comparison

2-(Trimethylstannyl)pyrimidine
  • Performance: Offers highly reliable, predictable yields across a broad substrate scope. It is relatively insensitive to moisture and does not suffer from protodemetalation.

  • Drawbacks: The primary limitation is severe toxicity. Trimethyltin byproducts are highly toxic, volatile, and notoriously difficult to separate from polar pharmaceutical intermediates, often requiring specialized workups (e.g., potassium fluoride treatment) to precipitate the tin waste[4].

2-Pyridylboronic Acid & The MIDA Surrogate
  • Performance: Direct use of 2-pyridylboronic acid typically results in reaction failure (<20% yield)[5]. To harness the low toxicity of boron chemistry, researchers must utilize a surrogate: 2-Pyridyl MIDA boronate (N-methyliminodiacetic acid).

  • The Causality of the Solution: The MIDA ligand rehybridizes the boron atom to sp³, rendering it inert to protodeboronation. Under mild basic conditions (e.g., KOAc), the MIDA ligand slowly hydrolyzes, releasing the free boronic acid in situ. If the transmetalation rate is optimized (often via a Cu(OAc)₂ co-catalyst), the free boronic acid is consumed the moment it is generated, keeping its steady-state concentration near zero and completely bypassing the protodeboronation pathway[1][5].

Mechanistic Workflow & Decision Matrix

G Start 2-Azine Cross-Coupling Stille Stille Coupling 2-(Trimethylstannyl)pyrimidine Start->Stille SuzukiDirect Direct Suzuki 2-Pyridylboronic Acid Start->SuzukiDirect SuzukiMIDA Slow-Release Suzuki 2-Pyridyl MIDA Boronate Start->SuzukiMIDA Transmetalation1 Efficient Transmetalation Stille->Transmetalation1 Protodeboronation Rapid Protodeboronation (t1/2 < 1 min) SuzukiDirect->Protodeboronation SlowRelease Controlled Hydrolysis & Cu-Co-catalysis SuzukiMIDA->SlowRelease SuccessStille High Yield Toxic Sn Byproducts Transmetalation1->SuccessStille FailSuzuki Reaction Failure (<20% Yield) Protodeboronation->FailSuzuki SuccessSuzuki High Yield Green Byproducts SlowRelease->SuccessSuzuki

Caption: Logical workflow and mechanistic divergence of 2-azine cross-coupling strategies.

Quantitative Data Comparison

The following table summarizes the operational metrics of these reagents based on standard cross-coupling conditions with aryl bromides/chlorides[3][4][5].

Metric2-(Trimethylstannyl)pyrimidine2-Pyridylboronic acid2-Pyridyl MIDA boronate
Reaction Pathway Stille Cross-CouplingSuzuki-MiyauraSlow-Release Suzuki
Reagent Stability High (Bench-stable)Very Low (Rapid degradation)High (Air/Moisture stable)
Typical Yield Range 70% – 95%0% – 20%75% – 95%
Toxicity Profile High (Organotin species)Low (Boric acid)Low (Boric acid, MIDA)
Functional Group Tolerance Excellent (Neutral conditions)Moderate (Requires base)Good (Mild base tolerated)
Byproduct Removal Difficult (Requires KF workup)Easy (Aqueous extraction)Easy (Aqueous extraction)

Experimental Methodologies

To ensure a self-validating experimental system, the following protocols detail not just the steps, but the physicochemical reasoning behind each manipulation.

Protocol A: Stille Coupling with 2-(Trimethylstannyl)pyrimidine

Use this protocol when the substrate is highly base-sensitive and tin toxicity can be managed downstream.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) complexes are highly sensitive to oxidation by atmospheric oxygen, which will prematurely terminate the catalytic cycle.

  • Reagent Addition: Dissolve 2-(trimethylstannyl)pyrimidine (1.1 equiv) in anhydrous, degassed toluene (0.2 M) and transfer to the flask via syringe.

  • Coupling: Heat the mixture to 100 °C for 12–18 hours until complete consumption of the starting material is observed via TLC/LC-MS.

  • KF Workup (Critical Step): Cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Causality: Soluble trimethyltin halides are highly toxic and co-elute with polar products. KF converts these byproducts into trimethyltin fluoride (

    
    ), an insoluble polymeric solid that can be easily removed via filtration through Celite.
    
  • Isolation: Separate the organic layer, dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Slow-Release Suzuki Coupling with 2-Pyridyl MIDA Boronate

Use this protocol for a greener synthesis, particularly in late-stage drug development where heavy metal/tin contamination is strictly regulated.

  • Reaction Setup: To a reaction vial, add 2-pyridyl MIDA boronate (1.1 equiv), aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), Cu(OAc)₂ (10 mol%), and KOAc (3.0 equiv)[5].

  • Atmosphere Exchange: Evacuate and backfill with Argon three times.

  • Solvent & Co-catalyst Addition: Add a degassed mixture of 1,4-Dioxane (0.2 M) and diethanolamine (DEA, 20 mol%) via syringe.

  • Coupling: Seal the vial and heat to 100 °C for 12–24 hours. Causality: The KOAc slowly hydrolyzes the MIDA ligand. Simultaneously, Cu(OAc)₂ and DEA form a highly active copper complex that rapidly transmetalates the newly freed 2-pyridylboronic acid to the Palladium center. This dual-kinetic control ensures the boronic acid is consumed before it can undergo protodeboronation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The MIDA and boric acid byproducts are highly water-soluble and partition completely into the aqueous phase.

  • Isolation: Dry the organic layer, concentrate, and purify via chromatography.

Conclusion

While 2-(trimethylstannyl)pyrimidine remains a robust, brute-force solution for installing 2-azine rings via Stille coupling, its severe toxicity profile makes it increasingly unfavorable for pharmaceutical scale-up. 2-Pyridylboronic acid is inherently flawed for direct Suzuki coupling due to rapid protodeboronation. However, by leveraging the engineered kinetic stability of 2-pyridyl MIDA boronates , researchers can achieve Stille-like yields while maintaining the green, non-toxic profile of Suzuki chemistry. For modern drug development professionals, the MIDA boronate slow-release protocol is the superior, self-validating choice for synthesizing 2-azine architectures.

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates ResearchGate / Science[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Angewandte Chemie International Edition[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines RSC Advances / National Institutes of Health[Link]

Sources

Validation

Comprehensive Comparison Guide: Alternative Reagents for C2-Functionalization of Pyrimidines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The C2-Functionalization Challenge The pyrimidine scaffold is a privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The C2-Functionalization Challenge

The pyrimidine scaffold is a privileged pharmacophore in drug discovery. Due to the two electron-withdrawing nitrogen atoms, the pyrimidine ring is highly electron-deficient, making it inherently resistant to electrophilic aromatic substitution but highly primed for nucleophilic attack. Historically, functionalizing the C2 position relied heavily on pre-functionalized halogenated precursors. However, the demand for milder conditions, late-stage functionalization (LSF), and atom economy has driven the development of alternative reagents.

This guide objectively compares the traditional standard (2-chloropyrimidines) against two state-of-the-art alternatives: 2-sulfonylpyrimidines for hyper-activated Nucleophilic Aromatic Substitution (SNAr) and direct C–H functionalization (Minisci-type photoredox catalysis) on unsubstituted pyrimidines.

Reagent Class Evaluation & Mechanistic Causality

The Traditional Standard: 2-Chloropyrimidine

2-Chloropyrimidines have been the workhorse for C2-functionalization via SNAr or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Mechanistic Profile: The chloride ion is a moderate leaving group. While sufficient for strong nucleophiles (e.g., alkoxides, primary amines), reactions with weaker nucleophiles or sterically hindered substrates often require elevated temperatures (80–120 °C) or strong bases.

  • Limitations: The harsh conditions required can lead to the degradation of sensitive functional groups in complex Active Pharmaceutical Ingredients (APIs).

Alternative 1: 2-Sulfonylpyrimidines (The SNAr Powerhouse)

Replacing the chloride with a sulfonyl group (e.g., 2-methylsulfonylpyrimidine) fundamentally alters the reaction kinetics[1].

  • Mechanistic Profile: The methylsulfonyl group exerts a powerful inductive electron-withdrawing effect, significantly lowering the activation energy required to form the rate-limiting Meisenheimer complex. Upon nucleophilic attack, the departure of the highly resonance-stabilized sulfinate anion is thermodynamically favored[2],[3].

  • Strategic Advantage: This orthogonal reactivity allows for metal-free S-arylation and amination under exceptionally mild, often physiologically relevant conditions (room temperature). It has become a premier "warhead" surrogate for acrylamides in the design of Targeted Covalent Inhibitors (TCIs), such as next-generation BTK inhibitors[4].

Alternative 2: Direct C–H Functionalization (Photoredox Minisci)

The Minisci reaction bypasses the need for a leaving group entirely by directly alkylating the C2–H bond of an unsubstituted pyrimidine using open-shell radical intermediates[5].

  • Mechanistic Profile: Modern photoredox Minisci protocols utilize visible light and a photocatalyst (e.g.,[Ru(bpy)3]Cl2 or 4CzIPN) to generate nucleophilic alkyl radicals from abundant precursors like alkyl boronic acids, ethers[6], or even chloroform[7].

  • Strategic Advantage: The addition of a Brønsted acid (e.g., TFA) is critical; it protonates the pyrimidine, drastically lowering its LUMO. This polarity-matching directs the nucleophilic radical selectively to the electron-deficient C2/C4 positions[5],[7]. This approach offers unparalleled atom economy and is ideal for late-stage functionalization of complex natural products and drug molecules.

Quantitative Data Presentation

The following table summarizes the performance metrics of each reagent class based on standardized benchmarking studies.

Reagent StrategyElectrophile / PrecursorLeaving Group / ByproductTypical YieldsOptimal ConditionsKey Advantage
Traditional SNAr 2-ChloropyrimidineChloride (Cl⁻)40–85%80–120 °C, Strong Base, 12–24 hLow cost, wide commercial availability
Activated SNAr 2-MethylsulfonylpyrimidineSulfinate (RSO₂⁻)70–95%20–50 °C, Mild Base (Et₃N), 2–16 hExtremely fast, metal-free, TCI compatible[4]
Photoredox Minisci Unsubstituted PyrimidineH⁺ / Precursor Byproducts50–96%20 °C, Blue LED, Photocatalyst, TFA100% Atom economy for the core scaffold[7]

Mechanistic Pathways

SNAr Reactivity Workflow

The superiority of the 2-sulfonyl reagent lies in the stabilization of the Meisenheimer intermediate and the rapid expulsion of the sulfinate leaving group.

SNAr_Mechanism Pyr 2-Sulfonylpyrimidine (Highly Electrophilic) MC Meisenheimer Complex (Stabilized) Pyr->MC Nu: Attack (Rate Limiting) Nuc Nucleophile (e.g., Cys-SH / R-NH2) Nuc->MC Prod C2-Functionalized Product MC->Prod Fast Elimination LG Sulfinate Anion (Excellent LG) MC->LG Departure

Fig 1. SNAr mechanism of 2-sulfonylpyrimidines highlighting Meisenheimer complex formation.

Photoredox Minisci Workflow

The photoredox cycle demonstrates how visible light enables the generation of highly reactive radicals under mild conditions, circumventing the need for pre-functionalized pyrimidines.

Minisci_Workflow Light Blue LED (Visible Light) PC Photocatalyst (e.g., Ru/4CzIPN) Light->PC Excitation Radical Nucleophilic Alkyl Radical (R•) PC->Radical Single Electron Transfer Rad_Prec Radical Precursor (Boronic Acid / CHCl3) Rad_Prec->Radical Adduct Radical Cation Adduct Radical->Adduct Regioselective Addition Pyr_H Protonated Pyrimidine (Lowered LUMO) Pyr_H->Adduct Prod C2-Alkylated Pyrimidine Adduct->Prod Oxidation & Deprotonation

Fig 2. Photoredox Minisci workflow for direct C2-alkylation of unsubstituted pyrimidines.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols are engineered as self-validating systems with built-in causality checks.

Protocol A: Mild SNAr using 2-Methylsulfonylpyrimidine

Designed for late-stage amination or bioconjugation[4],[8].

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the 2-methylsulfonylpyrimidine derivative (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).

  • Activation: Add Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv). Causality Check: Et₃N acts as an acid scavenger to prevent protonation of the incoming nucleophile, ensuring it remains in its highly reactive state.

  • Nucleophilic Addition: Add the amine nucleophile (1.1 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at 25 °C for 2–16 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active sulfonyl precursor indicates the completion of the Meisenheimer intermediate turnover.

  • Quenching & Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Photoredox Minisci C2-Alkylation of Pyrimidine

Designed for atom-economical C–H functionalization using alkyl boronic acids,[5].

  • Preparation: To a 10 mL Schlenk tube, add the unsubstituted pyrimidine substrate (0.2 mmol, 1.0 equiv), alkyl boronic acid (0.3 mmol, 1.5 equiv), BI-OAc oxidant (0.3 mmol, 1.5 equiv), and [Ru(bpy)3]Cl2 (0.004 mmol, 2 mol%).

  • Solvent & Acidification: Add a degassed mixture of DCM/H₂O (1:1, 2.0 mL), followed by Trifluoroacetic Acid (TFA) (0.2 mmol, 1.0 equiv). Causality Check: TFA is strictly required to protonate the pyrimidine ring. Without protonation, the LUMO remains too high, and the nucleophilic alkyl radical will fail to add, resulting in precursor dimerization.

  • Irradiation: Degas the mixture via freeze-pump-thaw (3 cycles) and backfill with N₂. Irradiate the vial with 34 W Blue LEDs at room temperature for 24 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize the TFA and rearomatize the adduct). Extract with DCM (3 x 5 mL), dry over Na₂SO₄, and purify via flash column chromatography.

Conclusion & Selection Guide

The choice of reagent for pyrimidine C2-functionalization dictates the trajectory of the synthetic campaign:

  • Select 2-Chloropyrimidines for early-stage scaffold building where harsh conditions are tolerated and starting material cost is the primary constraint.

  • Select 2-Sulfonylpyrimidines for late-stage functionalization, bioconjugation, or the development of Targeted Covalent Inhibitors (TCIs) where mild, metal-free conditions are paramount.

  • Select Direct C–H Functionalization (Minisci) when atom economy is critical, pre-functionalization is synthetically prohibitive, or when exploring novel chemical space via late-stage alkylation of complex APIs.

References

  • Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction Source: Angewandte Chemie International Edition (princeton.edu) URL:[Link]

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine Source: Chemical Science (RSC Publishing) URL:[Link]

  • Advancements in Visible-Light-Enabled Radical C(sp2)–H Alkylation of (Hetero)arenes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Comparative

Yield Comparison of Pyrimidine Cross-Coupling Methods: A Technical Guide

Executive Summary For medicinal chemists, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors and nucleoside analogs. However, its electron-deficient nature and the presence of coordinating nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists, the pyrimidine ring is a privileged scaffold, ubiquitous in kinase inhibitors and nucleoside analogs. However, its electron-deficient nature and the presence of coordinating nitrogens create a unique set of synthetic challenges—specifically catalyst poisoning and the instability of corresponding metalloid nucleophiles.

This guide objectively compares the four dominant cross-coupling methodologies—Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig —specifically in the context of pyrimidine functionalization. It moves beyond generic textbook descriptions to analyze yield-limiting factors such as protodeboronation, regioselectivity (C2 vs. C4/C6 vs. C5), and ligand-controlled reactivity.

Part 1: Critical Analysis of Methodologies

Suzuki-Miyaura Coupling: The "Unstable Nucleophile" Challenge

While Suzuki coupling is the industry standard due to low toxicity, it faces a critical failure mode with pyrimidines: Protodeboronation .

  • The Problem: 2-Pyrimidinyl boronic acids are notoriously unstable. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, often faster than the transmetallation step.

  • The Solution: The use of MIDA (N-methyliminodiacetic acid) boronates or trifluoroborates creates a "slow-release" mechanism, maintaining low concentrations of the active boronic acid to favor cross-coupling over decomposition.

  • Performance: Standard boronic acids often yield <30% or fail completely at the C2 position. MIDA boronates consistently restore yields to >80%.

Stille Coupling: The "Reliable but Toxic" Alternative

Stille coupling often succeeds where Suzuki fails, particularly for highly electron-deficient substrates (e.g., 4-halopyrimidines).

  • Mechanism: The organostannane is neutral and less prone to the hydrolytic instability that plagues boronic acids.

  • Performance: Stille coupling frequently outperforms Suzuki for introducing substituents at the C4 and C6 positions , yielding 90-95% in cases where Suzuki stalls at 50-60%.

  • Trade-off: The toxicity of tin residues requires rigorous purification (e.g., KF on silica) to meet pharmaceutical standards.

Negishi Coupling: The High-Reactivity Option

Negishi coupling utilizes organozinc reagents, which are highly reactive and undergo fast transmetallation.

  • Best Use Case: Sterically hindered pyrimidines or when constructing poly-functionalized cores where milder methods fail to convert.

  • Performance: Yields are generally comparable to Stille (70-85%) but with faster reaction times. However, the moisture sensitivity of organozincs limits high-throughput parallel synthesis utility compared to Suzuki.

Buchwald-Hartwig Amination: The C-N Bond Standard

Functionalizing pyrimidines with amines is critical for solubility and H-bond donor/acceptor modulation.

  • Regioselectivity: Reactivity follows the electrophilicity of the ring positions: C4/C6 > C2 > C5 .

  • Ligand Dependency: The C2 position is challenging due to the adjacent nitrogen atoms ("N-chelation effect"). Bidentate ligands with wide bite angles, such as Xantphos , are statistically superior for 2-chloropyrimidines, often boosting yields from <40% (monodentate ligands) to >80%.

Part 2: Comparative Data Analysis

The following table synthesizes experimental data trends for coupling at the difficult C2-position of pyrimidine.

Table 1: Comparative Efficiency for C2-Pyrimidine Functionalization

MethodNucleophile SpeciesKey Reagent/LigandTypical YieldPrimary Failure Mode
Suzuki Boronic AcidPd(PPh₃)₄ / Na₂CO₃0 - 30% Rapid protodeboronation
Suzuki MIDA BoronatePd(OAc)₂ / XPhos75 - 92% Steric hindrance (if bulky)
Stille OrganostannanePd(PPh₃)₄ / CuI85 - 95% Purification difficulty
Negishi OrganozincPd(dba)₂ / P(t-Bu)₃70 - 85% Reagent degradation (moisture)
Buchwald Primary AminePd₂dba₃ / Xantphos 82 - 90% Catalyst poisoning (N-chelation)

Note: Data reflects average isolated yields from optimized protocols reported in J. Am. Chem. Soc. and Org. Lett. for heteroaryl-heteroaryl couplings.[1]

Part 3: Decision Framework & Visualization

Strategic Selection Flowchart

This diagram guides the selection of the optimal coupling method based on the pyrimidine substitution position and available reagents.

PyrimidineCoupling Start Pyrimidine Substrate Position Target Position? Start->Position C2 C2 Position (Unstable/Chelating) Position->C2 Most Difficult C4_C6 C4/C6 Position (Electron Deficient) Position->C4_C6 Reactive C5 C5 Position (Electron Neutral) Position->C5 Benzenoid-like Suzuki_MIDA Suzuki (MIDA/Trifluoroborate) Use: XPhos/SPhos C2->Suzuki_MIDA C-C Bond Buchwald Buchwald-Hartwig Ligand: Xantphos C2->Buchwald C-N Bond C4_C6->Suzuki_MIDA Green Alternative Stille Stille Coupling High Yield, Toxic C4_C6->Stille Preferred for Yield Suzuki_Std Standard Suzuki Ligand: dppf/PPh3 C5->Suzuki_Std Standard Conditions OK

Figure 1: Decision tree for selecting the optimal cross-coupling method based on pyrimidine regiochemistry.

Mechanism of Failure: Protodeboronation

Understanding why standard Suzuki coupling fails at C2 is crucial for troubleshooting.

Protodeboronation BoronicAcid 2-Pyrimidinyl Boronic Acid Boronate Boronate Anion (Intermediate) BoronicAcid->Boronate + Base Base Base (OH- / CO3 2-) Path_Coupling Transmetallation with Pd (Productive Pathway) Boronate->Path_Coupling Slow (Sterics/Electronics) Path_Decomp Hydrolysis/Protonation (Decomposition) Boronate->Path_Decomp FAST (Electron Deficient Ring) Product Cross-Coupled Product Path_Coupling->Product DecompProduct Pyrimidine (H-Substituted) + Boric Acid Path_Decomp->DecompProduct

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation in C2-substituted pyrimidines.

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of C2-Pyrimidines (MIDA Boronate Method)

Designed to overcome protodeboronation.

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • 2-Pyrimidinyl MIDA boronate (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (0.02 equiv) / XPhos (0.08 equiv)

    • Base: K₃PO₄ (5.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane / Water (10:1)

  • Procedure:

    • Charge a reaction vial with the aryl bromide, MIDA boronate, Pd source, ligand, and base.

    • Seal and purge with Argon for 5 minutes (Oxygen exclusion is critical for XPhos).

    • Add degassed solvent mixture.

    • Heat to 100°C for 12 hours.

    • Validation: Monitor by LCMS. The slow hydrolysis of the MIDA ester releases the active boronic acid at a rate that matches transmetallation, suppressing decomposition.

  • Expected Yield: 75-90%.

Protocol B: Buchwald-Hartwig Amination of 2-Chloropyrimidine

Optimized for overcoming the N-chelation effect.

  • Reagents:

    • 2-Chloropyrimidine (1.0 equiv)

    • Primary Amine (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (0.02 equiv)

    • Ligand: Xantphos (0.03 equiv) - Crucial for wide bite angle.

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Pre-complexation: Stir Pd(OAc)₂ and Xantphos in dioxane for 10 mins at RT to form the active catalyst species (yellow solution).

    • Add 2-chloropyrimidine, amine, and base.

    • Heat to 100°C for 4-8 hours.

    • Workup: Filter through Celite to remove palladium black.

  • Expected Yield: >80%. (Note: Monodentate ligands like PPh₃ typically yield <40% here).

Part 5: References

  • Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • MIDA Boronates in Cross-Coupling: A Slow-Release Strategy Source: Chemical Society Reviews (RSC) URL:[Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides (Buchwald-Hartwig) Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

Advanced NMR Characterization of 2-Arylpyrimidines: A Comparative Guide

Executive Summary The 2-arylpyrimidine motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors like Imatinib and Rosuvastatin intermediates. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpyrimidine motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster kinase inhibitors like Imatinib and Rosuvastatin intermediates. However, the synthesis of these cores—often via Suzuki-Miyaura coupling or condensation reactions—frequently yields regioisomeric mixtures (2-aryl vs. 4-aryl) that are difficult to distinguish by standard LC-MS or 1D NMR.

This guide objectively compares the performance of standard 1D NMR against advanced 2D and heteronuclear techniques (


N, VT-NMR) for the unequivocal characterization of 2-arylpyrimidines. It provides a self-validating protocol to resolve regioisomer ambiguity and characterize atropisomeric rotational barriers common in ortho-substituted derivatives.

Part 1: The Challenge – Regioisomer Ambiguity

In the synthesis of substituted pyrimidines, thermodynamic and kinetic products often co-exist. The primary challenge is distinguishing the 2-arylpyrimidine (Target) from the 4-arylpyrimidine (Impurity/Isomer).

Why Standard 1D NMR Fails
  • Proton Overlap: Both isomers possess aromatic protons in the 7.0–8.5 ppm range. While H-2 (in 4-aryl isomers) is typically deshielded (>8.5 ppm), electron-donating substituents can shift it upfield, mimicking H-4/H-6 signals of the 2-aryl isomer.

  • Carbon Ambiguity: The chemical shift of C-2 and C-4/C-6 are electronically similar (

    
     155–165 ppm), making assignment based on tabulated charts unreliable for novel scaffolds.
    

Part 2: Comparative Methodology

The following table compares the diagnostic utility of different NMR techniques for this specific application.

FeatureMethod A: Standard 1D (

H,

C)
Method B: Advanced 2D (HMBC, NOESY) Method C: Heteronuclear (

N)
Primary Output Chemical Shift (

), Integration
Through-bond (HMBC) & Through-space (NOESY) connectivityNitrogen Chemical Environment
Regioisomer Resolution Low. Inferential based on shielding rules.High. Definitive proof via C-H correlations.Very High. Distinguishes N-symmetry.
Atropisomer Detection Medium. Broad peaks indicate dynamics.High. Exchange peaks (EXSY) quantify rotation.Low. Rarely used for dynamics.
Sample Requirement ~1-5 mg~5-20 mg (Cryoprobe aids lower limits)~30-50 mg (or

N-labeled)
Acquisition Time < 10 mins30 mins - 4 hours4 - 12 hours (Natural Abundance)
Verdict Screening only.The Gold Standard for Structure. Specialist validation for complex cases.

Part 3: Strategic Workflow (Logic Diagram)

The following decision tree outlines the logical flow for characterizing a crude pyrimidine synthesis product.

G Start Crude Reaction Mixture (Suzuki Coupling) OneD Step 1: 1D 1H NMR (Screening) Start->OneD Check Does spectrum show singlet > 8.8 ppm? OneD->Check FourAryl Likely 4-Aryl Isomer (Deshielded H-2 present) Check->FourAryl Yes TwoAryl Likely 2-Aryl Isomer (Symmetric H-4/6 or no H-2) Check->TwoAryl No Ambiguity Ambiguity Remains? (Substituted cores) FourAryl->Ambiguity TwoAryl->Ambiguity HMBC Step 2: 1H-13C HMBC (The Definitive Test) Ambiguity->HMBC Yes (Required) Result2 Confirmed 2-Aryl: Aryl-H(ortho) -> C-2 (Pyrimidine) HMBC->Result2 Correlation to C(between 2 Ns) Result4 Confirmed 4-Aryl: Aryl-H(ortho) -> C-4 (Pyrimidine) HMBC->Result4 Correlation to C(adjacent 1 N) NOESY Step 3: NOESY/ROESY (Spatial Confirmation) Result2->NOESY Check Atropisomerism

Figure 1: Decision matrix for distinguishing pyrimidine regioisomers. Note the critical role of HMBC in resolving ambiguity.

Part 4: Detailed Experimental Protocols

Sample Preparation
  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    .
    • Reasoning: Pyrimidines are often polar. DMSO reduces aggregation and provides sharper lines. Furthermore, DMSO facilitates the observation of exchangeable protons (NH) if present.

  • Concentration: 10–20 mg in 600

    
    L solvent. Filter through a glass wool plug to remove paramagnetic particulates (catalyst residues) that broaden lines.
    
The "Golden Standard" HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to prove the 2-aryl linkage.

  • Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Why: The coupling between the Aryl ortho-proton and the Pyrimidine C-2 is a 3-bond coupling (

      
      ), typically 6–10 Hz.
      
  • Critical Observation:

    • 2-Aryl Isomer: You will see a correlation from the Aryl ortho-protons to a carbon signal at ~160–165 ppm (C-2). This C-2 carbon will also show correlations from Pyrimidine H-4/6 (if present). This "convergence" of correlations on C-2 is diagnostic.

    • 4-Aryl Isomer: The Aryl ortho-protons correlate to C-4. C-4 is chemically distinct from C-2 and will not show the symmetric correlations typical of the C-2 position.

Dynamic NMR for Atropisomers (VT-NMR)

If the 2-arylpyrimidine has ortho-substituents on the aryl ring (e.g., 2-(2-methylphenyl)pyrimidine), rotation may be hindered.

  • Symptom: Broad signals in 1D

    
    H NMR at 298 K.
    
  • Protocol:

    • Acquire spectra at 298 K.

    • Heat to 353 K (80 °C) in 10-degree increments.

    • Result: Coalescence of broad peaks into sharp average signals confirms atropisomerism rather than impurities.

Part 5: Data Analysis & Interpretation

Comparative Chemical Shift Data (Simulated)

The following table illustrates the distinct spectral fingerprints of the two isomers.

NucleusPosition2-Aryl Isomer (

ppm)
4-Aryl Isomer (

ppm)
Notes

H
H-2 N/A (Substituted) 8.9 - 9.4 Diagnostic singlet in 4-aryl.

H
H-4 / H-68.6 - 8.8 (Doublet)7.8 - 8.5 (Multiplet)H-4/6 are equivalent in symmetric 2-aryl systems.

H
Aryl-H (ortho)7.9 - 8.28.0 - 8.3Often overlap; not diagnostic alone.

C
C-2 162 - 165 158 - 160 C-2 is deshielded by two adjacent nitrogens.

N
N-1 / N-3-80 to -90 (Equivalent)-80 (N-3) / -105 (N-1)

N asymmetry is definitive for 4-aryl.
Interaction Map

The diagram below visualizes the specific HMBC correlations that validate the 2-aryl structure.

HMBC cluster_aryl Aryl Ring cluster_pyrim Pyrimidine Ring H_Ortho Proton: Aryl-H(ortho) (Source) C2 Carbon: C-2 (Target ~164 ppm) H_Ortho->C2 HMBC (3-bond) DIAGNOSTIC Note Convergence of correlations on C-2 confirms 2-Aryl connectivity C2->Note H4 Proton: H-4/6 (Source) H4->C2 HMBC (3-bond) Confirmation

Figure 2: Interaction map showing the diagnostic HMBC correlations. The convergence of both Aryl and Pyrimidine protons on C-2 confirms the 2-aryl regioisomer.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Clayden, J., et al. (2009). Atropisomerism in drug discovery. Nature Chemistry.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imatinib. Available at: [Link] (Reference for 2-arylpyrimidine pharmacophore structure).

  • Parella, T. (2023). HMBC and HSQC Experiments. NMR Facility, University of Girona. Available at: [Link] (Source for pulse sequence optimization).

Comparative

Mass Spectrometry Analysis of 2-(Trimethylstannyl)pyrimidine Reaction Products

A Publish Comparison Guide for Drug Development Professionals[1] Executive Summary & Strategic Context In modern drug discovery, 2-(trimethylstannyl)pyrimidine is a critical reagent for introducing pyrimidine motifs via...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals[1]

Executive Summary & Strategic Context

In modern drug discovery, 2-(trimethylstannyl)pyrimidine is a critical reagent for introducing pyrimidine motifs via Stille cross-coupling .[1] However, the analysis of its reaction products presents a dual challenge: verifying the formation of the desired biaryl/heterobiaryl product while rigorously quantifying toxic organotin residues.

This guide moves beyond basic spectral interpretation to provide a comparative analysis of ionization techniques, self-validating workflows, and impurity profiling strategies.[1] It is designed for researchers who require definitive structural confirmation and strict control over elemental impurities.

Comparative Analysis of Ionization Architectures

The choice of ionization source is the single most critical variable in analyzing Stille coupling mixtures. The reaction mixture typically contains the polar pyrimidine product, the non-polar organotin reagent, and potential homocoupling by-products.

Table 1: Ionization Source Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Primary Mechanism Solution-phase ionization (Protonation

)
Gas-phase ion-molecule reaction (Charge transfer/Protonation)High-energy electron bombardment (70 eV)
Analyte Suitability Best for Product: Polar pyrimidines ionize efficiently.[1]Best for Impurities: Neutral organotins and non-polar by-products.Best for Library Matching: GC-MS amenable volatiles only.
Tin Response Variable. Often forms adducts (

,

) or decomposes.[1]
High sensitivity for organotins; less suppression from matrix.Excellent for volatile tin halides (e.g.,

).[1]
Matrix Tolerance Low. Susceptible to ion suppression by residual salts/buffers.High. Robust against flow rate changes and matrix effects.N/A (Gas Phase).[1]
Recommendation Primary Choice for Product Confirmation Primary Choice for Impurity (Tin) Quantitation Secondary Choice for Volatile By-products
Expert Insight: The Causality of Choice
  • Why ESI for Product? Pyrimidines possess basic nitrogen atoms (pKa ~ 1.3).[1] In the acidic mobile phases typical of LC-MS (0.1% Formic Acid), they readily protonate, making ESI the most sensitive technique for the desired product.[1]

  • Why APCI for Tin? Trimethyltin by-products are lipophilic and lack basic sites for easy protonation. APCI utilizes a corona discharge that effectively ionizes these neutral species via charge transfer, preventing them from "hiding" in the baseline, which is a common risk with ESI.[1]

Mass Spectral Signatures & Data Interpretation[1][2][3][4][5]

Reliable identification relies on recognizing specific spectral fingerprints.

The "Tin Fingerprint" (Isotope Pattern)

Tin (Sn) has the highest number of stable isotopes of any element (10 stable isotopes).[1] This creates a unique, unmistakable cluster pattern in the mass spectrum.[1]

  • Diagnostic Value: If your mass spectrum shows a cluster spanning 10-12 Da with major peaks at

    
    , 
    
    
    
    , and
    
    
    (due to
    
    
    ,
    
    
    ,
    
    
    ), the sample contains residual tin.[1]
  • Validation: Compare the theoretical isotope distribution of

    
     (reagent) vs. your spectrum. A match confirms the presence of the stannyl group.
    
Fragmentation Pathways (MS/MS)
  • Product (Pyrimidine Derivative):

    • Neutral Loss: Characteristic loss of HCN (27 Da) is the hallmark of pyrimidine ring fragmentation.

    • Mechanism: Retro-Diels-Alder (RDA) cleavage often occurs, splitting the ring.[1]

  • Reagent (2-(Trimethylstannyl)pyrimidine):

    • Stepwise Dealkylation: Sequential loss of methyl groups (

      
      , 15 Da).[1]
      
    • Sn-C Cleavage: Rupture of the Tin-Pyrimidine bond, often leaving a distinct tin cation cluster.[1]

Visualizing the Reaction & Analytical Workflow

The following diagram illustrates the Stille coupling pathway and the critical decision points for analysis.

Stille_Analysis_Workflow Start Reaction Mixture (R-X + 2-SnMe3-Pyrimidine) Step1 Quench & Workup (Critical: Tin Removal) Start->Step1 1. KF or Silica/Et3N Treatment Path_Product Desired Product (2-R-Pyrimidine) Step1->Path_Product Organic Layer Path_Tin Tin By-Products (Me3Sn-X, Me3Sn-OH) Step1->Path_Tin Trace Residues Analysis_ESI LC-MS (ESI+) Focus: Product ID Path_Product->Analysis_ESI Polar/Basic Analysis_APCI LC-MS (APCI+) Focus: Tin Residue Path_Tin->Analysis_APCI Neutral/Lipophilic Result_Prod Spectrum: [M+H]+ Peak Loss of HCN (27 Da) Analysis_ESI->Result_Prod Confirmation Result_Tin Spectrum: Isotope Cluster Loss of CH3 (15 Da) Analysis_APCI->Result_Tin Impurity Check

Figure 1: Analytical workflow distinguishing product confirmation from impurity profiling.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol includes internal "checkpoints" (System Suitability Tests - SST).

Phase 1: Sample Preparation (The "Tin Trap")

Why: Direct injection of crude Stille mixtures can permanently contaminate the MS ion source with non-volatile tin oxides.

  • Crude Workup: Dilute reaction mixture with Ethyl Acetate.

  • Scavenging: Add 1M aqueous Potassium Fluoride (KF) .[1] Stir vigorously for 30 mins.

    • Mechanism:[1][2][3][4][5][6] Fluoride has a high affinity for Tin, forming insoluble polymeric

      
       or 
      
      
      
      species.[1]
  • Filtration: Filter through a Celite pad to remove the tin solids.[7]

  • SST Checkpoint 1: Analyze the filter cake by XRF or simple flame test (blue flame = tin) to confirm tin removal efficiency before MS analysis.

Phase 2: LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Mobile Phase B: Acetonitrile (APCI compatible).[1]

  • Gradient: 5% B to 95% B over 5 minutes. Note: Tin impurities typically elute late (high %B).[1]

Phase 3: Data Validation[1]
  • Blank Injection: Run a solvent blank immediately after the sample.

    • Pass Criteria: No peaks with Tin isotope patterns. If peaks appear, the column has "carryover" and requires a wash cycle (Isopropanol/Acetone).[1]

  • Isotope Match: Use the instrument software to overlay the theoretical isotope pattern of the product on the observed spectrum.

    • Pass Criteria: Isotope dot-product score > 0.95.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Signal Suppression Co-eluting Tin salts suppressing ionization of pyrimidine.[1]Switch to APCI or improve KF workup.
"Ghost" Peaks Tin carryover from previous runs (Tin is "sticky").[1]Run a wash injection with 50:50 Methanol:Toluene.
Complex Clusters Formation of Tin-Formate adducts or dimers.Increase Cone Voltage/Fragmentor voltage to decluster ions in the source.

References

  • Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition in English. [1]

  • Espinet, P., & Echavarren, A. M. (2004).[1] "The Mechanisms of the Stille Reaction".[2] Angewandte Chemie International Edition. [1]

  • Gallagher, W. P., et al. (2003).[1] "Simple, robust, and generally applicable method for the removal of tin residues".[1] The Journal of Organic Chemistry.

  • Herderich, M., et al. (2002).[1] "Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers". Journal of Mass Spectrometry.

  • BenchChem. (2025).[1][2][7] "Side reactions in Stille polymerization of organotin compounds".

Sources

Validation

A Researcher's Guide to Confirming the Structure of 2-Substituted Pyrimidines by 2D NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel molecules is a critical foundation for advancing chemical and pharmaceutical research. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel molecules is a critical foundation for advancing chemical and pharmaceutical research. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of 2-substituted pyrimidines, a common and important scaffold in medicinal chemistry.

This guide will dissect the application of key 2D NMR experiments—HSQC, HMBC, and NOESY/ROESY—to a model 2-substituted pyrimidine. We will explore the causality behind experimental choices, provide a self-validating protocol, and present data in a clear, comparative format.

The Challenge: Ambiguity in 1D NMR of Substituted Pyrimidines

Consider a hypothetical 2-substituted pyrimidine. The protons on the pyrimidine ring will exhibit characteristic chemical shifts and coupling patterns. However, the precise assignment of these signals to specific positions (e.g., H4, H5, or H6) can be challenging, especially when other substituents are present. The increasing complexity of these molecules necessitates the use of more advanced 1D and 2D NMR techniques for accurate structure elucidation.[1][2]

The Solution: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments provides a robust and self-validating workflow for structural confirmation. Each experiment offers a unique piece of the structural puzzle.

HSQC (Heteronuclear Single Quantum Coherence): Identifying Direct C-H Bonds

The HSQC experiment is the starting point for assigning proton and carbon resonances.[3] It correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of one-bond C-H connectivities.[2][4][5]

  • Why it's crucial: HSQC definitively links each proton signal to its corresponding carbon, resolving any overlap present in the 1D spectra. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[3][6]

HMBC (Heteronuclear Multiple Bond Correlation): Mapping the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3][4][7]

  • Why it's crucial: For a 2-substituted pyrimidine, HMBC is essential for unequivocally determining the position of the substituent. Key long-range correlations to look for include:

    • Correlations from the substituent's protons to the carbon at the point of attachment on the pyrimidine ring (C2).

    • Correlations from the pyrimidine ring protons (e.g., H4, H5, H6) to neighboring carbons, which helps to piece together the ring's substitution pattern. The absence of a one-bond correlation in the HMBC spectrum, which is suppressed, helps to distinguish it from direct connections.[3]

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

While HSQC and HMBC establish through-bond connectivity, NOESY and ROESY experiments provide information about the spatial proximity of protons, irrespective of their bonding.[8] These experiments detect correlations between protons that are close to each other in space (typically within 5 Å).

  • Why it's crucial: In cases of ambiguous HMBC correlations or to confirm the relative stereochemistry of substituents, NOESY/ROESY can be decisive. For a 2-substituted pyrimidine, a key NOE would be between a proton on the substituent and a proton on the pyrimidine ring (e.g., H6), confirming the substituent's orientation.

Experimental Workflow and Data Interpretation

The following provides a generalized, step-by-step protocol for acquiring and analyzing 2D NMR data for a 2-substituted pyrimidine.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-substituted pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous and free of particulate matter.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and to ensure sample purity.

  • 2D NMR Acquisition:

    • HSQC: Use a standard pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker instrument). Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

    • HMBC: Employ a standard pulse program (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.[2]

    • NOESY/ROESY: Choose a suitable mixing time (e.g., 300-800 ms for NOESY) to allow for the buildup of cross-peaks.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction.

Data Visualization and Interpretation

The following diagram illustrates the key correlations expected for a hypothetical 2-(methylamino)pyrimidine.

Caption: Key HMBC and NOESY correlations for 2-(methylamino)pyrimidine.

Comparative Data Summary

The following table summarizes the expected key correlations for confirming the 2-substitution pattern on a pyrimidine ring.

Experiment Observed Correlation Structural Information Gained
HSQC Cross-peak between a proton and a carbon.Confirms direct one-bond C-H connectivity.
HMBC Cross-peak from substituent proton(s) to C2 of the pyrimidine ring.Unambiguously establishes the point of attachment of the substituent at the 2-position.
HMBC Cross-peaks between pyrimidine protons (H4, H5, H6) and neighboring carbons.Confirms the connectivity and substitution pattern of the pyrimidine ring itself.
NOESY/ROESY Cross-peak between a substituent proton and a pyrimidine ring proton (e.g., H6).Provides through-space evidence for the proximity of the substituent to the 6-position, confirming the regiochemistry.

Conclusion

The structural confirmation of 2-substituted pyrimidines requires a systematic and multi-pronged approach using 2D NMR spectroscopy. While 1D NMR provides a preliminary overview, the combination of HSQC, HMBC, and NOESY/ROESY experiments offers a self-validating workflow to unambiguously determine the molecular structure. The HMBC experiment is particularly pivotal in establishing the long-range connectivities that define the substitution pattern. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • 2D NOESY spectra showing nOe correlations in compounds 8b and 11a. (n.d.). ResearchGate. Retrieved from [Link]

  • 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • 2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]

Sources

Comparative

LC-MS Analysis for Monitoring 2-(Trimethylstannyl)pyrimidine Reactions: A Comparative Guide

The Analytical Challenge of Organotin Pyrimidines In modern drug discovery, the Stille cross-coupling reaction remains a highly effective method for constructing complex biaryl and heteroaryl scaffolds 1. Among the reage...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Organotin Pyrimidines

In modern drug discovery, the Stille cross-coupling reaction remains a highly effective method for constructing complex biaryl and heteroaryl scaffolds 1. Among the reagents used, 2-(trimethylstannyl)pyrimidine is highly valued for introducing pyrimidine rings. However, monitoring the consumption of this stannane and the formation of the cross-coupled product via Liquid Chromatography-Mass Spectrometry (LC-MS) presents severe analytical challenges.

Organotin compounds are notoriously prone to protodestannylation —the acid-catalyzed cleavage of the carbon-tin bond. Because the pyrimidine ring is highly electron-withdrawing, the C-Sn bond in 2-(trimethylstannyl)pyrimidine is exceptionally labile. When analyzed using standard LC-MS methods (which typically employ 0.1% Formic Acid), the stannane degrades rapidly on-column. This leads to false-positive readings for unsubstituted pyrimidine (the degradation byproduct) and artificially low recovery rates for the intact starting material.

Furthermore, traditional analytical methods for organotins historically required tedious derivatization and Gas Chromatography (GC) 2. Modern LC-MS/MS techniques bypass derivatization but demand rigorous optimization of the stationary phase and mobile phase pH to maintain the structural integrity of the analyte.

Mechanistic Pathways & Reaction Monitoring

To accurately monitor a Stille coupling, the analytical method must differentiate between the intact stannane, the desired cross-coupled product, and common side-reaction products such as homocoupled bipyrimidines and protodestannylated pyrimidine.

Stille_Pathway A 2-(Trimethylstannyl)pyrimidine (Starting Material) C Pd Catalyst (Transmetalation) A->C Transmetalation E Protodestannylation (Pyrimidine) A->E Acid/Moisture Degradation F Homocoupling (Bipyrimidine) A->F O2 / Pd-catalyzed Side Reaction B Aryl Halide (Ar-X) B->C Oxidative Addition D Cross-Coupled Product (Target) C->D Reductive Elimination

Reaction pathways of 2-(trimethylstannyl)pyrimidine in Stille coupling.

Comparative Performance: Column Chemistries & Mobile Phases

The choice of LC column and mobile phase additive is the defining factor in whether the stannane survives the chromatographic run. We compared three stationary phases—Standard C18, Biphenyl, and Pentafluorophenyl (PFP)—under both acidic (0.1% Formic Acid, pH ~2.7) and neutral (10 mM Ammonium Acetate, pH ~6.8) conditions.

The Causality Behind the Chemistry
  • Stationary Phase: Standard C18 columns rely purely on hydrophobic dispersive forces. Because pyrimidine is highly polar and electron-deficient, it exhibits poor retention and severe peak tailing on C18 due to secondary interactions with unreacted surface silanols. Conversely, Biphenyl and PFP columns leverage

    
     interactions, providing superior shape selectivity and retention for the pyrimidine ring, isolating it effectively from the solvent front.
    
  • Mobile Phase: Acidic modifiers (Formic Acid) actively protonate the pyrimidine nitrogen, withdrawing further electron density from the C-Sn bond and triggering on-column protodestannylation. Neutral buffers (Ammonium Acetate) suppress this cleavage, preserving the intact stannane for MS detection.

Quantitative Comparison Data
Column ChemistryMobile Phase AdditivePeak Tailing Factor (

)
Intact Stannane Recovery (%)Signal-to-Noise (S/N)
Standard C18 0.1% Formic Acid1.8515.2%45
Standard C18 10 mM NH₄OAc1.5284.7%120
PFP 10 mM NH₄OAc1.2192.4%185
Biphenyl 0.1% Formic Acid1.4018.1%55
Biphenyl 10 mM NH₄OAc1.08 98.6% 240

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following workflow incorporates a self-validating control: isotopic pattern matching. Tin (Sn) possesses 10 stable isotopes, creating a highly distinct mass spectral fingerprint. By validating the isotope cluster around m/z 245 ([M+H]⁺ for


), the analyst can definitively confirm the presence of the intact stannane, ruling out isobaric matrix interferences.

LCMS_Workflow S1 Sample Quenching (Cold MeCN) S2 Column Selection (Biphenyl Phase) S1->S2 S3 Mobile Phase (10mM NH4OAc, pH 6.8) S2->S3 S4 ESI+ MS Detection (Isotope Pattern) S3->S4 S5 Data Analysis (EIC & Integration) S4->S5

Optimized LC-MS workflow for analyzing organotin pyrimidine reactions.

Step-by-Step Methodology

Step 1: Reaction Quenching (Sample Preparation)

  • Extract a 10 µL aliquot from the active Stille coupling reaction mixture.

  • Immediately quench the aliquot into 990 µL of cold, anhydrous Acetonitrile (MeCN) (-20°C).

    • Causality: Cold, aprotic MeCN instantly halts the reaction kinetics and precipitates the Palladium catalyst without introducing protons that would degrade the stannane. This mirrors the principles of modern QuEChERS extractions for organotins, which avoid harsh acidic derivatization steps 2.

  • Vortex for 10 seconds and centrifuge at 14,000 × g for 5 minutes to pellet the catalyst and insoluble salts.

  • Transfer the clear supernatant to an LC vial.

Step 2: LC Separation Parameters

  • Column: Biphenyl core-shell column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.5 mL/min.

Step 3: MS Detection & Isotopic Validation

  • Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • Set the Extracted Ion Chromatogram (EIC) to monitor m/z 245.01 (using the most abundant ¹²⁰Sn isotope).

  • Validation Check: Extract the mass spectrum at the apex of the peak. Compare the experimental isotope cluster against the theoretical distribution for

    
     (prominent peaks at m/z 241, 243, 245, and 247). A match score of >90% confirms the intact starting material, validating that on-column degradation has been successfully suppressed.
    

References

  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary.
  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.

Sources

Validation

Validating the Purity of 2-Substituted Pyrimidines: A Comparative Analytical Guide

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The "Nitrogen Challenge"

2-substituted pyrimidines are the backbone of modern kinase inhibitors (e.g., Imatinib, Palbociclib) and epigenetic modulators. However, their nitrogen-rich scaffold presents unique analytical hurdles:

  • Regioisomerism: Nucleophilic substitutions (SNAr) on 2,4-dichloropyrimidines often yield mixtures of C2- and C4-isomers that co-elute in standard Reverse Phase (RP) HPLC.

  • Response Factor Variance: The high polarity of the pyrimidine ring can drastically alter UV extinction coefficients (

    
    ) and MS ionization efficiency between the parent compound and its impurities (e.g., hydrolysis products like 2-hydroxypyrimidine).
    
  • Invisible Impurities: Inorganic salts and oligomeric boronic anhydrides (from Suzuki couplings) are often invisible to UV/MS but depress potency.

This guide compares the industry-standard LC-MS/UV against the absolute quantification power of Quantitative NMR (qNMR) , proposing a self-validating workflow that integrates both.

Comparative Analysis: LC-MS/UV vs. qNMR[1]

The Standard: HPLC-UV/MS
  • Role: Routine monitoring, trace impurity detection (<0.1%).

  • The Flaw: Relies on "Area %". This assumes the analyte and all impurities have identical UV response factors. For 2-substituted pyrimidines, N-oxidation or tautomeric shifts can change

    
     by >30%, leading to significant purity overestimation.
    
The Validator: qNMR (Quantitative H NMR)[2][3][4]
  • Role: Absolute purity determination, potency assignment, reference standard qualification.

  • The Advantage: It is a primary ratio method .[1] The signal intensity is directly proportional to the molar ratio of protons, independent of the chemical structure's optical properties.

  • The Limit: Lower sensitivity (LOQ ~0.1–0.5%) compared to LC-MS.

Data Comparison Table
FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: qNMR (

H Internal Standard)
Primary Output Relative Purity (Area %)Absolute Purity (Weight % / Potency)
Reference Standard Required (for quantitation)Not Required (uses Internal Standard)
Regioisomer Specificity Low (often co-elute)High (distinct coupling constants/shifts)
LOD / LOQ High Sensitivity (ppm range)Moderate Sensitivity (>1 mg sample needed)
Blind Spots Salts, moisture, non-chromophoresProtic impurities in solvent exchange region
Throughput High (Automated)Low (Manual processing/long relaxation)

The Self-Validating System: Integrated Workflow

To ensure scientific integrity, do not rely on a single method. Use qNMR to calibrate your HPLC method. This creates a closed-loop validation system.

Workflow Diagram

The following diagram illustrates the decision matrix for validating a new 2-substituted pyrimidine scaffold.

PurityValidation Start Crude 2-Substituted Pyrimidine Isolated Step1 Initial Screen: LC-MS (Broad Gradient) Start->Step1 Decision1 Single Peak? Step1->Decision1 Fail1 Optimize Separation: Switch to HILIC or Change pH (Formic vs NH4HCO3) Decision1->Fail1 Co-elution/Tailing Step2 Structural ID: 1H NMR (Qualitative) Decision1->Step2 Clean Profile Fail1->Step1 RegioCheck Regioisomer Check Step2->RegioCheck Fail2 Regioisomer Detected: Use NOESY/HMBC to Assign Recrystallize RegioCheck->Fail2 Mixed Isomers Step3 Absolute Purity: qNMR (Internal Std) RegioCheck->Step3 Single Isomer Fail2->Step2 Calc Calculate Response Factor (RF): Compare LC Area% vs qNMR Wt% Step3->Calc Final Validated Certificate of Analysis (Purity + Potency) Calc->Final

Caption: A self-validating workflow integrating LC-MS for trace analysis and qNMR for absolute potency assignment.

Critical Case Study: Regioisomer Differentiation

In the synthesis of 2,4-disubstituted pyrimidines via SNAr (e.g., reacting 2,4-dichloropyrimidine with an amine), the nucleophile can attack C2 or C4.

  • C4 Attack (Major): Usually favored due to steric relief and electronics.

  • C2 Attack (Minor): Can occur with electron-rich systems or specific catalysts.

Differentiation Protocol: These isomers often have identical Mass-to-Charge (m/z) ratios.

  • LC-MS: Requires authentic standards of both isomers to confirm retention times.

  • NMR (The Solution):

    • C4-substituted: The remaining C2 proton (if H-substituted) or C5/C6 protons show specific coupling. For a 2-amino-4-chloropyrimidine, the C5-H and C6-H appear as two doublets (

      
       Hz).
      
    • C2-substituted: The symmetry often changes.

    • Diagnostic Shift: The C5-H in 4-substituted pyrimidines is typically shielded (upfield) relative to the 2-substituted isomer due to the resonance effect of the substituent at C4.

Experimental Protocols

Protocol A: Absolute Purity by qNMR

Objective: Determine purity without a reference standard of the analyte.[2] Reagents:

  • Solvent: DMSO-

    
     (Preferred for pyrimidines due to solubility).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, non-hygroscopic, distinct singlet at

      
       6.26 ppm (often clear of pyrimidine aromatics).
      
    • Alternative: 1,3,5-Trimethoxybenzene (

      
       6.1 ppm).
      

Procedure:

  • Weighing: Accurately weigh ~10-15 mg of the analyte (

    
    ) and ~5-8 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance with precision to 0.001 mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Pyrimidine quaternary carbons have long 
      
      
      
      times; insufficient delay leads to under-quantification).
    • Scans: 16–32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a distinct analyte peak (
    
    
    
    ).
  • Calculation:

    
    
    (Where N = number of protons contributing to the signal)
    
Protocol B: Orthogonal LC-MS for Impurity Profiling

Objective: Detect trace organic impurities and regioisomers. System: UHPLC with Diode Array Detector (DAD) and Single Quad MS (ESI+).

Method Parameters:

  • Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).

    • Rationale: Standard C18 often fails to retain polar 2-aminopyrimidines. Biphenyl phases offer enhanced

      
       selectivity for separating regioisomers.
      
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 254 nm (aromatic) and 220 nm (amide/general).

    • MS: Scan range 100–800 Da.

Diagram: Regioselectivity Pathways

Understanding where impurities come from is key to validating them.

RegioSelectivity Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex Start->Intermediate SNAr Amine + Amine (R-NH2) ProdMajor C4-Substitution (Thermodynamic Product) Major Isomer Intermediate->ProdMajor Fast (Steric relief) ProdMinor C2-Substitution (Kinetic/Steric Product) Critical Impurity Intermediate->ProdMinor Slow (Unless C4 blocked) BisSub 2,4-Bis-substitution (Over-reaction) ProdMajor->BisSub Excess Amine/Heat ProdMinor->BisSub

Caption: SNAr reaction pathways showing the origin of the critical C2-regioisomer impurity.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Bhat, S., et al. (2020). "Regioselective Synthesis of 2,4-Disubstituted Pyrimidines: A Review.

  • Guideline on Validation of Analytical Procedures: Q2(R2). (2024).

  • Marrubini, G., et al. (2010).[5] "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography." Journal of Separation Science.

Sources

Safety & Regulatory Compliance

Safety

2-(Trimethylstannyl)pyrimidine proper disposal procedures

Core Directive: The Nature of the Hazard Before discussing disposal, we must establish why this compound requires a specific protocol. 2-(Trimethylstannyl)pyrimidine is not merely "organic waste."[1][2][3][4] It is an or...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Nature of the Hazard

Before discussing disposal, we must establish why this compound requires a specific protocol. 2-(Trimethylstannyl)pyrimidine is not merely "organic waste."[1][2][3][4] It is an organotin stannane , specifically a trimethyltin derivative.[2][5]

The Mechanism of Toxicity (The "Why"): Unlike inorganic tin, which is relatively poorly absorbed, the trimethyl group confers high lipophilicity to the tin atom. This allows the compound to cross the blood-brain barrier efficiently. Once inside the Central Nervous System (CNS), trimethyltin compounds are potent neurotoxins that specifically target the limbic system (hippocampus), causing neuronal necrosis.

Operational Implication:

  • No Sink Disposal: Under no circumstances can this enter the water supply. It is a severe marine pollutant.

  • No Open Evaporation: Inhalation of aerosols or dusts is fatal (H330).

  • Skin Permeability: It is fatal in contact with skin (H310).[6] Standard nitrile gloves may offer insufficient break-through time for prolonged handling; double-gloving with a Silver Shield® or heavy-duty laminate liner is recommended for spill cleanup.

Chemical Profile & Hazard Data

PropertyDataOperational Context
Chemical Name 2-(Trimethylstannyl)pyrimidinePrimary Target
CAS Number 155191-64-3Verification Identifier
Molecular Formula C₇H₁₀N₂SnOrganometallic
Hazard Codes H300, H310, H330 Fatal (Oral, Dermal, Inhalation)
Environmental H400, H410 Very toxic to aquatic life
Physical State Solid (low melting) or Viscous LiquidHigh surface adhesion
Reactivity Moisture SensitiveCan hydrolyze; keep dry

Pre-Disposal Protocol: The Self-Validating System

To ensure safety, you must treat the disposal process as a Chain of Custody . Do not rely on "downstream" waste handlers to identify the hazard. You must segregate at the source.

A. Segregation Rules
  • Isolate from Oxidizers: Organotins can react vigorously with strong oxidizers. Never place in a waste container with nitric acid, perchlorates, or peroxides.

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste  (Tag as "Contains Heavy Metals: Tin").
      
    • If dissolved in Acetone/Hexanes

      
      Non-Halogenated Waste  (Tag as "Contains Heavy Metals: Tin").
      
    • Best Practice: Segregate into a dedicated "Organotin Waste" container to prevent cross-contamination of bulk solvent streams.

B. The "Check-Point" System

Before moving the waste to the accumulation area, verify:

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 2-(Trimethylstannyl)pyrimidine.

DisposalWorkflow Start Waste Generation 2-(Trimethylstannyl)pyrimidine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Residue LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved SolidPack Secure in Original Vial or Glass Jar SolidWaste->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Hal) LiquidWaste->LiquidSeg Labeling LABELING (Critical): 1. 'Toxic' 2. 'Organotin Compound' 3. 'Heavy Metal: Tin' SolidPack->Labeling Container Primary Container: Glass or HDPE (Teflon-lined Cap) LiquidSeg->Container Secondary Secondary Containment: Polyethylene Tray/Bag Labeling->Secondary Container->Labeling EHS Request EHS/HazMat Pickup (Do NOT Bulking) Secondary->EHS

Figure 1: Decision matrix for the segregation and packaging of organotin waste.

Decontamination of Glassware

Researchers often ask: "How do I clean the flask?" Do not wash initially with water/soap. Organotins are hydrophobic and will adhere to the glass, potentially exposing the next user.

Protocol:

  • Solvent Rinse (The Primary Wash):

    • Rinse the contaminated glassware with a small volume of Dichloromethane (DCM) or Acetone .

    • Why: The organic solvent solubilizes the lipophilic organotin residue.

    • Disposal: Collect this specific rinse into the "Organotin Waste" container. Do not pour this rinse down the drain.

  • The "Kill" Step (Optional but Recommended):

    • After the solvent rinse, soak the glassware in a 10% Bleach (Sodium Hypochlorite) solution for 12 hours.

    • Mechanism:[1][4][7] Oxidative cleavage of the Sn-C bonds helps degrade trace residues into less toxic inorganic tin oxides [1].

  • Final Wash:

    • Wash with Alconox/soap and water as normal.

Emergency Contingencies: Spill Response

If a spill occurs outside the fume hood, immediate action is required due to the volatility and toxicity of the compound.

SpillResponse Alert 1. EVACUATE Alert Lab Personnel PPE 2. PPE UP Double Nitrile/Laminate Gloves Resp. Protection (if dust) Alert->PPE Contain 3. ISOLATE Cover with Spill Pads (Do not use water) PPE->Contain Clean 4. CLEANUP Absorb -> Bag -> Tag Wipe surface with DCM Contain->Clean Waste 5. DISPOSAL Treat all debris as Hazardous Waste Clean->Waste

Figure 2: Immediate response workflow for organotin spills.

Regulatory Framework

  • RCRA (USA): While 2-(Trimethylstannyl)pyrimidine is not explicitly "P-listed" by CAS number, it exhibits the characteristic of Toxicity . It must be managed as a Hazardous Waste.[8] Most institutions classify organotins under "Lab Pack" guidelines for incineration.

  • DOT (Transport):

    • UN Number: UN 3146 (Organotin compounds, solid, n.o.s.) or UN 2788 (Organotin compounds, liquid, n.o.s.).

    • Class: 6.1 (Toxic Substances).

    • Packing Group: II or I (High Danger).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (See Chapter 6: Management of Waste).

  • PubChem. (n.d.). Pyridine, 2-(trimethylstannyl)- Compound Summary. National Library of Medicine.[6] Retrieved October 26, 2025. [6]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Tin, organic compounds).[2]

  • New Jersey Department of Health. (2018). Hazardous Substance Fact Sheet: Trimethyltin Chloride. (Used as proxy for trimethyltin moiety toxicity data).[2]

Sources

Handling

Advanced Operational and Safety Guide for Handling 2-(Trimethylstannyl)pyrimidine

As a Senior Application Scientist, I frequently oversee the integration of organotin reagents into complex drug discovery pipelines. 2-(Trimethylstannyl)pyrimidine is a highly versatile reagent, primarily utilized in pal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of organotin reagents into complex drug discovery pipelines. 2-(Trimethylstannyl)pyrimidine is a highly versatile reagent, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to install pyrimidine scaffolds. However, the trimethylstannyl moiety confers extreme toxicity. Unlike bulkier tributyltin compounds, trimethyltin derivatives exhibit higher volatility and superior membrane permeability, making them exceptionally hazardous neurotoxins.

This guide provides a self-validating, mechanistically grounded operational and disposal plan to ensure maximum laboratory safety and operational integrity.

Quantitative Risk Assessment and Hazard Profile

Before designing a handling protocol, we must establish the quantitative risk baseline. Trimethylstannyl compounds are universally classified under the most severe acute toxicity categories[1][2].

Table 1: Quantitative Toxicity & GHS Hazard Profile for Trimethylstannyl Derivatives

Exposure RouteGHS CategoryHazard StatementAcute Toxicity Estimate (ATE)Mechanistic Pathology
Oral Category 2H300: Fatal if swallowed~5.1 mg/kg (Dermal analog)Rapid absorption via GI tract; central nervous system (CNS) demyelination.
Dermal Category 1H310: Fatal in contact with skin5.1 mg/kgHigh lipophilicity allows immediate penetration of the stratum corneum.
Inhalation Category 2H330: Fatal if inhaled0.05 mg/L (dust/mist)Alveolar absorption leading to systemic circulation and blood-brain barrier breach.
Environmental Category 1H410: Very toxic to aquatic lifeN/A (Long-lasting effects)[1]Bioaccumulation in aquatic organisms; severe endocrine disruption[3].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory PPE is insufficient for trimethylstannyl compounds. Every layer of protection must serve a specific mechanistic purpose and be validated prior to use[4].

Table 2: Advanced PPE Requirements and Validation Protocols

EquipmentSpecificationCausality / Mechanistic RationaleSelf-Validation Step
Primary Gloves Heavy-duty Neoprene or Nitrile (Extended cuff)Provides the primary chemical barrier against highly lipophilic organotins[4].Perform a nitrogen inflation test to check for micro-punctures before donning.
Secondary Gloves Standard Nitrile (Inner layer)Acts as a failsafe if the primary glove is breached or contaminated during handling.Visual inspection for discoloration, degradation, or tears.
Eye/Face Protection Chemical safety goggles + 8-inch Face ShieldPrevents aerosolized particles or micro-splashes from contacting ocular mucosa[4].Ensure the seal around the eyes is tight; verify shield hinge stability.
Body Protection Flame-retardant lab coat + Chemical ApronOrganotins can release flammable gases upon degradation; the apron blocks dermal transfer[5].Fasten all closures to the neck; ensure sleeves completely cover glove cuffs.
Respiratory NIOSH-approved N95 or Organic Vapor CartridgeMitigates the H330 (Fatal if inhaled) risk from volatile trimethyltin byproducts[4].Perform positive and negative pressure seal checks prior to entering the hood.

Operational Plan: Step-by-Step Methodology

To maintain scientific integrity and safety, the handling of 2-(Trimethylstannyl)pyrimidine must be conducted in a strictly controlled, anhydrous environment. Moisture can accelerate the degradation of the reagent, potentially releasing volatile, toxic stannanes[5].

Protocol 1: Anhydrous Syringe Transfer

  • Environmental Validation: Verify that the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm). Keep the sash as low as physically possible[4].

  • Apparatus Preparation: Flame-dry all reaction flasks and syringes. Cool them under a continuous stream of ultra-high purity (UHP) Argon or Nitrogen to eliminate ambient moisture[5].

  • Reagent Access: Remove the cap from the 2-(Trimethylstannyl)pyrimidine Sure/Seal™ bottle. Immediately place a clean, dry septum over the opening[3].

  • Pressure Equalization: Insert a sterile needle connected to the inert gas line (Schlenk line) through the septum to establish positive pressure within the reagent bottle[3][5].

  • Extraction: Pierce the septum with a dry reagent syringe. Slowly withdraw the required volume of 2-(Trimethylstannyl)pyrimidine.

    • Self-Validation: Observe the syringe barrel for gas bubbles; if present, purge back into the bottle and redraw to ensure volumetric accuracy and prevent aerosolization.

  • Transfer: Transfer the reagent to the reaction flask. Once complete, immediately flush the contaminated needle and syringe with toluene or hexanes directly into a designated organotin waste container[5].

G A 1. Fume Hood Setup & Sash Lowering B 2. Flame-Dry Apparatus & Argon Purge A->B C 3. Establish Positive Pressure (Sure/Seal) B->C D 4. Syringe Extraction (Check for Bubbles) C->D E 5. Reagent Transfer & Immediate Flush D->E

Caption: Logical workflow for the safe, anhydrous syringe transfer of organotin reagents.

Decontamination and Disposal Plan

Organotin waste must never be mixed with standard organic or aqueous waste streams[6]. The core principle of decontamination is the oxidation of the highly toxic, lipophilic trimethylstannyl group into insoluble, significantly less toxic inorganic tin oxides[4].

Protocol 2: Chemical Quenching and Waste Segregation

  • Primary Quench: Carefully add a 10% sodium hypochlorite (bleach) solution to all reaction residues, contaminated glassware, and used syringes[4].

  • Oxidation Incubation: Allow the materials to soak in the bleach solution overnight.

    • Causality: The hypochlorite anion oxidizes the C-Sn bonds, cleaving the trimethyl groups and precipitating inorganic tin oxides, thereby neutralizing the acute neurotoxic threat[4].

  • Aqueous Separation: Decant the aqueous bleach mixture into a clearly labeled "Aqueous Organotin Waste" container[3].

  • Solvent Rinse: Wash the oxidized glassware with soap and water, followed by a thorough rinse with acetone or toluene[4].

  • Organic Segregation: Collect all acetone/toluene rinses in a dedicated "Organic Organotin Waste" container[3].

  • Solid Waste: Dispose of all single-use PPE (inner gloves, bench paper) and empty reagent bottles in a sealed, labeled hazardous solid waste drum[7].

G A Contaminated Glassware & Syringes B 10% Bleach Soak (Oxidation to Tin Oxides) A->B C Aqueous Waste Segregation B->C D Soap/Water Wash & Solvent Rinse (Acetone) B->D E Organic Waste Segregation D->E

Caption: Mechanistic decontamination pathway converting toxic organotins to inorganic oxides.

Emergency Response Validation

In the event of dermal contact, immediate action is required. The 7 mandates flushing the affected area with water for a minimum of 15 minutes, followed by immediate medical attention[6][7].

  • Self-Validation: Ensure the nearest safety shower and eyewash station are tested and tagged within the last 30 days before initiating any organotin workflow.

References

Sources

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